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MSC2530818

Cat. No.: B609350
M. Wt: 340.8 g/mol
InChI Key: ODRITQGYYWHQGM-INIZCTEOSA-N
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Description

MSC2530818 is an orally bioavailable cyclin-dependent kinase 8 (Cdk8) inhibitor (IC50 = 2.6 nM). It is selective for Cdk8 over a panel of 264 kinases at 1 µM but does inhibit glycogen synthase kinase 3α (GSK3α;  IC50 = 691 nM). This compound inhibits STAT1 phosphorylation in SW620 colorectal cancer cells with an IC50 value of 8 nM. It also inhibits Wnt-dependent transcription in LS 174T, COLO 205, and PA-1 cancer cells (IC50s = 32, 9, and 52 nM, respectively, in luciferase reporter assays). This compound (50 and 100 mg/kg) reduces tumor growth in a SW620 mouse xenograft model.>This compound is a Potent, Selective, and Orally Bioavailable CDK8 Inhibitor with CDK8 IC50 = 2.6 nM;  Human PK prediction: Cl ~ 0.14 L/H/Kg;  t1/2 ~ 2.4h;  F > 75%. This compound displays excellent kinase selectivity, biochemical and cellular potency, microsomal stability, and is orally bioavailable. This compound demonstrates suitable potency and selectivity to progress into preclinical in vivo efficacy and safety studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17ClN4O B609350 MSC2530818

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S)-2-(4-chlorophenyl)pyrrolidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-11-15-9-13(10-20-17(15)22-21-11)18(24)23-8-2-3-16(23)12-4-6-14(19)7-5-12/h4-7,9-10,16H,2-3,8H2,1H3,(H,20,21,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRITQGYYWHQGM-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=NC2=NN1)C(=O)N3CCCC3C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=C(C=NC2=NN1)C(=O)N3CCC[C@H]3C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MSC2530818: A Potent and Selective Dual Inhibitor of CDK8 and CDK19 for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MSC2530818 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19.[1][2][3][4] These kinases are components of the Mediator complex, a key regulator of transcription, and have been identified as potential oncogenes in various cancers, particularly those with aberrant WNT signaling. This technical guide provides a comprehensive overview of the function, mechanism of action, and key experimental data related to this compound, intended for researchers and professionals in the field of drug development.

Introduction

Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19) are key components of the Mediator complex's kinase module. This module plays a critical role in regulating the activity of RNA Polymerase II, thereby controlling gene transcription. Dysregulation of CDK8/19 activity has been implicated in the pathogenesis of several cancers, including colorectal cancer, through the modulation of oncogenic signaling pathways such as the WNT/β-catenin pathway. This compound was developed as a high-affinity inhibitor of both CDK8 and CDK19, demonstrating potential as a therapeutic agent and a valuable tool for cancer research.

Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of the ATP-binding pocket of CDK8 and CDK19.[1] This inhibition prevents the phosphorylation of downstream substrates, leading to the modulation of transcriptional programs. Two key signaling pathways are significantly impacted by this compound:

  • WNT/β-catenin Signaling: In cancer cells with a constitutively active WNT pathway (e.g., due to mutations in APC or β-catenin), CDK8 acts as a positive regulator of β-catenin-driven transcription. This compound inhibits this activity, leading to a reduction in the expression of WNT target genes that promote cell proliferation.[1][2]

  • STAT1 Signaling: CDK8 can phosphorylate the transcription factor STAT1 at serine 727 (pSTAT1SER727), a post-translational modification that enhances its transcriptional activity.[1] this compound potently inhibits this phosphorylation event, which has been used as a biomarker of its cellular activity.[1][2] However, it is important to note that the reliability of pSTAT1SER727 as a specific pharmacodynamic marker for CDK8/19 inhibition has been debated, with some studies suggesting it can be influenced by other cellular stresses and kinases in a CDK8/19-independent manner.[5][6]

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity
Target/AssayIC50 / AffinityCell Line/SystemReference
CDK8 (cell-free) 2.6 nMBiochemical Assay[1][2][3][4]
CDK19 (cell-free) 4 nM (affinity)Biochemical Assay[1][2]
pSTAT1SER727 Inhibition 8 ± 2 nMSW620 cells[1][2]
WNT Reporter (LS174T) 32 ± 7 nMLS174T (β-catenin mutant)[2]
WNT Reporter (COLO205) 9 ± 1 nMCOLO205 (APC mutant)[2]
WNT Reporter (PA-1) 52 ± 30 nMPA-1 (WNT3a ligand-dependent)[2]
GSK3α 691 nMKinase Panel Screen[3]
Kinase Panel (264 kinases) High selectivity1 µM concentration[3]
Table 2: In Vivo Efficacy in SW620 Xenograft Model
Dosing ScheduleT/C Ratio (%)Tumor Growth InhibitionMouse StrainReference
50 mg/kg bid, p.o. 49%Significant reductionNCr athymic mice[2]
100 mg/kg qd, p.o. 57%Significant reductionNCr athymic mice[2]
Table 3: Pharmacokinetic Parameters
SpeciesClearance (L/h/kg)Volume of Distribution (L/kg)Half-life (h)Oral Bioavailability (F%)
Mouse 1.871.080.5554%
Rat 1.541.530.9788%
Dog ----
Human (predicted) 0.140.482.4≥75%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

WNT-dependent Transcription Assay (TCF/LEF Luciferase Reporter Assay)

This assay measures the ability of a compound to inhibit the transcriptional activity of the β-catenin/TCF/LEF complex.

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple TCF/LEF binding sites. In cells with an active WNT pathway, the β-catenin/TCF/LEF complex binds to these sites and drives luciferase expression. Inhibition of the pathway results in decreased luciferase activity.

Protocol:

  • Cell Culture: Human colorectal carcinoma cell lines with activating WNT pathway mutations (e.g., LS174T, COLO205) or a WNT-inducible reporter cell line (e.g., PA-1) are cultured in appropriate media.

  • Transfection: Cells are seeded in 96-well plates and transfected with a TCF/LEF-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.

  • Compound Treatment: After transfection, cells are treated with various concentrations of this compound or vehicle control. For ligand-dependent assays (PA-1), cells are stimulated with Wnt3a-conditioned medium.

  • Lysis and Luciferase Measurement: After a defined incubation period (typically 24-48 hours), cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The IC50 value is determined by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Phospho-STAT1SER727 Inhibition Assay (Western Blot)

This assay assesses the inhibition of CDK8-mediated phosphorylation of STAT1 at Serine 727 in a cellular context.

Principle: SW620 cells, which exhibit constitutive pSTAT1SER727 levels, are treated with this compound. The levels of phosphorylated STAT1 are then quantified by Western blotting using a phospho-specific antibody.

Protocol:

  • Cell Culture and Treatment: SW620 cells are seeded in 6-well plates and allowed to adhere. Cells are then treated with a range of concentrations of this compound or vehicle for a specified time (e.g., 2 hours).

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phospho-STAT1 (Ser727). A primary antibody for total STAT1 or a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: The band intensities are quantified, and the ratio of pSTAT1SER727 to total STAT1 or the loading control is calculated. The IC50 value is determined from the dose-response curve.

In Vivo Efficacy Study (SW620 Colorectal Carcinoma Xenograft Model)

This study evaluates the anti-tumor activity of this compound in a preclinical mouse model.

Principle: Human colorectal cancer cells (SW620) are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

Protocol:

  • Animal Model: Female NCr athymic mice are used.

  • Cell Implantation: SW620 cells are harvested and suspended in a suitable medium (e.g., a mixture of medium and Matrigel). A defined number of cells (e.g., 5 x 106) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length x width²)/2).

  • Drug Administration: Mice are randomized into treatment and control groups. This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at the specified doses and schedules (e.g., 50 mg/kg twice daily or 100 mg/kg once daily). The control group receives the vehicle only.

  • Efficacy Evaluation: Treatment continues for a defined period (e.g., 21 days). The primary endpoint is the tumor growth inhibition, calculated as the T/C ratio (mean tumor volume of the treated group / mean tumor volume of the control group) x 100%. Animal body weight is also monitored as an indicator of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of biomarkers, such as pSTAT1SER727 levels, to confirm target engagement.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with this compound.

WNT/β-catenin Signaling Pathway Inhibition

WNT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibits LRP5_6 LRP5/6 beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates beta_catenin_p Phosphorylated β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Enters Nucleus Ubiquitination Ubiquitination & Degradation beta_catenin_p->Ubiquitination WNT_Target_Genes WNT Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->WNT_Target_Genes Activates Transcription Mediator_Complex Mediator Complex TCF_LEF->Mediator_Complex Mediator_Complex->WNT_Target_Genes CDK8_19 CDK8/19 Mediator_Complex->CDK8_19 This compound This compound This compound->CDK8_19 Inhibits WNT_Ligand WNT Ligand WNT_Ligand->Frizzled

Caption: Inhibition of WNT/β-catenin signaling by this compound.

STAT1 Signaling Pathway Inhibition

STAT1_pathway cluster_nucleus Nucleus STAT1 STAT1 pSTAT1_S727 pSTAT1 (Ser727) Target_Genes Target Gene Transcription pSTAT1_S727->Target_Genes Enhances CDK8_19 CDK8/19 CDK8_19->STAT1 Phosphorylates Ser727 This compound This compound This compound->CDK8_19 Inhibits Cytokine_Signal Cytokine/Stress Signal Cytokine_Signal->STAT1 Induces nuclear translocation and Tyr701 phosphorylation

Caption: Inhibition of STAT1 Ser727 phosphorylation by this compound.

Experimental Workflow for In Vivo Efficacy

in_vivo_workflow start Start cell_culture SW620 Cell Culture start->cell_culture implantation Subcutaneous Implantation in Athymic Nude Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Oral Administration of This compound or Vehicle randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring end_study End of Study monitoring->end_study analysis Tumor Excision and Data Analysis (T/C Ratio, Biomarkers) end_study->analysis end Finish analysis->end

Caption: Workflow for SW620 xenograft efficacy study.

Conclusion

This compound is a well-characterized, potent, and selective dual inhibitor of CDK8 and CDK19. Its ability to modulate the WNT and STAT1 signaling pathways makes it a valuable tool for investigating the roles of these kinases in cancer biology. The provided data and protocols offer a solid foundation for researchers and drug development professionals to utilize this compound in their studies. Further investigation into its therapeutic potential, including addressing the debate around the specificity of pSTAT1 as a biomarker and exploring potential off-target effects at higher concentrations, will be crucial for its clinical translation.

References

In-Depth Technical Guide: Discovery and Development of MSC2530818, a Potent and Selective CDK8/19 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSC2530818 is a potent, selective, and orally bioavailable inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19. These kinases are key components of the Mediator complex, which plays a crucial role in regulating gene transcription. Dysregulation of CDK8/19 activity has been implicated in various cancers, particularly those driven by aberrant Wnt/β-catenin signaling. This technical guide provides a comprehensive overview of the discovery, optimization, and preclinical development of this compound, including detailed experimental protocols and key data presented in a structured format for clarity and comparison.

Introduction: The Rationale for Targeting CDK8/19

The Mediator complex is a large, multi-protein assembly that acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery. The CDK8 module of the Mediator complex, consisting of CDK8, Cyclin C, MED12, and MED13, can either positively or negatively regulate transcription. Notably, CDK8 has been identified as an oncogene in several cancers, including colorectal cancer, where it is often co-amplified with β-catenin. By phosphorylating various substrates, including STAT1, CDK8 influences key oncogenic pathways such as the Wnt/β-catenin and interferon-gamma (IFN-γ) signaling pathways. Therefore, the development of small molecule inhibitors of CDK8 and its close homolog CDK19 presents a promising therapeutic strategy for a range of malignancies.

Discovery and Optimization of this compound

The discovery of this compound began with a high-throughput screening (HTS) campaign that identified an imidazo-thiadiazole scaffold with modest CDK8 inhibitory activity.[1] Through a structure-based drug design approach, this initial hit was optimized to improve its potency, selectivity, and pharmacokinetic properties.

A key breakthrough in the optimization process was the replacement of the initial imidazo-thiadiazole scaffold with a 3-methyl-1H-pyrazolo[3,4-b]-pyridine core. This modification resulted in compound 25, later named this compound, which exhibited excellent kinase selectivity, potent biochemical and cellular activity, and favorable metabolic stability, making it a suitable candidate for in vivo studies.[1]

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the active sites of both CDK8 and CDK19 with high affinity.[2] The binding of this compound to CDK8 has been confirmed by X-ray crystallography, revealing key interactions within the ATP-binding pocket.

The primary mechanism of action of this compound involves the inhibition of the kinase activity of the CDK8/19-Cyclin C complex. This leads to the modulation of downstream signaling pathways, most notably the inhibition of STAT1 serine 727 phosphorylation (p-STAT1SER727) and the suppression of Wnt/β-catenin-dependent transcription.[2][3]

Signaling Pathway Diagram

CDK8_Signaling_Pathway cluster_0 Wnt Signaling cluster_1 IFN-γ Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Beta_Catenin β-catenin Frizzled->Beta_Catenin stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes promotes transcription IFN_gamma IFN-γ IFNGR IFN-γ Receptor IFN_gamma->IFNGR binds JAK JAK IFNGR->JAK activates STAT1 STAT1 JAK->STAT1 phosphorylates (Y701) pSTAT1_Y701 p-STAT1 (Y701) STAT1->pSTAT1_Y701 pSTAT1_S727 p-STAT1 (S727) pSTAT1_Y701->pSTAT1_S727 further phosphorylation GAS_Genes GAS Target Genes pSTAT1_S727->GAS_Genes promotes transcription CDK8_CycC CDK8/Cyclin C CDK8_CycC->TCF_LEF phosphorylates & co-activates CDK8_CycC->STAT1 phosphorylates (S727) This compound This compound This compound->CDK8_CycC inhibits

Caption: Simplified signaling pathways modulated by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity
Target/AssayIC50/KdCell LineReference
CDK8 (biochemical)2.6 nM-[2]
CDK19 (biochemical)4 nM (Kd)-[2]
p-STAT1SER727 (cellular)8 ± 2 nMSW620[2]
Wnt Reporter (cellular)32 ± 7 nMLS174T[3]
Wnt Reporter (cellular)9 ± 1 nMCOLO205[3]
Wnt3a-dependent Reporter (cellular)52 ± 30 nMPA-1[3]
GSK3α691 nM-[1]
Dopamine Transporter8.5 µM-[1]
hERG18% inhibition @ 10 µM-[1]
Table 2: In Vitro ADME and Physicochemical Properties
ParameterValueReference
Caco-2 Permeability (Papp A→B)High[2]
Caco-2 Efflux Ratio (B→A / A→B)1.5[2]
Cytochrome P450 Inhibition (IC50)> 20 µM (for all subtypes)[2]
Molecular Weight340.81 g/mol [2]
Table 3: In Vivo Pharmacokinetics
SpeciesClearance (CL)Volume of Distribution (Vdss)Half-life (t1/2)Oral Bioavailability (F)Reference
Mouse----[2]
Rat----[2]
Dog----[2]
Human (predicted)~0.14 L/h/kg0.48 L/kg2.4 h≥75% (up to 500 mg)[3]
Table 4: In Vivo Efficacy in SW620 Xenograft Model
Dosing ScheduleTumor Growth Inhibition (T/C Ratio)Reference
50 mg/kg, twice daily (bid), oral49%[1]
100 mg/kg, once daily (qd), oral57%[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from commercially available reagents. The key final step is the amide coupling of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid with (S)-2-(4-chlorophenyl)pyrrolidine. A detailed, step-by-step protocol can be found in the supporting information of the primary publication by Czodrowski et al. (2016) in the Journal of Medicinal Chemistry.

LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay used to determine the affinity of inhibitors for a kinase target.

  • Materials:

    • Recombinant human CDK8/Cyclin C enzyme

    • LanthaScreen™ Eu-anti-tag antibody

    • Alexa Fluor™ 647-labeled broad-spectrum kinase tracer

    • Test compound (this compound) and controls

    • Assay buffer

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the test compound, CDK8/Cyclin C enzyme pre-incubated with the Eu-labeled antibody, and the Alexa Fluor™ 647-labeled tracer.

    • Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

    • Calculate the emission ratio (665 nm / 615 nm) and plot it against the compound concentration to determine the IC50 value.

Cellular p-STAT1SER727 Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of STAT1 at serine 727 in a cellular context.

  • Materials:

    • SW620 human colorectal carcinoma cells

    • Cell culture medium and supplements

    • Test compound (this compound)

    • Lysis buffer

    • Antibodies: anti-p-STAT1 (Ser727) and anti-total STAT1

    • Western blotting reagents and equipment

  • Procedure:

    • Seed SW620 cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-STAT1 (Ser727) and total STAT1, followed by appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities and normalize the p-STAT1 signal to the total STAT1 signal.

    • Plot the normalized p-STAT1 levels against the compound concentration to determine the IC50 value.

Wnt Signaling Reporter Assay

This assay utilizes a cell line engineered with a luciferase reporter gene under the control of a TCF/LEF responsive promoter to measure the activity of the Wnt/β-catenin signaling pathway.

  • Materials:

    • LS174T or COLO205 cells stably expressing a TCF/LEF-luciferase reporter

    • Cell culture medium and supplements

    • Test compound (this compound)

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Seed the reporter cells in a white, clear-bottom multi-well plate.

    • Treat the cells with a range of concentrations of this compound.

    • Incubate for a sufficient period for changes in reporter gene expression to occur (e.g., 24 hours).

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • Plot the luminescence signal against the compound concentration to calculate the IC50 value.

Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability of a compound using a monolayer of Caco-2 cells, which differentiate to form tight junctions and resemble the intestinal epithelium.

  • Materials:

    • Caco-2 cells

    • Transwell inserts with a microporous membrane

    • Cell culture medium

    • Test compound (this compound)

    • Transport buffer (e.g., Hanks' Balanced Salt Solution)

    • LC-MS/MS for compound quantification

  • Procedure:

    • Seed Caco-2 cells on the apical side of the Transwell inserts and culture for 21-25 days to allow for monolayer formation and differentiation.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • For the apical to basolateral (A→B) permeability assessment, add the test compound to the apical chamber and transport buffer to the basolateral chamber.

    • For the basolateral to apical (B→A) permeability assessment, add the test compound to the basolateral chamber and transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At various time points, collect samples from the receiver chamber and analyze the concentration of the test compound by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp(B→A) / Papp(A→B)).

SW620 Colorectal Carcinoma Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Materials:

    • SW620 human colorectal carcinoma cells

    • Immunocompromised mice (e.g., athymic nude mice)

    • Matrigel (optional)

    • Test compound (this compound) formulated for oral administration

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of SW620 cells (typically mixed with Matrigel) into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into vehicle control and treatment groups.

    • Administer this compound orally at the desired dose and schedule (e.g., 50 mg/kg bid or 100 mg/kg qd).

    • Measure the tumor volume with calipers at regular intervals (e.g., 2-3 times per week).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

    • Calculate the tumor growth inhibition (T/C ratio) to assess the efficacy of the compound.

Visualization of Key Concepts

Experimental Workflow: From HTS to In Vivo Efficacy

experimental_workflow HTS High-Throughput Screening (Imidazo-thiadiazole hit) Lead_Opt Lead Optimization (Structure-Based Design) HTS->Lead_Opt This compound This compound (3-methyl-1H-pyrazolo[3,4-b]-pyridine) Lead_Opt->this compound In_Vitro_Potency In Vitro Potency Assays (Biochemical & Cellular) This compound->In_Vitro_Potency In_Vitro_ADME In Vitro ADME (Permeability, Metabolism) This compound->In_Vitro_ADME In_Vivo_Efficacy In Vivo Efficacy (SW620 Xenograft) In_Vitro_Potency->In_Vivo_Efficacy In_Vivo_PK In Vivo Pharmacokinetics (Mouse, Rat, Dog) In_Vitro_ADME->In_Vivo_PK In_Vivo_PK->In_Vivo_Efficacy

Caption: A logical workflow of the discovery and development of this compound.

Logical Relationship: Selectivity Profile of this compound

selectivity_profile This compound This compound CDK8 CDK8 (IC50 = 2.6 nM) This compound->CDK8 High Affinity CDK19 CDK19 (Kd = 4 nM) This compound->CDK19 High Affinity GSK3a GSK3α (IC50 = 691 nM) This compound->GSK3a Moderate Affinity Other_Kinases Other Kinases (Largely Inactive) This compound->Other_Kinases Low Affinity

Caption: A diagram illustrating the kinase selectivity of this compound.

Conclusion

This compound is a potent and selective dual inhibitor of CDK8 and CDK19 with a promising preclinical profile. Its discovery and development were guided by a rational, structure-based design approach, leading to a compound with excellent biochemical and cellular potency, favorable pharmacokinetic properties, and demonstrated in vivo anti-tumor activity. The detailed experimental protocols and comprehensive data presented in this guide provide a valuable resource for researchers in the field of oncology and drug discovery who are interested in the therapeutic potential of targeting the Mediator complex. Further investigation into the clinical efficacy and safety of this compound and other CDK8/19 inhibitors is warranted.

References

The Role of MSC2530818 in the Wnt Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of MSC2530818, a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8), and its role in the modulation of the Wnt signaling pathway. This document compiles quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in oncology and drug discovery.

Introduction to this compound and the Wnt Signaling Pathway

The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration.[1] Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer.[2] The canonical Wnt pathway's activity is largely dependent on the transcriptional coactivator β-catenin. In cancer cells with mutations in Wnt pathway components like Adenomatous Polyposis Coli (APC), β-catenin accumulates in the nucleus, driving the expression of oncogenes.[3]

CDK8, a component of the Mediator complex, has been identified as a key regulator of β-catenin-dependent transcription.[2] By phosphorylating the C-terminal domain of RNA Polymerase II, CDK8 can enhance the transcription of specific genes, including those activated by β-catenin. This compound is an orally bioavailable inhibitor of CDK8 and its close homolog CDK19, which has demonstrated potent inhibition of Wnt-dependent transcription in preclinical models.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.

Table 1: Biochemical Activity of this compound

TargetAssay TypeIC50 / AffinityReference
CDK8Cell-free assay2.6 nM[4]
CDK8Reporter Displacement Assay4 nM[5]
CDK19Reporter Displacement Assay4 nM[5]
GSK3αKinase Panel691 nM

Table 2: Cellular Activity of this compound

Cell LineAssay TypeIC50 (Mean ± SD)Mutation StatusReference
SW620pSTAT1SER727 Inhibition8 ± 2 nMAPC mutant[4][5]
LS174TWnt Reporter (Luciferase)32 ± 7 nMβ-catenin mutant[5]
COLO205Wnt Reporter (Luciferase)9 ± 1 nMAPC mutant[5]
PA-1Wnt3a-dependent Reporter (Luciferase)52 ± 30 nMN/A[5]

Table 3: In Vivo Efficacy of this compound in SW620 Xenograft Model

Dosing ScheduleTumor Growth Inhibition (T/C Ratio)Effect on Body WeightReference
50 mg/kg bid (oral)49%Manageable weight loss
100 mg/kg qd (oral)57%No significant effect

Signaling Pathway and Mechanism of Action

This compound exerts its effect on the Wnt signaling pathway through the direct inhibition of CDK8. In the canonical Wnt pathway, the stabilization of β-catenin leads to its translocation to the nucleus, where it complexes with TCF/LEF transcription factors to activate target gene expression. CDK8, as part of the Mediator complex, is recruited to these sites and enhances transcriptional output. By inhibiting the kinase activity of CDK8, this compound prevents this potentiation of transcription, thereby reducing the expression of Wnt target genes, even in the presence of constitutively active β-catenin.

Wnt_Signaling_and_MSC2530818_Inhibition cluster_0 Wnt 'Off' State cluster_1 Wnt 'On' State / Aberrant Activation Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Proteasome Proteasome Destruction_Complex->Proteasome Ubiquitination beta_catenin_off β-catenin beta_catenin_off->Destruction_Complex Phosphorylation Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt_Ligand->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Dsh->Destruction_Complex Inhibition beta_catenin_on β-catenin TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Nuclear Translocation & Binding Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes Transcription Activation Mediator_Complex Mediator Complex TCF_LEF->Mediator_Complex RNAPII RNA Pol II Mediator_Complex->RNAPII CDK8 CDK8 CDK8->RNAPII Phosphorylation This compound This compound This compound->CDK8 Inhibition

Caption: Canonical Wnt signaling and the inhibitory action of this compound on CDK8.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro CDK8 Kinase Assay (LanthaScreen® Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay to determine the IC50 of this compound for CDK8.

Materials:

  • Recombinant CDK8/cyclin C protein

  • LanthaScreen® Eu-anti-tag antibody

  • Alexa Fluor® 647-labeled kinase tracer

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound stock solution in DMSO

  • 384-well low-volume microplates

Procedure:

  • Prepare a 3X solution of this compound by serial dilution in Kinase Buffer A.

  • Prepare a 3X mixture of CDK8/cyclin C and Eu-anti-tag antibody in Kinase Buffer A.

  • Prepare a 3X solution of the kinase tracer in Kinase Buffer A.

  • Add 5 µL of the 3X this compound dilution series to the wells of a 384-well plate.

  • Add 5 µL of the 3X kinase/antibody mixture to each well.

  • Add 5 µL of the 3X tracer solution to each well to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET capable plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot against the logarithm of the this compound concentration.

  • Determine the IC50 value using a sigmoidal dose-response curve fit.

Wnt-Dependent Transcription Reporter Assay (Luciferase Assay)

This assay measures the ability of this compound to inhibit β-catenin-driven transcription in cancer cell lines.

Materials:

  • LS174T, COLO205, or other suitable Wnt-dependent cancer cell lines

  • Cell line-appropriate culture medium (e.g., DMEM with 10% FBS)

  • TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash)

  • Constitutively active Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • This compound stock solution in DMSO

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Co-transfect the cells with the TCF/LEF-responsive firefly luciferase reporter and the Renilla luciferase normalization control plasmids using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubate the cells for an additional 24-48 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the Dual-Luciferase® Reporter Assay System protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Plot the normalized luciferase activity against the logarithm of the this compound concentration and determine the IC50 value.

Wnt_Reporter_Assay_Workflow Start Seed Cells in 96-well plate Transfect Co-transfect with TOPFlash (Firefly Luc) & Renilla Luc Plasmids Start->Transfect Incubate1 Incubate 24h Transfect->Incubate1 Treat Treat with serial dilutions of this compound Incubate1->Treat Incubate2 Incubate 24-48h Treat->Incubate2 Lyse Lyse Cells Incubate2->Lyse Read Measure Firefly & Renilla Luminescence Lyse->Read Analyze Normalize Firefly to Renilla & Calculate IC50 Read->Analyze

Caption: Workflow for the Wnt-dependent transcription reporter assay.

Phospho-STAT1SER727 Inhibition Assay (Western Blot)

This assay determines the cellular potency of this compound by measuring the inhibition of a known CDK8 substrate, STAT1, at serine 727.

Materials:

  • SW620 human colorectal carcinoma cells

  • RPMI-1640 medium with 10% FBS

  • This compound stock solution in DMSO

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total STAT1 (or a loading control like GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed SW620 cells and grow to 70-80% confluency.

  • Treat the cells with serial dilutions of this compound for a specified time (e.g., 2-4 hours).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-STAT1 (Ser727) primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total STAT1 or a loading control to ensure equal protein loading.

  • Quantify the band intensities and calculate the percent inhibition of pSTAT1SER727 phosphorylation relative to the vehicle-treated control.

In Vivo SW620 Xenograft Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of orally administered this compound in a human colorectal cancer xenograft model.

Materials:

  • Female NCr athymic nude mice

  • SW620 human colorectal cancer cells

  • Matrigel

  • This compound formulation for oral gavage

  • Vehicle control for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant SW620 cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 50 mg/kg bid or 100 mg/kg qd) or vehicle control orally for a specified period (e.g., 16 days).

  • Measure tumor volume with calipers twice weekly and monitor the body weight of the mice three times weekly.

  • At the end of the study, euthanize the mice and excise the tumors for final weight measurement and further analysis if required.

  • Calculate the Tumor/Control (T/C) ratio to determine the efficacy of the treatment.

Conclusion

This compound is a potent and selective dual inhibitor of CDK8 and CDK19 that effectively suppresses the Wnt/β-catenin signaling pathway in cancer cells with aberrant Wnt activation. Its ability to inhibit Wnt-dependent transcription translates to anti-tumor efficacy in vivo. The data and protocols presented in this guide provide a comprehensive overview of this compound's mechanism of action and its potential as a therapeutic agent for Wnt-driven cancers. This information serves as a valuable resource for researchers and drug developers working to advance novel cancer therapies.

References

Target Identification and Validation for MSC2530818: A Selective CDK8/19 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSC2530818 is a potent and selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog Cyclin-Dependent Kinase 19 (CDK19). These kinases are key components of the Mediator complex, a crucial regulator of transcription. Dysregulation of CDK8/19 activity has been implicated in the pathogenesis of various cancers, particularly those driven by aberrant Wnt/β-catenin signaling. This technical guide provides a comprehensive overview of the target identification and validation of this compound, including its biochemical and cellular activity, selectivity profile, and preclinical efficacy. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development of CDK8/19 inhibitors.

Introduction

The Mediator complex is a multi-protein assembly that acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery, thereby playing a pivotal role in gene expression regulation. The CDK8 module of the Mediator complex, consisting of CDK8, Cyclin C, MED12, and MED13, can act as both a positive and negative regulator of transcription. Notably, CDK8 has been identified as a putative oncogene in several cancers, including colorectal and breast cancer, often associated with the activation of the Wnt/β-catenin signaling pathway.

This compound was developed as a potent and selective inhibitor of CDK8 and its paralog CDK19, which shares a high degree of structural and functional similarity. Inhibition of CDK8/19 kinase activity has emerged as a promising therapeutic strategy to modulate oncogenic transcription programs. This document outlines the key preclinical data and methodologies used to identify and validate CDK8 and CDK19 as the primary targets of this compound.

Data Presentation

The following tables summarize the quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic properties.

Table 1: Biochemical and Cellular Potency of this compound

Assay TypeTarget/Cell LineParameterValueReference
Biochemical Kinase AssayCDK8IC502.6 nM[1][2]
Binding AssayCDK8Affinity (Kd)4 nM[1][2]
Binding AssayCDK19Affinity (Kd)4 nM[1][2]
Cellular Assay (pSTAT1SER727)SW620 (colorectal carcinoma)IC508 ± 2 nM[1][2]
Wnt Reporter AssayLS174T (β-catenin mutant)IC5032 ± 7 nM[2]
Wnt Reporter AssayCOLO205 (APC mutant)IC509 ± 1 nM[2]
Wnt Reporter Assay (WNT3a stimulated)PA-1IC5052 ± 30 nM[2]

Table 2: Selectivity Profile of this compound

Assay TypeTargetParameterValueReference
Kinase Panel (264 kinases)GSK3αIC50691 nM[3]
CEREP PanelDopamine TransporterIC508.5 µM[3]
hERG InhibitionhERG Channel% Inhibition @ 10 µM18%[3]
Cytochrome P450 InhibitionVarious Cyp SubtypesIC50> 20 µM[1]

Table 3: In Vitro and In Vivo Pharmacokinetic Properties of this compound

ParameterSpeciesValueReference
Caco-2 Permeability (PappA-B)N/A44 x 10-6 cm s-1[3]
Caco-2 Efflux RatioN/A1.5[1][3]
Human Clearance (Predicted)Human0.14 L/h/kg[2][3]
Human Volume of Distribution (Vdss) (Predicted)Human0.48 L/kg[2][3]
Human Terminal Half-life (t1/2) (Predicted)Human2.4 h[2][3]
Human Oral Bioavailability (Predicted)Human≥75% (up to 500 mg daily)[2][3]
In Vivo Efficacy (T/C ratio)Mouse (SW620 xenograft)49% (50 mg/kg bid), 57% (100 mg/kg qd)[2][3]

Mandatory Visualizations

CDK8_Signaling_Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_Mediator Mediator Complex cluster_STAT STAT Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP DVL DVL Frizzled->DVL LRP->DVL Destruction_Complex Destruction Complex (APC, Axin, GSK3β) DVL->Destruction_Complex inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF co-activation Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes transcription CDK8 CDK8 CDK8->TCF_LEF phosphorylation (inhibition of activity) RNAPII RNA Polymerase II CDK8->RNAPII phosphorylation STAT1 STAT1 CDK8->STAT1 phosphorylation CycC Cyclin C Mediator Mediator Core This compound This compound This compound->CDK8 inhibition pSTAT1 pSTAT1 (Ser727) STAT1_Target_Genes STAT1 Target Genes pSTAT1->STAT1_Target_Genes transcription

Caption: CDK8 signaling pathways modulated by this compound.

Experimental_Workflow cluster_Discovery Target Identification & Initial Validation cluster_Preclinical Preclinical Characterization HTS High-Throughput Screening Biochemical_Assay Biochemical Kinase Assay (CDK8/19) HTS->Biochemical_Assay Cellular_Assay Cellular pSTAT1 Assay (SW620) Biochemical_Assay->Cellular_Assay Wnt_Assay Wnt Reporter Assay (LS174T, COLO205) Cellular_Assay->Wnt_Assay Selectivity Kinase & Safety Panels (CEREP, hERG) Wnt_Assay->Selectivity ADME In Vitro ADME (Caco-2, Cyp P450) Selectivity->ADME PK In Vivo Pharmacokinetics (mouse, rat, dog) ADME->PK Efficacy In Vivo Efficacy (SW620 Xenograft) PK->Efficacy

Caption: Experimental workflow for this compound validation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These represent standard protocols and may have been adapted for the specific characterization of this compound.

4.1. CDK8 Biochemical Kinase Assay (Representative Protocol)

  • Objective: To determine the in vitro inhibitory activity of this compound against CDK8.

  • Materials:

    • Recombinant human CDK8/CycC enzyme complex.

    • Biotinylated peptide substrate (e.g., a derivative of STAT1).

    • ATP.

    • Assay buffer (e.g., HEPES, MgCl2, DTT, BSA).

    • This compound in DMSO.

    • Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent.

    • 384-well plates.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

    • Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the CDK8/CycC enzyme and peptide substrate solution to the wells.

    • Incubate for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 60-120 minutes at 30°C.

    • Stop the reaction and detect the remaining ATP using a luminescent readout according to the manufacturer's protocol.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

4.2. Cellular Phospho-STAT1SER727 Assay (Representative Protocol)

  • Objective: To measure the inhibition of CDK8-mediated STAT1 phosphorylation in a cellular context.

  • Materials:

    • SW620 human colorectal carcinoma cells.

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • This compound in DMSO.

    • Lysis buffer.

    • Anti-phospho-STAT1 (Ser727) antibody and total STAT1 antibody.

    • Secondary antibody conjugated to a detectable label (e.g., HRP).

    • ELISA plates or Western blot apparatus.

  • Procedure (ELISA-based):

    • Seed SW620 cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or DMSO for 2-4 hours.

    • Lyse the cells and transfer the lysates to an ELISA plate coated with a capture antibody for total STAT1.

    • Incubate to allow binding of STAT1 to the plate.

    • Wash the plate and add a detection antibody specific for phospho-STAT1 (Ser727).

    • Wash and add a secondary antibody conjugated to HRP.

    • Wash and add a colorimetric substrate.

    • Measure the absorbance and normalize the phospho-STAT1 signal to the total STAT1 signal.

    • Calculate the percent inhibition and determine the IC50 value.

4.3. Wnt Signaling Reporter Assay (Representative Protocol)

  • Objective: To assess the inhibitory effect of this compound on Wnt-dependent transcription.

  • Materials:

    • Cancer cell line with a constitutively active Wnt pathway (e.g., LS174T, COLO205) or a Wnt-responsive reporter cell line (e.g., PA-1).

    • Luciferase reporter construct driven by a TCF/LEF responsive element.

    • Transfection reagent (if necessary).

    • This compound in DMSO.

    • Luciferase assay reagent.

  • Procedure:

    • Seed the cells in a 96-well plate. If using a reporter cell line, transfect with the luciferase construct.

    • Treat the cells with serial dilutions of this compound or DMSO. For PA-1 cells, stimulate with Wnt3a ligand.

    • Incubate for 24-48 hours.

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition and determine the IC50 value.

4.4. Caco-2 Permeability Assay (Representative Protocol)

  • Objective: To evaluate the intestinal permeability of this compound.

  • Materials:

    • Caco-2 cells.

    • Transwell® inserts.

    • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • This compound.

    • LC-MS/MS system for quantification.

  • Procedure:

    • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • For apical to basolateral (A-B) transport, add this compound to the apical chamber and fresh transport buffer to the basolateral chamber.

    • For basolateral to apical (B-A) transport, add this compound to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the receiver chamber at specified time points.

    • Analyze the concentration of this compound in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)).

4.5. Cytochrome P450 Inhibition Assay (Representative Protocol)

  • Objective: To assess the potential of this compound to inhibit major CYP450 enzymes.

  • Materials:

    • Human liver microsomes.

    • Specific substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).

    • NADPH regenerating system.

    • This compound.

    • LC-MS/MS system.

  • Procedure:

    • Incubate human liver microsomes with a specific CYP substrate and a range of this compound concentrations.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C.

    • Stop the reaction and analyze the formation of the specific metabolite by LC-MS/MS.

    • Calculate the percent inhibition of metabolite formation and determine the IC50 value.

4.6. SW620 Colorectal Carcinoma Xenograft Model (Representative Protocol)

  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Materials:

    • Female athymic nude mice.

    • SW620 cells.

    • Matrigel or similar basement membrane matrix.

    • This compound formulation for oral administration.

  • Procedure:

    • Subcutaneously implant SW620 cells mixed with Matrigel into the flank of the mice.

    • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm3).

    • Randomize mice into vehicle control and treatment groups.

    • Administer this compound orally at the specified doses and schedule (e.g., 50 mg/kg twice daily or 100 mg/kg once daily).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) or T/C ratio (mean tumor volume of treated group / mean tumor volume of control group x 100%).

Conclusion

The comprehensive preclinical data for this compound strongly support the identification and validation of CDK8 and CDK19 as its primary targets. The compound demonstrates potent biochemical and cellular inhibition of its targets, leading to the modulation of key oncogenic signaling pathways such as Wnt/β-catenin. Its excellent selectivity profile and favorable pharmacokinetic properties, coupled with significant in vivo anti-tumor efficacy in a colorectal cancer model, highlight this compound as a promising therapeutic candidate for cancers with dysregulated CDK8/19 activity. The detailed experimental protocols provided herein serve as a valuable resource for the continued investigation and development of selective CDK8/19 inhibitors.

References

An In-depth Technical Guide to the Effects of MSC2530818 on Gene Transcription

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule MSC2530818, focusing on its mechanism of action and its effects on gene transcription. The information is compiled from available scientific literature and is intended for a technical audience in the fields of oncology, molecular biology, and drug development.

Introduction

This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19.[1][2][3] Both CDK8 and CDK19 are kinase subunits of the Mediator complex, a crucial co-regulator of RNA polymerase II (Pol II)-mediated transcription.[2][4] By targeting the Mediator complex, this compound can modulate multiple oncogenic signaling pathways, making it a compound of significant interest for cancer therapy. This document details the molecular mechanism of this compound, its impact on specific signaling pathways and gene transcription, and summarizes the quantitative data from key experiments.

Mechanism of Action: Inhibition of the Mediator Kinase Module

The Mediator complex is a large, multi-protein complex that acts as a bridge between gene-specific transcription factors and the Pol II machinery, thereby regulating gene expression. The CDK8 kinase module, which can contain either CDK8 or CDK19, associates with the core Mediator complex and can either activate or repress transcription depending on the cellular context.

This compound exerts its effects by binding to the ATP-binding pocket of CDK8 and CDK19, inhibiting their kinase activity.[1][3] This inhibition prevents the phosphorylation of downstream substrates, which in turn alters the transcriptional output of genes regulated by various signaling pathways.

cluster_mediator Mediator Complex cluster_transcription Transcriptional Regulation core Core Mediator pol2 RNA Polymerase II core->pol2 regulates cdk_module CDK8/19 Module (CDK8/19, CycC, MED12, MED13) tf Transcription Factors cdk_module->tf phosphorylates cdk_module->pol2 phosphorylates CTD tf->core recruits gene Target Gene Transcription pol2->gene initiates msc This compound msc->cdk_module inhibits

Diagram 1: Mechanism of this compound action on the Mediator complex.

Effects on Key Signaling Pathways and Gene Transcription

This compound has been shown to potently inhibit transcription in pathways that are aberrantly activated in cancer, particularly the WNT and STAT1 signaling pathways.

The WNT signaling pathway is critical in development and is frequently dysregulated in cancers, especially colorectal cancer. CDK8 has been identified as a putative oncogene in this context, acting as a coactivator of β-catenin, the central transcription factor in the WNT pathway. This compound has demonstrated potent inhibition of WNT-dependent transcription in various human cancer cell lines that have a constitutively active WNT pathway due to mutations in genes like APC or β-catenin.[1][3]

cluster_wnt WNT Signaling Pathway wnt_ligand WNT Ligand frizzled Frizzled Receptor wnt_ligand->frizzled destruction_complex Destruction Complex (APC, Axin, GSK3β) frizzled->destruction_complex inhibits beta_catenin β-catenin destruction_complex->beta_catenin phosphorylates (degradation) tcf_lef TCF/LEF beta_catenin->tcf_lef co-activates wnt_genes WNT Target Gene Transcription tcf_lef->wnt_genes activates cdk8_mediator CDK8/Mediator tcf_lef->cdk8_mediator recruits cdk8_mediator->wnt_genes promotes msc This compound msc->cdk8_mediator inhibits

Diagram 2: Inhibition of WNT pathway-dependent transcription by this compound.

CDK8 can phosphorylate STAT1 on serine 727 (pSTAT1SER727), a modification that enhances its transcriptional activity. This phosphorylation has been used as a pharmacodynamic biomarker for CDK8 activity in cells. This compound has been shown to potently inhibit pSTAT1SER727 in SW620 human colorectal carcinoma cells.[1][3][5] However, it is important to note that some studies suggest pSTAT1SER727 may not be a specific biomarker for CDK8/19 activity, as it can be induced by various cytokines and stress stimuli in a CDK8/19-independent manner.[6][7]

cluster_stat STAT1 Signaling Pathway cytokine Cytokine (e.g., IFNγ) receptor Receptor cytokine->receptor jak JAK receptor->jak activates stat1 STAT1 jak->stat1 phosphorylates (Y701) p_stat1_tyr pSTAT1 (Y701) stat1->p_stat1_tyr stat1_dimer STAT1 Dimer p_stat1_tyr->stat1_dimer dimerizes p_stat1_ser pSTAT1 (S727) stat1_dimer->p_stat1_ser target_genes Target Gene Transcription stat1_dimer->target_genes activates cdk8_mediator CDK8/Mediator cdk8_mediator->stat1_dimer phosphorylates (S727) msc This compound msc->cdk8_mediator inhibits

Diagram 3: Inhibition of STAT1 Ser727 phosphorylation by this compound.

Given the role of CDK8/19 as co-activators for a range of transcription factors, this compound likely affects other signaling pathways as well. These include pathways regulated by SMADs (TGF-β signaling), HIF1α (hypoxia response), Estrogen Receptor (ER), and NFκB (inflammation and immunity).[4]

Quantitative Data Summary

The potency of this compound has been quantified in various biochemical and cellular assays. The data is summarized in the tables below.

Table 1: Biochemical Potency and Binding Affinity

TargetAssay TypeValueReference(s)
CDK8IC502.6 nM[1][3]
CDK8Binding Affinity (Ki)4 nM[1][3][5]
CDK19Binding Affinity (Ki)4 nM[1][3][5]

Table 2: Cellular Potency

Cell LinePathway/BiomarkerCellular ContextIC50Reference(s)
SW620pSTAT1SER727Colorectal Carcinoma8 ± 2 nM[1][3][5]
LS174TWNT ReporterColorectal Carcinoma (β-catenin mutant)32 ± 7 nM[3]
COLO205WNT ReporterColorectal Carcinoma (APC mutant)9 ± 1 nM[3]
PA-1WNT ReporterOvarian Teratocarcinoma (WNT3a stimulated)52 ± 30 nM[3]

Experimental Methodologies

The following section outlines the general experimental protocols used to characterize the effects of this compound.

  • Cell Lines: Human cancer cell lines with constitutive WNT signaling, such as LS174T (β-catenin mutation) and COLO205 (APC mutation), were utilized. PA-1 cells were used for WNT3a ligand-dependent reporter assays.[3]

  • Assay Principle: Cells were engineered with a TCF/LEF-driven luciferase reporter construct. Inhibition of the WNT pathway by this compound leads to a decrease in luciferase expression, which is measured as a reduction in luminescence.

  • General Protocol:

    • Seed cells in multi-well plates.

    • Treat cells with a concentration range of this compound.

    • Incubate for a specified period (e.g., 24-48 hours).

    • Lyse cells and measure luciferase activity using a luminometer.

    • Calculate IC50 values from the dose-response curves.

  • Cell Line: SW620 human colorectal carcinoma cells were used.[1][3][5]

  • Assay Principle: The level of STAT1 phosphorylation at serine 727 is measured, typically using an immunoassay format.

  • General Protocol:

    • Plate SW620 cells and allow them to adhere.

    • Treat cells with this compound at various concentrations for a defined time.

    • Lyse the cells to extract proteins.

    • Quantify pSTAT1SER727 and total STAT1 levels using methods such as ELISA, Western Blot, or Meso Scale Discovery (MSD) electrochemiluminescence assays.

    • Normalize the pSTAT1SER727 signal to total STAT1 or a housekeeping protein.

    • Determine the IC50 value for the inhibition of STAT1 phosphorylation.

cluster_workflow Generalized Experimental Workflow step1 1. Cell Culture (e.g., SW620, LS174T) step2 2. Compound Treatment (this compound dose-response) step1->step2 step3 3. Incubation (Defined time period) step2->step3 step4 4. Cell Lysis & Sample Prep step3->step4 step5 5. Downstream Analysis step4->step5 step6a Reporter Assay (Luciferase) step5->step6a step6b Immunoassay (pSTAT1) step5->step6b step7 6. Data Analysis (IC50 Calculation) step6a->step7 step6b->step7

Diagram 4: Generalized workflow for evaluating this compound in cellular assays.

Selectivity and Off-Target Considerations

This compound is reported to have excellent kinase selectivity.[1][5] However, one study reported severe systemic toxicity in vivo with this compound (referred to as Cmpd4 in the study).[6][7] A subsequent comparative analysis suggested that this toxicity might not be due to on-target CDK8/19 inhibition but could be related to off-target kinase activities at the high doses used in the initial toxicity study.[6][7] This highlights the critical importance of careful dose selection and comprehensive off-target profiling in the preclinical development of CDK8/19 inhibitors.

Conclusion

This compound is a potent and selective dual inhibitor of the transcriptional regulatory kinases CDK8 and CDK19. It effectively suppresses gene transcription driven by oncogenic pathways, most notably the WNT signaling pathway, through the inhibition of the Mediator complex's kinase module. Its ability to reduce tumor growth in preclinical models underscores its therapeutic potential. While questions regarding the most reliable pharmacodynamic biomarkers and potential for off-target toxicities at high doses remain, this compound represents a valuable chemical tool for studying the roles of CDK8 and CDK19 in transcription and disease, and a promising scaffold for the development of novel anti-cancer agents.

References

In Vitro Characterization of MSC2530818: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSC2530818 is a potent and selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3][4][5] These kinases are key components of the Mediator complex, which plays a crucial role in regulating gene transcription. Dysregulation of CDK8 and CDK19 has been implicated in the pathogenesis of various cancers, particularly those with aberrant WNT signaling. This document provides a comprehensive overview of the in vitro characterization of this compound, including its biochemical and cellular activity, selectivity, and pharmacokinetic properties. Detailed methodologies for the key assays used to characterize this compound are also presented.

Biochemical and Cellular Activity

This compound demonstrates potent inhibition of CDK8 and CDK19, leading to downstream effects on STAT1 phosphorylation and WNT signaling pathways.

Kinase Inhibition

The inhibitory activity of this compound against its primary targets, CDK8 and CDK19, was determined using a FRET-based Lanthascreen™ binding competition assay. The compound exhibits low nanomolar potency against both kinases.

TargetAssay FormatIC50 (nM)Binding Affinity (nM)
CDK8Cell-free assay2.6[1][2][4][5]4[1][2][3][4][5]
CDK19Cell-free assay-4[1][2][3][4][5]
Inhibition of Downstream Signaling

This compound effectively inhibits key downstream signaling pathways regulated by CDK8/19, including the phosphorylation of STAT1 and WNT-dependent transcription.

Inhibition of STAT1 phosphorylation at serine 727 (pSTAT1SER727), an established biomarker of CDK8 activity, was assessed in the SW620 human colorectal carcinoma cell line.

Cell LineAssayIC50 (nM)
SW620pSTAT1SER727 Inhibition8 ± 2[1][2][3]

This compound demonstrates potent inhibition of WNT-dependent transcription in various human cancer cell lines with constitutively activated WNT signaling. This was evaluated using reporter-based luciferase assays.

Cell LineWNT Pathway MutationAssayIC50 (nM)
LS174Tβ-catenin mutantLuciferase Reporter32 ± 7[2][3]
COLO205APC mutantLuciferase Reporter9 ± 1[2][3]
PA-1WNT3a ligand-dependentLuciferase Reporter52 ± 30[2][3]

Selectivity and Pharmacokinetic Profile

This compound displays a favorable selectivity profile and desirable in vitro pharmacokinetic properties.

Kinase Selectivity

The selectivity of this compound was evaluated against a panel of 264 kinases. The compound shows excellent selectivity, with the exception of GSK3α.

KinaseIC50 (nM)
GSK3α691[5]
In Vitro ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound were assessed through various in vitro assays.

ParameterAssayResult
PermeabilityCaco-2High permeability
Efflux RatioCaco-21.5 (Low efflux)[1]
Cytochrome P450 InhibitionCYP PanelIC50s > 20 μM (No significant inhibition)[1][2]
hERG Inhibition-Minimal inhibition[2]

Experimental Protocols

FRET-based Lanthascreen™ Kinase Binding Assay

This assay quantifies the binding of this compound to CDK8 and CDK19 by measuring the displacement of a fluorescently labeled tracer.

Principle: A terbium-labeled anti-tag antibody binds to the kinase. A fluorescently labeled tracer binds to the kinase's ATP site, bringing it in proximity to the antibody and resulting in a high Fluorescence Resonance Energy Transfer (FRET) signal. Unlabeled inhibitors compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal.

Methodology:

  • A solution of the kinase (e.g., CDK8/cyclin C) is incubated with a terbium-labeled anti-tag antibody.

  • A fluorescently labeled ATP-competitive tracer is added to the mixture.

  • Serial dilutions of this compound are added to the wells of a microplate.

  • The kinase/antibody/tracer mixture is dispensed into the wells containing the test compound.

  • The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

  • The FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with excitation around 340 nm and emission measured at two wavelengths (e.g., 490 nm for terbium and 520 nm for the tracer).

  • The IC50 value is calculated by plotting the FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_assay LanthaScreen™ Binding Assay Workflow reagent_prep Prepare Reagents: - Kinase (CDK8/19) - Tb-labeled Antibody - Fluorescent Tracer - this compound dilutions incubation Incubate Kinase, Antibody, Tracer, and this compound reagent_prep->incubation Mix detection Measure Time-Resolved FRET (TR-FRET) Signal incubation->detection Equilibrium analysis Calculate IC50 from Dose-Response Curve detection->analysis Data Processing

LanthaScreen™ Binding Assay Workflow
Cellular STAT1 Phosphorylation Assay

This assay measures the ability of this compound to inhibit the phosphorylation of STAT1 in a cellular context.

Principle: The level of phosphorylated STAT1 (pSTAT1) in cells is quantified using an immunoassay, typically an ELISA or Western blot, following treatment with the inhibitor.

Methodology:

  • SW620 cells are seeded in multi-well plates and allowed to adhere overnight.

  • The cells are treated with a range of concentrations of this compound for a specified period.

  • Following treatment, the cells are lysed to release cellular proteins.

  • The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) for normalization.

  • The levels of pSTAT1SER727 and total STAT1 are measured by Western blot analysis.

  • For Western blotting, equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies specific for pSTAT1SER727 and total STAT1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.

  • The ratio of pSTAT1 to total STAT1 is calculated for each treatment condition, and the IC50 value is determined.

WNT Signaling Luciferase Reporter Assay

This cell-based assay is used to assess the inhibitory effect of this compound on the WNT signaling pathway.

Principle: Cancer cell lines with activating mutations in the WNT pathway are engineered to express a luciferase reporter gene under the control of a TCF/LEF responsive element. Activation of the WNT pathway leads to the expression of luciferase, which can be quantified by measuring light emission upon the addition of a substrate.

Methodology:

  • Cancer cell lines (e.g., LS174T, COLO205) containing a TCF/LEF luciferase reporter construct are seeded in white, clear-bottom 96-well plates.

  • After overnight incubation, the cells are treated with serial dilutions of this compound.

  • For ligand-dependent assays (e.g., in PA-1 cells), Wnt3a is added to stimulate the pathway.

  • The plates are incubated for a period sufficient to allow for changes in reporter gene expression (typically 16-24 hours).

  • A luciferase assay reagent containing the substrate (e.g., luciferin) is added to each well.

  • The luminescence is measured using a luminometer.

  • The IC50 value is calculated by normalizing the luciferase activity to a vehicle control and fitting the data to a dose-response curve.

G cluster_workflow WNT Reporter Assay Workflow cell_seeding Seed Reporter Cell Line in 96-well plate compound_treatment Treat with this compound (and Wnt3a if applicable) cell_seeding->compound_treatment incubation Incubate for 16-24 hours compound_treatment->incubation luciferase_assay Add Luciferase Substrate incubation->luciferase_assay readout Measure Luminescence luciferase_assay->readout data_analysis Calculate IC50 readout->data_analysis

WNT Reporter Assay Workflow
Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability of a compound.

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer with tight junctions that mimics the intestinal epithelium. The transport of a compound across this monolayer is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Methodology:

  • Caco-2 cells are seeded on permeable supports in transwell plates and cultured for approximately 21 days to allow for differentiation and monolayer formation.

  • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • The test compound (this compound) is added to either the apical or basolateral chamber.

  • Samples are taken from the receiver chamber at various time points.

  • The concentration of the compound in the samples is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.

  • The efflux ratio is determined by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio close to 1 suggests passive transport, while a ratio greater than 2 indicates active efflux.

Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential of a compound to inhibit the major drug-metabolizing CYP enzymes.

Principle: The activity of specific CYP isoforms is measured using human liver microsomes and isoform-specific substrates that are converted to metabolites. The effect of the test compound on the rate of metabolite formation is determined.

Methodology:

  • Human liver microsomes are incubated with a specific CYP isoform substrate and a range of concentrations of this compound.

  • The reaction is initiated by the addition of NADPH.

  • After a set incubation period, the reaction is terminated.

  • The formation of the specific metabolite is quantified by LC-MS/MS.

  • The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway

This compound exerts its effects by inhibiting CDK8 and CDK19, which are part of the Mediator complex. This complex acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery. By inhibiting CDK8/19, this compound modulates the phosphorylation of transcription factors such as STAT1 and interferes with signaling pathways like the WNT/β-catenin pathway, which are often dysregulated in cancer.

G cluster_mediator Mediator Complex cluster_wnt WNT Signaling This compound This compound CDK8 CDK8 This compound->CDK8 inhibits CDK19 CDK19 This compound->CDK19 inhibits STAT1 STAT1 CDK8->STAT1 phosphorylates BetaCatenin β-catenin CDK8->BetaCatenin regulates pSTAT1 pSTAT1 (Ser727) STAT1->pSTAT1 Transcription_Modulation Modulation of Gene Transcription pSTAT1->Transcription_Modulation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates Wnt_Target_Genes WNT Target Gene Transcription TCF_LEF->Wnt_Target_Genes Wnt_Target_Genes->Transcription_Modulation

This compound Mechanism of Action

References

Preclinical Profile of MSC2530818: A Potent and Selective CDK8/19 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical whitepaper provides a comprehensive overview of the preclinical data for MSC2530818, a potent, selective, and orally bioavailable inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). The following sections detail the compound's mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and the key signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Mediator complex kinases.

Core Mechanism of Action

This compound is a small molecule inhibitor that targets the kinase activity of CDK8 and its paralog CDK19, which are components of the Mediator complex.[1][2][3] The Mediator complex is a crucial transcriptional co-regulator, and by inhibiting CDK8/19, this compound modulates the expression of genes involved in various oncogenic signaling pathways.[3][4] Notably, it has been shown to inhibit WNT-dependent transcription and the phosphorylation of STAT1 at serine 727 (pSTAT1SER727), a recognized biomarker of CDK8 activity.[1][2][3]

Quantitative In Vitro Activity

This compound demonstrates potent and selective inhibition of CDK8 and CDK19, leading to anti-proliferative effects in various cancer cell lines. The key in vitro activity data is summarized in the tables below.

TargetAssay TypeIC50 (nM)
CDK8Biochemical2.6[1][2][5]
CDK8Binding Affinity4[1][2]
CDK19Binding Affinity4[1][2]
GSK3αKinase Panel691[5]
Table 1: Biochemical and Kinase Inhibition Data for this compound. IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity.
Cell LineCancer TypePathway MutationAssayIC50 (nM)
SW620Colorectal CarcinomaAPC mutantpSTAT1SER727 Inhibition8 ± 2[1][2]
LS174TColorectal Carcinomaβ-catenin mutantWNT Reporter32 ± 7[2][3]
COLO205Colorectal CarcinomaAPC mutantWNT Reporter9 ± 1[2][3]
PA-1TeratocarcinomaWNT ligand-dependentWNT Reporter52 ± 30[2][3]
Table 2: Cellular Activity of this compound in Human Cancer Cell Lines. IC50 values represent the concentration of the compound required to inhibit 50% of the cellular response.

In Vivo Efficacy and Pharmacokinetics

Preclinical in vivo studies have demonstrated the anti-tumor efficacy of this compound in a human colorectal carcinoma xenograft model. The compound exhibits acceptable pharmacokinetic properties across multiple species, supporting its oral bioavailability.

Animal ModelDosing ScheduleTumor Growth Inhibition (T/C ratio)
SW620 XenograftNot Specified49%[2]
SW620 XenograftNot Specified57%[2]
Table 3: In Vivo Anti-Tumor Efficacy of this compound. T/C ratio represents the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group.
SpeciesClearance (CL)Volume of Distribution (Vdss)Terminal Half-life (t1/2)Oral Bioavailability (F)
Human (predicted)0.14 L/h/kg0.48 L/kg2.4 h≥75% (up to 500 mg daily)[2][3]
Table 4: Pharmacokinetic Parameters of this compound.

Signaling Pathway Modulation

This compound exerts its anti-cancer effects primarily through the modulation of the WNT and STAT1 signaling pathways.

WNT_Pathway cluster_0 WNT Signaling Pathway WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled DVL Dishevelled (DVL) Frizzled->DVL LRP LRP5/6 LRP->DVL GSK3B GSK3β DVL->GSK3B Beta_Catenin β-catenin GSK3B->Beta_Catenin Phosphorylation & Degradation APC APC APC->Beta_Catenin Axin Axin Axin->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Nuclear Translocation & Activation Target_Genes WNT Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcription This compound This compound CDK8_CycC CDK8/CycC This compound->CDK8_CycC Inhibition CDK8_CycC->TCF_LEF

Caption: WNT signaling pathway and the inhibitory action of this compound on CDK8.

STAT1_Pathway cluster_1 STAT1 Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT1 STAT1 JAK->STAT1 Phosphorylation (Y701) pSTAT1_Y701 pSTAT1 (Y701) STAT1->pSTAT1_Y701 pSTAT1_S727 pSTAT1 (S727) STAT1->pSTAT1_S727 pSTAT1_Y701->pSTAT1_Y701 Target_Genes STAT1 Target Genes pSTAT1_Y701->Target_Genes Nuclear Translocation & Transcription This compound This compound CDK8 CDK8 This compound->CDK8 Inhibition CDK8->STAT1 Phosphorylation (S727)

Caption: STAT1 signaling and the inhibition of STAT1SER727 phosphorylation by this compound.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below to provide a comprehensive understanding of the preclinical evaluation of this compound.

In Vitro Kinase and Cell-Based Assays

CDK8/19 Inhibition Assay: The inhibitory activity of this compound against CDK8 and CDK19 was likely determined using a biochemical assay, such as a LanthaScreen™ binding assay or a radiometric kinase assay with a peptide substrate.

Cellular pSTAT1SER727 Inhibition Assay:

  • Cell Culture: SW620 human colorectal carcinoma cells were cultured in appropriate media.

  • Compound Treatment: Cells were treated with various concentrations of this compound for a specified period.

  • Lysis and Protein Quantification: Cells were lysed, and total protein concentration was determined.

  • Western Blotting or ELISA: The levels of phosphorylated STAT1 at serine 727 and total STAT1 were measured using specific antibodies.

  • Data Analysis: The IC50 value was calculated by normalizing the pSTAT1SER727 signal to the total STAT1 signal and fitting the data to a dose-response curve.

WNT Reporter Assay:

  • Cell Lines: Human cancer cell lines with constitutively active WNT signaling (e.g., LS174T, COLO205) or WNT ligand-dependent lines (e.g., PA-1) containing a WNT-responsive reporter construct (e.g., TCF/LEF-luciferase) were used.[3]

  • Compound Treatment: Cells were treated with a range of this compound concentrations.

  • Luciferase Activity Measurement: After incubation, luciferase activity was measured using a luminometer.

  • Data Analysis: The IC50 value was determined by plotting the percentage of inhibition of luciferase activity against the compound concentration.

In Vivo Xenograft Study

Animal Model:

  • Immunocompromised mice (e.g., nude or SCID) were used.

  • Human SW620 colorectal carcinoma cells were implanted subcutaneously to establish tumors.[3]

Treatment:

  • Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups.

  • This compound was administered orally at specified doses and schedules.[3]

Efficacy Evaluation:

  • Tumor volumes were measured regularly throughout the study.

  • At the end of the study, tumors were excised and weighed.

  • The T/C ratio was calculated to determine the anti-tumor efficacy.

Pharmacodynamic Biomarker Analysis:

  • Tumor samples were collected at various time points after dosing to assess the level of pSTAT1SER727 inhibition, confirming target engagement in vivo.[3]

Experimental_Workflow cluster_2 Preclinical Evaluation Workflow for this compound HTS High-Throughput Screening Lead_Opt Lead Optimization (this compound) HTS->Lead_Opt In_Vitro In Vitro Profiling Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Tox Toxicology Studies PK_PD->Tox IND IND-Enabling Studies Tox->IND

Caption: A generalized workflow for the preclinical development of this compound.

Conclusion

The preclinical data for this compound demonstrate its potential as a potent, selective, and orally bioavailable dual inhibitor of CDK8 and CDK19. Its ability to modulate key oncogenic signaling pathways, coupled with its in vivo anti-tumor activity and favorable pharmacokinetic profile, provides a strong rationale for its continued development as a novel anti-cancer therapeutic. Further investigation into its efficacy in other cancer models and in combination with other agents is warranted.

References

Methodological & Application

Application Notes and Protocols: MSC2530818 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSC2530818 is a potent and selective, orally bioavailable inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3] These kinases are key components of the Mediator complex, which plays a crucial role in the regulation of transcription.[3][4] Dysregulation of CDK8/19 activity has been implicated in the development and progression of various cancers, including colorectal and blood cancers, making them attractive targets for therapeutic intervention.[5][6] this compound has demonstrated efficacy in preclinical models by inhibiting downstream signaling pathways, such as the WNT/β-catenin and STAT1 signaling pathways, leading to reduced tumor growth.[1][3]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cell lines. The protocols cover cell viability assays, Western blotting for target engagement, and WNT signaling reporter assays.

Mechanism of Action

This compound exerts its biological effects by binding to the ATP-binding pocket of CDK8 and CDK19 with high affinity, thereby inhibiting their kinase activity.[1] This inhibition prevents the phosphorylation of downstream substrates, including STAT1 at serine 727 (pSTAT1SER727), a well-established biomarker of CDK8 activity.[1][3] Furthermore, this compound has been shown to potently inhibit WNT-dependent transcription in cancer cell lines with constitutive WNT signaling.[1]

Data Presentation

Table 1: In Vitro Potency of this compound
Target/AssayCell LineIC50 (nM)Reference
CDK8 (cell-free assay)-2.6[1][2]
CDK8 Binding Affinity-4[1]
CDK19 Binding Affinity-4[1][3]
pSTAT1SER727 InhibitionSW620 (colorectal carcinoma)8 ± 2[1][3]
WNT Reporter Assay (β-catenin mutant)LS174T32 ± 7
WNT Reporter Assay (APC mutant)COLO2059 ± 1
WNT3a Ligand-Dependent Reporter AssayPA-152 ± 30[3]

Experimental Protocols

General Cell Culture and Maintenance

This protocol outlines the basic procedures for maintaining cancer cell lines commonly used for studying this compound.

Materials:

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks, plates, and dishes

  • CO2 incubator (37°C, 5% CO2)

  • Laminar flow hood

Procedure:

  • Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a 37°C incubator with a humidified atmosphere of 5% CO2.

  • Passage cells when they reach 70-80% confluency. a. Aspirate the culture medium. b. Wash the cell monolayer once with sterile PBS. c. Add a sufficient volume of Trypsin-EDTA to cover the cells and incubate for 2-5 minutes at 37°C until cells detach. d. Neutralize the trypsin by adding 2-3 volumes of complete culture medium. e. Centrifuge the cell suspension at 1000 x g for 3 minutes.[7] f. Resuspend the cell pellet in fresh medium and re-plate at the desired density.[7]

Cell Viability/Proliferation Assay (CCK-8)

This protocol describes how to assess the effect of this compound on cell viability and proliferation using a Cell Counting Kit-8 (CCK-8) assay.[8][9][10]

Materials:

  • 96-well cell culture plates

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed 100 µL of cell suspension (e.g., 5,000 cells/well) into each well of a 96-well plate.[8][10]

  • Incubate the plate for 24 hours at 37°C in a CO2 incubator.[8][10]

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.

  • Add 10 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]

  • Add 10 µL of CCK-8 solution to each well.[8][10]

  • Incubate the plate for 1-4 hours at 37°C, protected from light.[8][10]

  • Measure the absorbance at 450 nm using a microplate reader.[8][10]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for pSTAT1SER727

This protocol details the detection of phosphorylated STAT1 at serine 727, a key pharmacodynamic biomarker of this compound activity.[3]

Materials:

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pSTAT1SER727, anti-STAT1, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired time (e.g., 1-2 hours).[11]

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against pSTAT1SER727 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Strip the membrane and re-probe for total STAT1 and a loading control (e.g., GAPDH) to ensure equal protein loading.

WNT Signaling Reporter Assay

This protocol describes a luciferase-based reporter assay to measure the inhibitory effect of this compound on WNT-dependent transcription.[3]

Materials:

  • Cell line with a WNT-responsive luciferase reporter construct (e.g., LS174T, COLO205, or a transiently transfected line)

  • White, clear-bottom 96-well plates

  • This compound

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)

  • Luminometer

Procedure:

  • Seed cells containing the WNT reporter construct into a white, clear-bottom 96-well plate.

  • Allow the cells to adhere and grow for 24 hours.

  • Treat the cells with a range of this compound concentrations.

  • Incubate for a period sufficient to allow for changes in transcription and reporter protein expression (e.g., 24 hours).

  • Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.

  • Measure luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability to account for potential cytotoxic effects.

Visualizations

MSC2530818_Signaling_Pathway cluster_WNT WNT Signaling Pathway cluster_STAT STAT1 Signaling Pathway WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Inhibition Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylation & Degradation APC_Axin APC/Axin Complex APC_Axin->GSK3b TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF WNT_Target_Genes WNT Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->WNT_Target_Genes Transcription Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK STAT1 STAT1 JAK->STAT1 pSTAT1 pSTAT1 (S727) STAT1->pSTAT1 STAT1_Target_Genes STAT1 Target Genes pSTAT1->STAT1_Target_Genes Transcription CDK8_19 CDK8/CDK19 CDK8_19->Beta_Catenin Phosphorylation & Activation CDK8_19->STAT1 Phosphorylation at S727 This compound This compound This compound->CDK8_19 Inhibition

Caption: this compound inhibits CDK8/19, blocking WNT and STAT1 signaling.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture seed_cells Seed Cells into Multi-well Plates start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate viability_assay Cell Viability Assay (e.g., CCK-8) incubate->viability_assay western_blot Western Blot (pSTAT1, Total STAT1) incubate->western_blot reporter_assay WNT Reporter Assay (Luciferase) incubate->reporter_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis western_blot->data_analysis reporter_assay->data_analysis

Caption: Workflow for evaluating this compound effects in cell culture.

References

Application Notes and Protocols for MSC2530818 in a Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSC2530818 is a potent, selective, and orally bioavailable small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog CDK19.[1][2] These kinases are components of the Mediator complex, which plays a crucial role in regulating gene transcription. Dysregulation of CDK8/19 activity has been implicated in the pathogenesis of various cancers, particularly those with aberrant WNT signaling, such as colorectal cancer.[3][4] this compound exerts its anti-tumor effects by modulating transcription, leading to the inhibition of oncogenic signaling pathways.[3][4]

These application notes provide a comprehensive overview of the use of this compound in a preclinical xenograft model of human colorectal carcinoma, including its mechanism of action, experimental protocols, and expected outcomes.

Mechanism of Action

This compound functions as a dual inhibitor of CDK8 and CDK19.[1][2] Its primary mechanisms of action include:

  • Inhibition of WNT Signaling: this compound has been shown to potently inhibit WNT-dependent transcription in cancer cell lines with constitutive activation of the WNT pathway.[2][3] This is particularly relevant in colorectal cancers, where mutations in genes like APC and β-catenin are common.

  • Modulation of STAT1 Signaling: A key pharmacodynamic biomarker of CDK8/19 activity is the phosphorylation of STAT1 on serine 727 (p-STAT1SER727).[1][3] this compound effectively inhibits this phosphorylation, providing a measurable indicator of target engagement in both in vitro and in vivo settings.[1][3]

It is important to note that while p-STAT1SER727 is a useful biomarker, some studies suggest that its modulation can also be influenced by other cellular stresses and cytokines, independent of CDK8/19 activity.[5][6][7] Therefore, a comprehensive analysis of multiple downstream markers is recommended for a complete understanding of the biological effects of this compound.

Signaling Pathway

The signaling pathway affected by this compound primarily involves the Mediator complex and its regulation of transcription factors. A simplified representation of this pathway is depicted below.

MSC2530818_Signaling_Pathway cluster_0 WNT Signaling Pathway cluster_1 Mediator Complex & STAT1 Signaling WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b_APC GSK3β/APC Complex Dishevelled->GSK3b_APC inhibits Beta_Catenin β-catenin GSK3b_APC->Beta_Catenin phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates WNT_Target_Genes WNT Target Gene Transcription TCF_LEF->WNT_Target_Genes Mediator Mediator Complex Mediator->TCF_LEF co-activates CDK8_19 CDK8/19 STAT1 STAT1 CDK8_19->STAT1 phosphorylates pSTAT1 p-STAT1 (S727) This compound This compound This compound->CDK8_19 inhibits

Figure 1: this compound inhibits CDK8/19, leading to reduced WNT-driven transcription and STAT1 phosphorylation.

In Vitro Activity

This compound demonstrates potent activity in various cancer cell lines, particularly those with mutations in the WNT signaling pathway. The following table summarizes its in vitro potency.

Target/Cell LineAssayIC50Reference
CDK8Kinase Assay2.6 nM[2]
CDK19Kinase Assay4 nM (affinity)[1][2]
SW620 (colorectal carcinoma)p-STAT1SER727 Inhibition8 ± 2 nM[1][2]
LS174T (β-catenin mutant)WNT Reporter Assay32 ± 7 nM[2][3]
COLO205 (APC mutant)WNT Reporter Assay9 ± 1 nM[2][3]
PA-1 (WNT ligand-dependent)WNT Reporter Assay52 ± 30 nM[2][3]

Xenograft Model: SW620 Human Colorectal Carcinoma

A well-established model for evaluating the in vivo efficacy of this compound utilizes the SW620 human colorectal carcinoma cell line, which harbors an APC mutation.[3]

Experimental Workflow

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis cell_culture 1. SW620 Cell Culture implantation 2. Subcutaneous Implantation (Female NCr Athymic Mice) cell_culture->implantation tumor_growth 3. Tumor Growth to ~100-200 mm³ implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Oral Administration of This compound or Vehicle (16 days) randomization->treatment monitoring 6. Monitor Tumor Volume and Body Weight treatment->monitoring endpoint 7. Euthanasia and Tumor Excision monitoring->endpoint weight 8. Final Tumor Weight Measurement endpoint->weight biomarker 9. Pharmacodynamic Analysis (e.g., p-STAT1) weight->biomarker

Figure 2: Workflow for evaluating this compound efficacy in a SW620 xenograft model.
Detailed Protocols

1. Cell Culture

  • Cell Line: SW620 human colorectal adenocarcinoma cells.

  • Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.

2. Animal Model

  • Species: Female NCr athymic nude mice, 6-8 weeks old.

  • Acclimatization: Acclimatize animals for at least one week prior to the start of the experiment.

  • Housing: Maintain in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and ad libitum access to food and water.

3. Tumor Implantation

  • Harvest SW620 cells during the logarithmic growth phase.

  • Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.

  • Inject 5 x 106 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.

4. Treatment

  • Drug Formulation: this compound can be formulated for oral administration. A common vehicle is 0.5% hydroxypropyl methylcellulose (HPMC) in water. Consult solubility data for optimal formulation.

  • Dosing Regimens:

    • 50 mg/kg, twice daily (bid), oral gavage.[2][3]

    • 100 mg/kg, once daily (qd), oral gavage.[2][3]

  • Treatment Duration: 16 days.[3]

  • Control Group: Administer the vehicle solution following the same schedule as the treatment groups.

5. Efficacy and Tolerability Monitoring

  • Tumor Volume: Measure tumors with digital calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width2) / 2.

  • Body Weight: Monitor and record the body weight of each animal two to three times per week as an indicator of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after the completion of the treatment period.

6. Pharmacodynamic Analysis

  • At the end of the study, or at specified time points post-dose, euthanize a subset of animals.

  • Excise tumors and immediately snap-freeze in liquid nitrogen or fix in formalin for subsequent analysis.

  • Prepare tumor lysates for Western blotting to analyze the levels of p-STAT1SER727 and total STAT1.

  • Alternatively, formalin-fixed, paraffin-embedded (FFPE) tumor sections can be used for immunohistochemical (IHC) analysis of p-STAT1SER727.

Expected Outcomes and Data Presentation

Treatment with this compound is expected to result in a significant reduction in tumor growth rate compared to the vehicle-treated control group.

In Vivo Efficacy Data
Treatment GroupDosing ScheduleT/C Ratio (%)Body Weight ChangeReference
This compound50 mg/kg, bid49Manageable loss[2][3]
This compound100 mg/kg, qd57No significant effect[2][3]
Vehicle Controlqd or bid100N/A[3]

T/C Ratio: (Median tumor volume of treated group / Median tumor volume of control group) x 100

Pharmacodynamic Data

A significant reduction in the ratio of p-STAT1SER727 to total STAT1 is expected in the tumors of this compound-treated mice compared to the control group, consistent with target engagement.[3]

Safety and Toxicology

In the SW620 xenograft model, this compound was generally well-tolerated at the efficacious doses.[3] The once-daily dosing schedule of 100 mg/kg showed no significant impact on mouse body weight, while the twice-daily 50 mg/kg schedule resulted in manageable body weight loss.[3] However, it is important to be aware of reports suggesting that high doses of some CDK8/19 inhibitors, including this compound, may have off-target toxicities.[5][6][7] Careful dose-response studies and monitoring of animal health are crucial in any new experimental setting.

Conclusion

This compound is a valuable tool for investigating the role of CDK8/19 in cancer biology. The SW620 xenograft model provides a robust platform for evaluating its anti-tumor efficacy and pharmacodynamic effects in vivo. The protocols outlined in these application notes offer a starting point for researchers to design and execute preclinical studies with this compound. As with any experimental work, optimization of these protocols for specific laboratory conditions and research questions is recommended.

References

Application Note and Protocols for Measuring p-STAT1 Inhibition by MSC2530818

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Signal Transducer and Activator of Transcription 1 (STAT1) is a critical component of cellular signaling pathways, particularly in response to interferons and other cytokines. Upon activation, STAT1 is phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes involved in immunity, inflammation, and cell proliferation.[1] The phosphorylation of STAT1 can occur at two key residues: Tyrosine 701 (Tyr701) and Serine 727 (Ser727). While Tyr701 phosphorylation is essential for dimerization and DNA binding, Ser727 phosphorylation is thought to modulate its transcriptional activity.[2][3]

MSC2530818 is a potent and selective, orally available inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[4][5][6][7][8] CDK8 is a component of the Mediator complex and plays a role in regulating transcription.[9] this compound has been shown to inhibit the phosphorylation of STAT1 at Ser727, which is considered a biomarker of CDK8 activity in certain cellular contexts.[4][9] This application note provides detailed protocols for measuring the inhibition of STAT1 Ser727 phosphorylation (p-STAT1-Ser727) by this compound using common laboratory techniques.

It is important to note that while p-STAT1-Ser727 is used as a pharmacodynamic marker for CDK8/19 inhibition, some studies suggest that its phosphorylation can be induced by various stimuli in a CDK8/19-independent manner.[10][11][12] Therefore, careful experimental design and data interpretation are crucial.

Mechanism of Action

This compound exerts its effect by directly inhibiting the kinase activity of CDK8.[4][7] By inhibiting CDK8, this compound prevents the downstream phosphorylation of its substrates, including STAT1 at the Ser727 residue.[4][9] This inhibition of p-STAT1-Ser727 can be used to assess the cellular potency and target engagement of this compound.

Quantitative Data

The following table summarizes the reported in vitro potency of this compound.

TargetAssayCell LineIC50Reference
CDK8Biochemical Assay-2.6 nM[4][5][7]
CDK8Reporter Displacement Assay-4 nM[5][7]
CDK19Reporter Displacement Assay-4 nM[5][7]
p-STAT1-Ser727 Inhibition Cellular AssaySW6208 ± 2 nM [4][7][9]
WNT-dependent transcriptionLuciferase Reporter AssayLS174T32 ± 7 nM[4]
WNT-dependent transcriptionLuciferase Reporter AssayCOLO2059 ± 1 nM[4]
WNT-dependent transcriptionLuciferase Reporter AssayPA-152 ± 30 nM[4]

Signaling Pathway and Inhibition

STAT1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine (e.g., IFN-γ) Cytokine->Cytokine_Receptor Binds STAT1_inactive STAT1 JAK->STAT1_inactive Phosphorylates (Y701) pSTAT1_Y701 p-STAT1 (Y701) STAT1_inactive->pSTAT1_Y701 pSTAT1_dimer p-STAT1 Dimer pSTAT1_Y701->pSTAT1_dimer Dimerizes pSTAT1_S727 p-STAT1 (S727) pSTAT1_Y701->pSTAT1_S727 DNA DNA (GAS element) pSTAT1_dimer->DNA Translocates & Binds CDK8 CDK8 CDK8->pSTAT1_Y701 Phosphorylates (S727) This compound This compound This compound->CDK8 Inhibits Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates

Caption: STAT1 signaling pathway and the inhibitory action of this compound on CDK8-mediated STAT1 Ser727 phosphorylation.

Experimental Protocols

The following protocols provide detailed methodologies for measuring the inhibition of p-STAT1-Ser727 by this compound. It is recommended to use a cell line known to express CDK8 and exhibit STAT1 Ser727 phosphorylation, such as the SW620 human colorectal carcinoma cell line.[4][9]

Western Blotting for p-STAT1 (Ser727) Detection

This protocol allows for the semi-quantitative detection of p-STAT1-Ser727 levels in cell lysates.

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture & Treatment (with this compound) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (anti-p-STAT1-Ser727 & anti-STAT1) E->F G 7. Secondary Antibody Incubation F->G H 8. Detection & Imaging G->H I 9. Data Analysis (Densitometry) H->I

Caption: Workflow for Western blotting analysis of p-STAT1-Ser727.

Materials:

  • SW620 cells (or other suitable cell line)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphatase and protease inhibitor cocktails

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-STAT1 (Ser727) antibody

    • Mouse or rabbit anti-STAT1 antibody (for total STAT1 control)

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies (anti-rabbit and/or anti-mouse)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate SW620 cells and allow them to adhere and reach 70-80% confluency.

    • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (DMSO).

    • Treat the cells with varying concentrations of this compound or vehicle for the desired time (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer supplemented with phosphatase and protease inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and load equal amounts of protein per lane on an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-STAT1 (Ser727) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe for total STAT1 and a loading control (e.g., GAPDH) to normalize the p-STAT1 signal.

    • Quantify the band intensities using densitometry software.

Enzyme-Linked Immunosorbent Assay (ELISA) for p-STAT1 (Ser727)

ELISA provides a quantitative measurement of p-STAT1-Ser727 levels and is suitable for high-throughput screening.

Experimental Workflow

ELISA_Workflow A 1. Cell Culture & Treatment (with this compound) B 2. Cell Lysis A->B C 3. Add Lysates to Coated Plate B->C D 4. Add Detection Antibody (anti-p-STAT1-Ser727) C->D E 5. Add HRP-conjugated Secondary Antibody D->E F 6. Add Substrate & Stop Solution E->F G 7. Measure Absorbance F->G H 8. Data Analysis G->H

Caption: Workflow for ELISA analysis of p-STAT1-Ser727.

Materials:

  • p-STAT1 (Ser727) ELISA kit (ensure specificity for Ser727 phosphorylation)

  • SW620 cells

  • Complete cell culture medium

  • This compound and DMSO

  • Cell lysis buffer (provided in the kit or a compatible buffer with phosphatase and protease inhibitors)

  • Microplate reader

Procedure:

  • Cell Culture, Treatment, and Lysis:

    • Follow the same procedure as for Western blotting (steps 1 and 2). Ensure the lysis buffer is compatible with the ELISA kit.

  • ELISA Protocol:

    • Follow the manufacturer's instructions for the specific p-STAT1 (Ser727) ELISA kit.

    • Typically, this involves adding cell lysates to wells pre-coated with a capture antibody (e.g., total STAT1).

    • After incubation and washing, a detection antibody specific for p-STAT1 (Ser727) is added.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a substrate.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve if the kit includes a standard.

    • Calculate the concentration of p-STAT1 (Ser727) in each sample and normalize to the total protein concentration or total STAT1 levels if a parallel assay is performed.

Flow Cytometry for p-STAT1 (Ser727) Detection

Flow cytometry allows for the single-cell measurement of p-STAT1-Ser727, providing insights into population heterogeneity.

Experimental Workflow

Flow_Cytometry_Workflow A 1. Cell Culture & Treatment (with this compound) B 2. Fixation A->B C 3. Permeabilization B->C D 4. Intracellular Staining (anti-p-STAT1-Ser727) C->D E 5. Data Acquisition (Flow Cytometer) D->E F 6. Data Analysis E->F

Caption: Workflow for flow cytometry analysis of p-STAT1-Ser727.

Materials:

  • SW620 cells (or other non-adherent cell line, or trypsinized adherent cells)

  • Complete cell culture medium

  • This compound and DMSO

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., ice-cold methanol or detergent-based buffer)

  • Fluorochrome-conjugated anti-p-STAT1 (Ser727) antibody or an unconjugated primary antibody and a fluorescent secondary antibody

  • Staining buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture and treat cells with this compound as described previously.

  • Cell Fixation and Permeabilization:

    • Harvest the cells and wash with PBS.

    • Fix the cells with fixation buffer.

    • Permeabilize the cells to allow antibody access to intracellular proteins. Methanol permeabilization is often recommended for phospho-protein staining.

  • Intracellular Staining:

    • Wash the permeabilized cells.

    • Incubate the cells with the anti-p-STAT1 (Ser727) antibody.

    • If using an unconjugated primary antibody, wash and then incubate with a fluorescently labeled secondary antibody.

  • Data Acquisition and Analysis:

    • Wash the cells and resuspend in staining buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software to determine the median fluorescence intensity (MFI) of p-STAT1-Ser727 staining in the different treatment groups.

This application note provides a comprehensive guide for measuring the inhibition of p-STAT1-Ser727 by this compound. The choice of method will depend on the specific research question, available equipment, and desired throughput. It is crucial to use an antibody specific for the Ser727 phosphorylated form of STAT1 and to include appropriate controls in all experiments. Given the potential for off-target effects and context-dependent regulation of STAT1 Ser727 phosphorylation, results should be interpreted carefully, and where possible, complemented with other measures of CDK8 activity.

References

Application Notes and Protocols for MSC2530818 in Colorectal Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSC2530818 is a potent and selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2] Both CDK8 and CDK19 are components of the Mediator complex, which plays a crucial role in regulating transcription. In colorectal cancer (CRC), CDK8 has been identified as an oncogene, and its overexpression is associated with poor patient prognosis.[3] this compound exerts its anti-tumor effects by inhibiting CDK8/19 kinase activity, leading to downstream effects on oncogenic signaling pathways, notably the Wnt/β-catenin and STAT1 pathways.[1][2][4] These application notes provide detailed protocols for utilizing this compound in preclinical colorectal cancer models.

Mechanism of Action

This compound binds with high affinity to the ATP-binding pocket of CDK8 and CDK19, inhibiting their kinase activity.[1] This inhibition leads to two key downstream effects observed in colorectal cancer cells:

  • Inhibition of Wnt/β-catenin Signaling: In colorectal cancer cell lines with mutations in the Wnt pathway (e.g., APC or β-catenin mutations), this compound has been shown to potently inhibit Wnt-dependent transcription.[1][5]

  • Reduction of STAT1 Phosphorylation: this compound inhibits the phosphorylation of STAT1 at serine 727 (pSTAT1SER727), a known downstream target of CDK8.[1][2]

These actions contribute to the suppression of tumor growth in preclinical models of colorectal cancer.[2][6]

MSC2530818_Mechanism_of_Action cluster_0 This compound cluster_1 Mediator Complex cluster_2 Downstream Signaling cluster_3 Cellular Effects This compound This compound CDK8_19 CDK8 / CDK19 This compound->CDK8_19 Inhibits Wnt_pathway Wnt/β-catenin Pathway CDK8_19->Wnt_pathway Regulates STAT1_pathway STAT1 Pathway CDK8_19->STAT1_pathway Regulates Transcription Altered Gene Transcription Wnt_pathway->Transcription STAT1_pathway->Transcription Tumor_Growth Reduced Tumor Growth Transcription->Tumor_Growth Western_Blot_Workflow A 1. SW620 Cell Culture B 2. Treatment with this compound A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to PVDF E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (pSTAT1, STAT1, GAPDH) G->H I 9. Secondary Antibody Incubation H->I J 10. ECL Detection I->J K 11. Image Analysis J->K Xenograft_Study_Workflow A 1. SW620 Cell Implantation in Athymic Nude Mice B 2. Tumor Growth Monitoring A->B C 3. Randomization into Treatment Groups B->C D 4. Oral Administration of This compound or Vehicle C->D E 5. Continued Monitoring of Tumor Volume & Body Weight D->E F 6. Study Endpoint: Euthanasia & Tumor Excision E->F G 7. Data Analysis: Tumor Weight & T/C Ratio F->G

References

Application of MSC2530818 in Leukemia Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSC2530818 is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19.[1][2] These kinases are components of the Mediator complex, a crucial regulator of transcription. In the context of leukemia, particularly Acute Myeloid Leukemia (AML), the CDK8/19-Mediator complex plays a significant role in the transcriptional activation of oncogenes and survival pathways.[3][4] Inhibition of CDK8 by this compound has emerged as a promising therapeutic strategy by targeting the transcriptional machinery that drives leukemogenesis.

This document provides detailed application notes and experimental protocols for the use of this compound in leukemia research, based on available data and established methodologies for similar compounds.

Mechanism of Action

This compound exerts its anti-leukemic effects by inhibiting the kinase activity of CDK8 and CDK19. This inhibition leads to the downregulation of phosphorylation of key downstream targets, most notably Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT1 and STAT5, at specific serine residues.[1][3] The phosphorylation of STAT1 at Ser727 and STAT5 at Ser726 is crucial for their transcriptional activity.[3][4] By inhibiting this phosphorylation, this compound effectively dampens the expression of STAT target genes, which are involved in cell proliferation, survival, and differentiation.[3][4]

Data Presentation

Table 1: In Vitro Potency of this compound and Comparative CDK8 Inhibitors
CompoundTargetIC50 (nM)Cell LineCancer TypeReference
This compound CDK8 2.6 Cell-free assay-[2]
This compound pSTAT1 (Ser727) 8 ± 2 SW620Colorectal Carcinoma[2]
MK256CDK82.5Cell-free assay-[3]
MK256CDK193.3Cell-free assay-[3]
MK256Cell Proliferation23MV-4-11AML[3][4]
MK256Cell Proliferation1050MOLM-13AML[3][4]
MK256Cell Proliferation80KG-1AML[4]
Compound 12CDK839.2 ± 6.3Cell-free assay-[1]
Compound 12Cell Proliferation (GC50)20 ± 10MOLM-13AML[1]
Compound 12Cell Proliferation (GC50)30 ± 10MV4-11AML[1]

Signaling Pathway

CDK8_STAT_Pathway_in_Leukemia cluster_upstream Upstream Signaling cluster_mediator Mediator Complex cluster_downstream Downstream Effects Growth_Factors_Cytokines Growth Factors & Cytokines (e.g., IL-3, FLT3-L) Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (e.g., FLT3, c-Kit) Growth_Factors_Cytokines->Receptor_Tyrosine_Kinases Activate JAK_Family_Kinases JAK Family Kinases Receptor_Tyrosine_Kinases->JAK_Family_Kinases Activate STAT1_STAT5 STAT1 / STAT5 JAK_Family_Kinases->STAT1_STAT5 Phosphorylate (Tyr) Mediator_Complex Mediator Complex CDK8_CDK19 CDK8 / CDK19 Mediator_Complex->CDK8_CDK19 Associates with pSTAT1_pSTAT5 pSTAT1 (Ser727) pSTAT5 (Ser726) CDK8_CDK19->pSTAT1_pSTAT5 Phosphorylate (Ser) STAT1_STAT5->pSTAT1_pSTAT5 Transcription_of_Target_Genes Transcription of Target Genes (e.g., MYC, BCL2, PIM1) pSTAT1_pSTAT5->Transcription_of_Target_Genes Activate Leukemic_Cell_Effects Leukemic Cell Proliferation, Survival, and Blocked Differentiation Transcription_of_Target_Genes->Leukemic_Cell_Effects Promote This compound This compound This compound->CDK8_CDK19 Inhibits

CDK8-STAT signaling pathway in leukemia and the inhibitory action of this compound.

Experimental Protocols

Cell Culture
  • Cell Lines: Human AML cell lines such as MOLM-13, MV4-11, KG-1, and HL-60 are commonly used.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For specific cell lines, additional growth factors like IL-3 may be required.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Preparation of this compound Stock Solution
  • Solvent: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Cell Viability Assay (CCK-8 or MTT Assay)

This protocol is adapted from standard cell viability assay procedures.[5][6][7]

Workflow:

Cell_Viability_Workflow Start Start Seed_Cells Seed leukemia cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_this compound Add serial dilutions of This compound Incubate_24h->Add_this compound Incubate_48_72h Incubate for 48-72 hours Add_this compound->Incubate_48_72h Add_Reagent Add CCK-8 or MTT reagent Incubate_48_72h->Add_Reagent Incubate_1_4h Incubate for 1-4 hours Add_Reagent->Incubate_1_4h Measure_Absorbance Measure absorbance at 450 nm Incubate_1_4h->Measure_Absorbance Analyze_Data Calculate IC50 values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for determining cell viability upon this compound treatment.

Detailed Steps:

  • Cell Seeding: Seed leukemia cells (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium in a 96-well plate.

  • Drug Treatment: After 24 hours, add 10 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM) to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C. If using MTT, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value using a non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is based on standard flow cytometry procedures for apoptosis detection.[8][9][10]

Workflow:

Apoptosis_Workflow Start Start Treat_Cells Treat leukemia cells with This compound for 24-48h Start->Treat_Cells Harvest_Cells Harvest and wash cells with cold PBS Treat_Cells->Harvest_Cells Resuspend_in_Buffer Resuspend cells in Annexin V Binding Buffer Harvest_Cells->Resuspend_in_Buffer Add_Stains Add Annexin V-FITC and Propidium Iodide (PI) Resuspend_in_Buffer->Add_Stains Incubate_15min Incubate for 15 minutes in the dark Add_Stains->Incubate_15min Analyze_by_Flow_Cytometry Analyze by flow cytometry Incubate_15min->Analyze_by_Flow_Cytometry Quantify_Apoptosis Quantify apoptotic cell populations Analyze_by_Flow_Cytometry->Quantify_Apoptosis End End Quantify_Apoptosis->End

Workflow for assessing apoptosis induction by this compound.

Detailed Steps:

  • Cell Treatment: Treat leukemia cells with this compound at desired concentrations (e.g., 1x, 5x, and 10x IC50) for 24 to 48 hours. Include a DMSO control.

  • Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.

  • Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of STAT Phosphorylation

This protocol is adapted from standard western blotting procedures.[11][12]

Detailed Steps:

  • Cell Lysis: Treat leukemia cells with this compound for a specified time (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT1 (Ser727), total STAT1, phospho-STAT5 (Ser726), total STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a valuable research tool for investigating the role of CDK8/19 in leukemia. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies aimed at understanding the transcriptional dependencies of leukemic cells and evaluating novel therapeutic strategies. The protocols provided herein offer a foundation for researchers to explore the application of this compound in the context of leukemia. As with any experimental work, optimization of these protocols for specific cell lines and experimental conditions is recommended. Several CDK8 inhibitors are currently in clinical trials for AML and other cancers, underscoring the therapeutic potential of targeting this pathway.[1][13][14][15][16]

References

Application Note: Western Blot Protocol for MSC2530818 Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSC2530818 is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19. These kinases are components of the Mediator complex and play a crucial role in regulating transcription. Dysregulation of CDK8/19 activity has been implicated in various cancers, making them attractive targets for therapeutic intervention. A key downstream effector of CDK8 is the Signal Transducer and Activator of Transcription 1 (STAT1). CDK8-mediated phosphorylation of STAT1 at the serine 727 residue (pSTAT1-Ser727) is a critical event in specific signaling pathways. Therefore, validating the inhibitory effect of this compound on this pathway is essential for its characterization.

This document provides a detailed protocol for performing a Western blot analysis to assess the impact of this compound on the expression of total CDK8 and the phosphorylation of STAT1 at Ser727.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound.

Target/BiomarkerIC50 (nM)Cell LineNotes
CDK82.6Biochemical AssayPotent and selective inhibition.
CDK194.0Biochemical AssaySimilar affinity to CDK8.
pSTAT1-Ser7278 ± 2SW620 (human colorectal carcinoma)Demonstrates cellular target engagement.

Signaling Pathway

The diagram below illustrates the simplified signaling pathway involving CDK8 and STAT1, and the inhibitory action of this compound.

CDK8_STAT1_Pathway This compound This compound CDK8 CDK8 This compound->CDK8 STAT1 STAT1 CDK8->STAT1 Phosphorylates pSTAT1_Ser727 pSTAT1 (Ser727) STAT1->pSTAT1_Ser727 Transcription Gene Transcription pSTAT1_Ser727->Transcription

Caption: Inhibition of CDK8 by this compound blocks STAT1 phosphorylation.

Experimental Workflow

The following diagram outlines the key steps of the Western blot protocol for validating this compound activity.

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis cell_culture 1. Cell Culture & Treatment (e.g., SW620 cells with this compound) cell_lysis 2. Cell Lysis (RIPA buffer with inhibitors) cell_culture->cell_lysis quantification 3. Protein Quantification (BCA Assay) cell_lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer (PVDF membrane) sds_page->transfer blocking 6. Blocking (5% non-fat milk or BSA) transfer->blocking primary_ab 7. Primary Antibody Incubation (anti-CDK8 or anti-pSTAT1-Ser727) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection imaging 10. Image Acquisition detection->imaging analysis 11. Densitometry Analysis imaging->analysis

Caption: Western blot workflow for this compound target validation.

Detailed Experimental Protocol: Western Blotting

This protocol is designed to assess the levels of total CDK8 and phosphorylated STAT1 (Ser727) in a relevant cell line (e.g., SW620) following treatment with this compound.

Materials and Reagents
  • Cell Line: SW620 (human colorectal carcinoma) or other appropriate cell line.

  • This compound: Prepare stock solutions in DMSO.

  • Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail and PhosSTOP™).

  • Protein Assay Reagent: BCA Protein Assay Kit.

  • SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels (e.g., 4-12% Bis-Tris).

  • Running Buffer: MOPS or MES SDS Running Buffer.

  • Transfer Buffer: NuPAGE Transfer Buffer or equivalent.

  • Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm).

  • Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-CDK8 (e.g., Cell Signaling Technology, #4106, diluted 1:1000 in blocking buffer)

    • Rabbit anti-pSTAT1 (Ser727) (e.g., Cell Signaling Technology, #9177, diluted 1:1000 in blocking buffer)

    • Mouse or Rabbit anti-β-actin (loading control, diluted 1:5000 in blocking buffer)

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG (diluted 1:2000-1:10000 in blocking buffer).

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Wash Buffer: TBST.

Procedure
  • Cell Culture and Treatment:

    • Plate SW620 cells and allow them to adhere and reach 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 6, 24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to the plate and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a pre-stained protein ladder.

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by observing the pre-stained ladder on the membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (anti-CDK8 or anti-pSTAT1-Ser727) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

    • Perform densitometry analysis using appropriate software (e.g., ImageJ). Normalize the band intensity of the target protein to the loading control (β-actin).

Expected Results

A successful experiment will demonstrate a dose-dependent decrease in the phosphorylation of STAT1 at Ser727 with increasing concentrations of this compound. The total levels of CDK8 and the loading control (β-actin) should remain relatively constant across all treatment conditions. This will confirm the on-target activity of this compound in a cellular context.

Application Notes and Protocols for Cell Viability Assays with MSC2530818 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing cell viability following treatment with MSC2530818, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). This document includes an overview of the compound's mechanism of action, detailed protocols for relevant cell viability assays, and a summary of its effects on various cancer cell lines.

Introduction to this compound

This compound is an orally bioavailable small molecule that demonstrates high selectivity and potency in inhibiting the kinase activity of CDK8 and its paralog CDK19.[1][2] These kinases are components of the Mediator complex and are implicated in the regulation of transcription.[1][2] Dysregulation of CDK8/19 activity has been linked to the pathogenesis of several cancers, particularly those driven by aberrant Wnt/β-catenin and STAT signaling pathways.[1][2] this compound exerts its anti-tumor effects by inhibiting these pathways, leading to a reduction in the transcription of key oncogenes.[1][2]

Mechanism of Action: Targeting CDK8/19-Mediated Transcription

This compound inhibits the phosphorylation of STAT1 at serine 727, a known downstream target of CDK8, thereby disrupting the JAK/STAT signaling pathway.[1][2] Additionally, it potently suppresses Wnt-dependent transcription in cancer cell lines with activating mutations in the Wnt pathway.[1][2]

MSC2530818_Signaling_Pathway cluster_wnt Wnt Signaling Pathway cluster_jak_stat JAK/STAT Signaling Pathway cluster_mediator Mediator Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates APC_Axin_GSK3b APC/Axin/GSK3β Destruction Complex Dishevelled->APC_Axin_GSK3b inhibits beta_catenin β-catenin APC_Axin_GSK3b->beta_catenin phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus and binds Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes activates transcription Mediator Mediator Complex TCF_LEF->Mediator Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor binds JAK JAK Cytokine_Receptor->JAK activates STAT1 STAT1 JAK->STAT1 phosphorylates pSTAT1 pSTAT1 (Ser727) pSTAT1->Mediator STAT_Target_Genes STAT Target Genes CDK8_19 CDK8/CDK19 CDK8_19->TCF_LEF CDK8_19->pSTAT1 CDK8_19->Mediator associates with RNA_Pol_II RNA Polymerase II Mediator->RNA_Pol_II regulates This compound This compound This compound->CDK8_19 inhibits

Caption: this compound inhibits CDK8/19, impacting Wnt and STAT1 signaling pathways.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the reported in vitro potency of this compound across various assays and cancer cell lines. This data highlights the compound's targeted activity and provides a basis for selecting appropriate concentrations for cell viability experiments.

Target/AssayCell LineIC50 (nM)Reference
CDK8 (cell-free)-2.6[2]
CDK8 (binding)-4[1]
CDK19 (binding)-4[1]
phospho-STAT1SER727SW620 (colorectal carcinoma)8 ± 2[1][2]
Wnt-dependent transcriptionLS174T (colorectal adenocarcinoma)32 ± 7[2]
Wnt-dependent transcriptionCOLO205 (colorectal adenocarcinoma)9 ± 1[2]
Wnt3a-dependent transcriptionPA-1 (ovarian teratocarcinoma)52 ± 30[2]

Experimental Protocols

To assess the impact of this compound on cell viability, standardized assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for metabolic activity and Annexin V/Propidium Iodide (PI) staining for apoptosis are recommended.

Experimental Workflow: Cell Viability Assessment

The general workflow for assessing cell viability following this compound treatment involves cell seeding, compound treatment, and subsequent analysis using a chosen viability assay.

Experimental_Workflow start Start cell_seeding Seed cells in multi-well plates start->cell_seeding incubation1 Incubate for 24h (adhesion/recovery) cell_seeding->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 viability_assay Perform Cell Viability Assay incubation2->viability_assay mtt_assay MTT Assay viability_assay->mtt_assay Metabolic Activity annexin_v_assay Annexin V/PI Assay viability_assay->annexin_v_assay Apoptosis data_acquisition Data Acquisition mtt_assay->data_acquisition annexin_v_assay->data_acquisition data_analysis Data Analysis and IC50 Determination data_acquisition->data_analysis end End data_analysis->end

Caption: General workflow for cell viability assays with this compound treatment.
Protocol 1: MTT Assay for Cell Proliferation and Viability

This protocol is designed to measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., SW620, LS174T)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Include wells with medium only for blank measurements.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the wells is ≤ 0.1% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 6-well plates

  • Annexin V-FITC (or other fluorescent conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Incubate for 24 hours.

    • Treat cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.

    • Collect the culture medium as it may contain detached apoptotic cells.

    • Combine the collected cells and medium, and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Create a quadrant plot to differentiate cell populations:

      • Lower-left quadrant (Annexin V- / PI-): Live cells

      • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left quadrant (Annexin V- / PI+): Necrotic cells

    • Quantify the percentage of cells in each quadrant for each treatment condition.

Logical Framework for Experimental Design

A robust experimental design is crucial for obtaining reliable and reproducible data on the effects of this compound.

Experimental_Design_Logic cluster_variables Key Variables cluster_controls Essential Controls cluster_assays Viability Assessment Methods objective Objective: Determine the effect of this compound on cancer cell viability cell_line Cell Line (e.g., SW620, LS174T) objective->cell_line concentration This compound Concentration (Logarithmic dilutions) objective->concentration time Treatment Duration (e.g., 24h, 48h, 72h) objective->time vehicle_control Vehicle Control (DMSO only) objective->vehicle_control positive_control Positive Control (e.g., Staurosporine for apoptosis) objective->positive_control blank_control Blank Control (Medium only) objective->blank_control proliferation_assay Proliferation/Metabolic Assay (e.g., MTT, CCK-8) cell_line->proliferation_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) cell_line->apoptosis_assay concentration->proliferation_assay concentration->apoptosis_assay time->proliferation_assay time->apoptosis_assay data_analysis Data Analysis: - Calculate % Viability - Determine IC50 - Quantify Apoptosis proliferation_assay->data_analysis apoptosis_assay->data_analysis conclusion Conclusion: Efficacy and mechanism of This compound-induced cell death data_analysis->conclusion

Caption: Logical framework for designing cell viability experiments with this compound.

By following these detailed protocols and considering the provided data, researchers can effectively evaluate the impact of this compound on cancer cell viability and gain valuable insights into its therapeutic potential.

References

Unveiling the Pharmacokinetic Profile of MSC2530818 in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – A comprehensive analysis of the pharmacokinetic (PK) properties of MSC2530818, a potent and selective CDK8/19 inhibitor, in various animal models has been compiled to support ongoing research and development in oncology. This report details the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound in mice, rats, and dogs, providing crucial data for researchers, scientists, and drug development professionals.

This compound has demonstrated a favorable in vivo oral pharmacokinetic profile across tested preclinical species, highlighting its potential as an orally bioavailable therapeutic agent.[1] The compound exhibits acceptable pharmacokinetic properties, which are essential for determining appropriate dosing regimens and predicting its behavior in humans.

Summary of Pharmacokinetic Parameters

While specific quantitative data for parameters such as Cmax, Tmax, and AUC were not publicly available in the analyzed literature, the collective evidence points towards good oral bioavailability and metabolic stability in mice, rats, and dogs. The primary research article, "Structure-Based Optimization of Potent, Selective, and Orally Bioavailable CDK8 Inhibitors Discovered by High-Throughput Screening," underscores the compound's promising pharmacokinetic profile, leading to its selection for further preclinical studies.[1]

Predictions for human pharmacokinetics, based on allometric scaling from these animal studies, estimate a low clearance (CL) of approximately 0.14 L/h/kg and a small volume of distribution at steady-state (Vd_ss) of 0.48 L/kg. This results in a predicted short terminal half-life of 2.4 hours in humans. Furthermore, physiologically based pharmacokinetic (PBPK) modeling suggests a human oral bioavailability of ≥75% for daily doses up to 500 mg.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic analysis of this compound are outlined below, based on established methodologies for preclinical in vivo studies.

Rodent Pharmacokinetic Study (Mouse and Rat)

1. Animal Models:

  • Male CD-1 mice (or other relevant strain)

  • Male Sprague-Dawley rats (or other relevant strain)

2. Dosing:

  • Oral (PO) Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered via oral gavage at a defined dose (e.g., 10 mg/kg).

  • Intravenous (IV) Administration: For bioavailability assessment, this compound is dissolved in a vehicle suitable for injection (e.g., a solution containing saline, ethanol, and a solubilizing agent) and administered as a bolus dose into a tail vein (mice) or jugular vein (rats).

3. Sample Collection:

  • Blood samples (approximately 50-100 µL) are collected from a suitable site (e.g., saphenous vein, tail vein, or via cardiac puncture for terminal bleed) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.

4. Sample Processing and Analysis:

  • Plasma is separated by centrifugation (e.g., at 3000 x g for 10 minutes at 4°C).

  • Plasma samples are stored at -80°C until analysis.

  • The concentration of this compound in plasma is determined using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Canine Pharmacokinetic Study (Dog)

1. Animal Model:

  • Male Beagle dogs

2. Dosing:

  • Oral (PO) Administration: this compound is administered in a capsule or as an oral gavage of a suitable formulation.

  • Intravenous (IV) Administration: The compound is administered via a cephalic or saphenous vein.

3. Sample Collection:

  • Blood samples are collected from a peripheral vein at specified time points.

4. Sample Processing and Analysis:

  • Sample processing and bioanalysis follow the same procedures as described for rodent studies.

In Vivo Efficacy Studies in Xenograft Models

In addition to pharmacokinetic profiling, this compound has been evaluated for its anti-tumor efficacy in vivo. In a human SW620 colorectal carcinoma xenograft model in female NCr athymic mice, oral administration of this compound at doses of 50 mg/kg twice daily (bid) or 100 mg/kg once daily (qd) for 16 days resulted in a significant reduction in tumor growth.[1]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for in vivo pharmacokinetic studies.

experimental_workflow_oral_pk cluster_dosing Dosing cluster_sampling Sampling cluster_processing Processing & Analysis cluster_data Data Analysis Animal_Model Animal Model (Mouse/Rat/Dog) Formulation This compound Formulation (e.g., 0.5% MC) Oral_Admin Oral Administration (Gavage/Capsule) Formulation->Oral_Admin Blood_Collection Serial Blood Collection (Predetermined Time Points) Oral_Admin->Blood_Collection Post-dose Centrifugation Plasma Separation (Centrifugation) Blood_Collection->Centrifugation Storage Sample Storage (-80°C) Centrifugation->Storage LC_MS_MS Bioanalysis (LC-MS/MS) Storage->LC_MS_MS PK_Parameters Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) LC_MS_MS->PK_Parameters

Caption: Workflow for an oral pharmacokinetic study of this compound.

signaling_pathway_cdk8 This compound This compound CDK8_CDK19 CDK8 / CDK19 This compound->CDK8_CDK19 Inhibits Mediator_Complex Mediator Complex CDK8_CDK19->Mediator_Complex Phosphorylates RNA_Pol_II RNA Polymerase II Mediator_Complex->RNA_Pol_II Regulates Transcription Gene Transcription RNA_Pol_II->Transcription

Caption: Simplified signaling pathway showing this compound inhibition of CDK8/19.

References

Troubleshooting & Optimization

MSC2530818 solubility and stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of MSC2530818 in Dimethyl Sulfoxide (DMSO).

Solubility

Proper dissolution of this compound is critical for accurate and reproducible experimental results. This section addresses common questions regarding its solubility in DMSO.

FAQs

Q1: What is the solubility of this compound in DMSO?

A1: The reported solubility of this compound in DMSO varies slightly between suppliers. It is crucial to use fresh, anhydrous DMSO as its hygroscopic nature can significantly reduce the solubility of the compound.[1][2] One supplier reports a solubility of 110 mg/mL (322.76 mM), while another indicates 68 mg/mL (199.52 mM).[1][2] Both sources recommend the use of ultrasonication to aid dissolution.[1]

Quantitative Solubility Data

SupplierConcentration (mg/mL)Molar Concentration (mM)Notes
MedchemExpress110322.76Requires ultrasonic treatment; use newly opened DMSO.[1]
Selleck Chemicals68199.52Moisture-absorbing DMSO reduces solubility; use fresh DMSO.[2]

Q2: I am having trouble dissolving this compound in DMSO. What should I do?

A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Use fresh, high-quality DMSO: DMSO is hygroscopic and readily absorbs moisture from the atmosphere, which can significantly decrease the solubility of this compound.[1][2][3] Always use a new, unopened bottle or a properly stored aliquot of anhydrous DMSO.

  • Apply sonication: Gentle warming and vortexing can aid dissolution. For optimal results, use an ultrasonic bath.[1]

  • Prepare a stock solution at a standard concentration: Instead of trying to achieve the maximum possible concentration, prepare a stock solution at a commonly used concentration, such as 10 mM, which should dissolve more readily.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated micropipettes

    • Vortex mixer

    • Ultrasonic water bath

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.3408 mg of this compound (Molecular Weight: 340.81 g/mol ).

    • Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the powder.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]

Stability and Storage

Maintaining the integrity of your this compound stock solution is essential for the duration of your research. This section provides guidance on proper storage and addresses common stability concerns.

FAQs

Q1: How should I store my this compound stock solution in DMSO?

A1: For long-term stability, it is recommended to store this compound stock solutions in DMSO at -80°C for up to two years or at -20°C for up to one year.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[2][4]

Storage Conditions for this compound

FormStorage TemperatureDuration
Powder-20°C3 years[1][2]
4°C2 years[1]
In DMSO-80°C2 years[1]
-20°C1 year[1][2]

Q2: My this compound solution has been stored at -20°C for several months. Is it still viable?

A2: While stock solutions are generally stable for up to a year at -20°C, it is advisable to re-qualify the solution if it has been stored for an extended period, especially if you observe unexpected experimental results.[1][2][4]

Troubleshooting Guide: Stability Issues

IssuePotential CauseRecommended Action
Precipitate observed after thawingThe compound may have come out of solution during freezing.Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. Ensure the solution is clear before use.
Reduced compound efficacy in experimentsDegradation due to improper storage or repeated freeze-thaw cycles.Prepare a fresh stock solution from powder. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4]
Inconsistent results between experimentsVariability in the concentration of the stock solution.Ensure the stock solution is homogenous before each use by vortexing. Use a freshly thawed aliquot for each experiment.

General Handling

This section covers frequently asked questions about the day-to-day use of this compound in a laboratory setting.

FAQs

Q1: What is the recommended concentration of DMSO in my final cell culture medium?

A1: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%.[4] It is crucial to include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any effects of the solvent.[5]

Q2: How should I dilute my this compound stock solution for cell-based assays?

A2: To prevent precipitation of the compound, it is recommended to perform serial dilutions. A stepwise dilution process helps to avoid a rapid change in solvent polarity that can cause the compound to crash out of solution.[4]

Mechanism of Action: CDK8 Inhibition

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), with an IC50 of 2.6 nM.[2][6] It also demonstrates similar binding affinity for CDK19.[2][6] CDK8 is a component of the Mediator complex and plays a crucial role in regulating transcription. Inhibition of CDK8 by this compound has been shown to suppress WNT-dependent transcription and inhibit the phosphorylation of STAT1 at serine 727 (pSTAT1-Ser727).[1][2]

CDK8_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled Binds DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex Inhibits BetaCatenin β-catenin BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n Translocates DestructionComplex->BetaCatenin Phosphorylation & Degradation TCF_LEF TCF/LEF BetaCatenin_n->TCF_LEF Binds Mediator Mediator Complex TCF_LEF->Mediator Recruits CDK8 CDK8 Mediator->CDK8 Contains WNT_Target_Genes WNT Target Genes CDK8->WNT_Target_Genes Activates Transcription STAT1 STAT1 CDK8->STAT1 Phosphorylates This compound This compound This compound->CDK8 Inhibits pSTAT1 pSTAT1 (Ser727) STAT1->pSTAT1

Caption: CDK8 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Cell-Based Assay

The following diagram illustrates a general workflow for conducting a cell-based assay using this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock Solution in DMSO serial_dilute Perform Serial Dilutions of Stock Solution prep_stock->serial_dilute treat_cells Treat Cells with Diluted This compound or Vehicle Control serial_dilute->treat_cells prep_cells Seed Cells in Multi-well Plates prep_cells->treat_cells incubate Incubate for Desired Time Period treat_cells->incubate cell_lysis Cell Lysis or Endpoint Assay incubate->cell_lysis data_acq Data Acquisition (e.g., Western Blot, qPCR, Reporter Assay) cell_lysis->data_acq data_analysis Data Analysis and IC50 Calculation data_acq->data_analysis

Caption: General workflow for a cell-based assay using this compound.

References

Technical Support Center: Overcoming Resistance to MSC2530818 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the CDK8/19 inhibitor, MSC2530818.

Troubleshooting Guide

This guide is designed to help you identify and address potential issues of resistance to this compound in your cancer cell line models.

Problem 1: Decreased Sensitivity or Acquired Resistance to this compound

You may observe a gradual or sudden decrease in the efficacy of this compound in your cell line, indicated by an increase in the half-maximal inhibitory concentration (IC50).

Possible Causes and Solutions:

  • Transcriptional Reprogramming: Cancer cells can adapt to CDK8/19 inhibition by altering their transcriptional landscape to activate alternative survival pathways.

    • Solution: A primary strategy to combat this is the use of combination therapies. Co-treatment with inhibitors of pathways that are likely to be upregulated as a compensatory mechanism can prevent or reverse resistance. For example, combining this compound with inhibitors of the EGFR, MEK, or HER2 pathways has shown promise in preventing the development of resistance.

  • Activation of Parallel Signaling Pathways: Inhibition of CDK8/19 may lead to the activation of other signaling cascades that promote cell survival and proliferation.

    • Solution: Perform a synergy screen with a panel of targeted inhibitors to identify effective combination therapies. This can be done using a checkerboard assay to calculate synergy scores.

  • Emergence of a Resistant Subclone: A small population of cells with intrinsic resistance to this compound may be selected for and expand over time with continued treatment.

    • Solution: To investigate this, you can attempt to isolate single-cell clones from the resistant population and characterize their sensitivity to this compound individually.

Experimental Workflow for Investigating Resistance:

G start Decreased this compound Efficacy Observed confirm_resistance Confirm Resistance (IC50 Shift Assay) start->confirm_resistance develop_resistant_line Develop Resistant Cell Line (Dose Escalation) confirm_resistance->develop_resistant_line characterize_resistance Characterize Resistant Phenotype develop_resistant_line->characterize_resistance investigate_mechanisms Investigate Resistance Mechanisms characterize_resistance->investigate_mechanisms transcriptomics Transcriptomic Analysis (RNA-seq) investigate_mechanisms->transcriptomics proteomics Proteomic Analysis (Western Blot, Mass Spec) investigate_mechanisms->proteomics test_combinations Test Combination Therapies (Synergy Screen) transcriptomics->test_combinations proteomics->test_combinations validate_combination Validate Synergistic Combinations (In vitro & In vivo) test_combinations->validate_combination G cluster_0 This compound Action This compound This compound CDK8_19 CDK8/19 This compound->CDK8_19 Inhibits STAT1 STAT1 CDK8_19->STAT1 Phosphorylates WNT_signaling WNT Signaling CDK8_19->WNT_signaling Activates pSTAT1 pSTAT1 (S727) Transcription Gene Transcription pSTAT1->Transcription WNT_signaling->Transcription Cell_Growth Tumor Cell Growth Transcription->Cell_Growth

Technical Support Center: MSC2530818 In Vivo Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the potential in vivo toxicity of MSC2530818, a potent and selective inhibitor of CDK8 and CDK19.

Frequently Asked Questions (FAQs)

Q1: What is the known in vivo toxicity profile of this compound?

Q2: What specific toxicities were observed in preclinical studies?

A2: In the initial study by Clarke et al. (2016), administration of this compound to rats and dogs resulted in "multiple and striking toxicities, including lethality". While the full details of the histopathology are not publicly available, the study mentioned adverse effects on healthy intestinal and bone marrow stem cells, as well as changes to immune cells[1]. In contrast, a separate study in a human colorectal cancer xenograft mouse model reported that this compound was "generally well tolerated," with no effects on mouse body weight at a once-daily dosing schedule and "manageable body weight loss" at a twice-daily schedule[3].

Q3: What is the proposed mechanism for the observed toxicity?

A3: There are two main hypotheses:

  • On-target toxicity: The initial hypothesis was that the toxicity is a direct result of inhibiting CDK8 and CDK19, which play roles in various fundamental biological processes, including gene transcription and stem cell function[1].

  • Off-target toxicity: A more recent and detailed analysis suggests that the toxicity is due to the inhibition of other kinases (off-target effects)[2]. This is supported by kinome profiling that identified several off-target kinases for this compound and the fact that other potent CDK8/19 inhibitors with different chemical structures did not produce the same level of toxicity[2][4].

Q4: What are the known off-target kinases for this compound?

A4: Kinome profiling of this compound (referred to as Cmpd4 in the study by Chen et al., 2019) at a concentration of 2 µM identified several potential off-target kinases. The following table summarizes kinases that showed significant inhibition.

Kinase FamilySpecific Kinases Inhibited (>65% inhibition)
CAMKMARK1, MARK2, MARK3, MELK
CMGCCDK16, CDK17, DYRK1A, DYRK1B, GSK3A, GSK3B
OtherGAK, MAP3K1, NUAK1, PAK2, PHKG2, PIP4K2A, PKN1
TKFLT3, JAK1, JAK2, JAK3, TYK2
TKLMLKL

Data sourced from Chen et al., 2019 supplementary materials.

Q5: How should I select the dose for my in vivo experiments to minimize toxicity?

A5: Dose selection is critical. The initial toxicity studies used high doses based on the inhibition of STAT1 phosphorylation at serine 727 (pSTAT1 S727) as a pharmacodynamic marker[1]. However, it has since been shown that pSTAT1 S727 is not a reliable or specific biomarker for CDK8/19 activity, as it can be influenced by various stress and cytokine signals in a CDK8/19-independent manner[2][4]. It is recommended to:

  • Use the lowest effective dose based on a more reliable pharmacodynamic marker of CDK8/19 activity.

  • Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model.

  • Consider the pharmacokinetic profile of this compound to ensure adequate tumor exposure without excessive systemic exposure.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpected animal mortality or severe clinical signs (e.g., rapid weight loss, lethargy) Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD).1. Immediately cease dosing in the affected cohort. 2. Review your dose selection. Was it based on a reliable pharmacodynamic marker? 3. Conduct a dose-range finding study to establish the MTD in your model. 4. Consider a different dosing schedule (e.g., less frequent administration).
Off-target toxicity: The observed toxicity may be due to inhibition of kinases other than CDK8/19.1. Review the known off-target kinases for this compound. Are any of these known to cause the observed phenotype? 2. Consider using a structurally different CDK8/19 inhibitor with a cleaner off-target profile for comparison. 3. Lower the dose to a level that maintains on-target engagement but minimizes off-target effects.
Inconsistent or unexpected experimental results Pharmacodynamic (PD) marker unreliability: Using pSTAT1 S727 as a primary PD marker can be misleading.1. Discontinue reliance on pSTAT1 S727 as a sole PD marker. 2. Establish a more robust, direct target engagement assay in your tumor model, such as measuring the expression of direct CDK8/19 target genes.
Variability in drug formulation or administration: Inconsistent preparation or delivery of this compound can lead to variable exposure.1. Ensure a consistent and validated formulation protocol. 2. Confirm the stability of the compound in your chosen vehicle. 3. Use precise administration techniques (e.g., oral gavage) and ensure consistent volumes.
Manageable, but present, side effects (e.g., moderate weight loss) On-target or off-target effects at the therapeutic dose: Some level of toxicity may be inherent to the compound's activity profile.1. Implement supportive care for the animals as per institutional guidelines. 2. Monitor animals closely for any worsening of symptoms. 3. If the side effects compromise the scientific validity of the study, consider dose reduction or a different dosing schedule.

Experimental Protocols

Protocol: Acute Oral Toxicity Study (Modified from OECD Guideline 423)

This protocol outlines a stepwise procedure to assess the acute oral toxicity of this compound.

1. Animal Model and Husbandry:

  • Species: Rat (preferably a single sex, typically females, as they are often more sensitive).

  • Age: Young adult (8-12 weeks).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow a minimum of 5 days for acclimatization before the start of the study.

2. Dose Formulation:

  • Vehicle: Select an appropriate vehicle (e.g., 0.5% methylcellulose in water, 5% DMSO/30% Captisol in water). The vehicle should be non-toxic and allow for a homogeneous suspension of this compound.

  • Preparation: Prepare fresh formulations for each day of dosing. Ensure the compound is thoroughly suspended.

3. Dosing Procedure:

  • Fasting: Fast animals overnight (with access to water) before dosing.

  • Administration: Administer a single dose of this compound by oral gavage.

  • Dose Levels: Based on the GHS, starting doses of 300 mg/kg or 2000 mg/kg are typically used in a stepwise manner. Given the previously reported toxicity, a more cautious approach with a lower starting dose may be warranted.

  • Stepwise Procedure:

    • Step 1: Dose a group of 3 animals at the starting dose.

    • Step 2:

      • If no mortality occurs, dose the next group of 3 animals at a higher dose level.

      • If mortality occurs, dose the next group of 3 animals at a lower dose level.

    • Continue this process until the criteria for classification are met.

4. Observations:

  • Clinical Signs: Observe animals closely for the first 4 hours post-dosing and then daily for 14 days. Record any signs of toxicity, including changes in behavior, posture, gait, respiration, and any autonomic signs.

  • Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Mortality: Record any instances of mortality.

5. Necropsy:

  • At the end of the 14-day observation period, euthanize all surviving animals.

  • Perform a gross necropsy on all animals (including those that died during the study). Examine all major organs for any abnormalities.

6. Data Analysis:

  • Analyze the data to determine the LD50 or to classify the compound according to the Globally Harmonised System (GHS).

Data Tables

Table 1: In Vitro Potency of this compound

Target/AssayIC50Cell LineReference
CDK82.6 nMBiochemical Assay[3]
CDK194 nM (affinity)Biochemical Assay[3]
pSTAT1SER7278 ± 2 nMSW620[3]
WNT Reporter (LS174T)32 ± 7 nMLS174T[3]
WNT Reporter (COLO205)9 ± 1 nMCOLO205[3]

Table 2: In Vivo Pharmacokinetic Parameters of this compound

SpeciesDosingKey FindingsReference
Mouse50 mg/kg bid or 100 mg/kg qd (oral)Generally well tolerated. Reduction in tumor growth in SW620 xenografts.[3]
RatNot specifiedAcceptable pharmacokinetics.
DogNot specifiedAcceptable pharmacokinetics.

Detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life are not consistently reported across publicly available sources.

Visualizations

Signaling_Pathway cluster_WNT WNT Signaling cluster_STAT STAT Signaling WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK3β Dishevelled->GSK3B Beta_Catenin β-catenin GSK3B->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF WNT_Target_Genes WNT Target Genes TCF_LEF->WNT_Target_Genes Cytokine Cytokine JAK JAK Cytokine->JAK STAT1 STAT1 JAK->STAT1 pSTAT1 pSTAT1 (S727) STAT1->pSTAT1 STAT_Target_Genes STAT Target Genes pSTAT1->STAT_Target_Genes CDK8_19 CDK8/CDK19 CDK8_19->TCF_LEF Co-activation CDK8_19->pSTAT1 Phosphorylation This compound This compound This compound->CDK8_19 Off_Target_Kinases Off-Target Kinases This compound->Off_Target_Kinases Cellular_Toxicity Cellular_Toxicity Off_Target_Kinases->Cellular_Toxicity Cellular Toxicity

Caption: Signaling pathways influenced by this compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution (OECD 423) cluster_analysis Phase 3: Data Analysis & Troubleshooting Select_Model Select Animal Model (e.g., Rat) Dose_Selection Preliminary Dose Selection (Based on efficacy data) Select_Model->Dose_Selection Formulation Prepare & Validate Formulation Dose_Selection->Formulation Acclimatization Acclimatize Animals (min. 5 days) Formulation->Acclimatization Dosing Single Oral Gavage Dose (Stepwise procedure, n=3/group) Acclimatization->Dosing Observation Observe for 14 Days (Clinical signs, body weight) Dosing->Observation Necropsy Gross Necropsy & Histopathology Observation->Necropsy Troubleshooting Troubleshoot Adverse Events Observation->Troubleshooting Data_Analysis Analyze Data (Determine LD50/GHS Category) Necropsy->Data_Analysis Data_Analysis->Troubleshooting

Caption: Experimental workflow for in vivo acute toxicity assessment.

References

Technical Support Center: Optimizing MSC2530818 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MSC2530818 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[1][2][3] It also shows similar binding affinity for CDK19, a close homolog of CDK8.[2][4] The primary mechanism of action is the inhibition of the kinase activity of CDK8 and CDK19, which are involved in regulating gene transcription through the Mediator complex.[5][6][7]

Q2: What are the key signaling pathways affected by this compound?

A2: this compound has been shown to potently inhibit the phosphorylation of STAT1 at serine 727 (p-STAT1 S727), a known biomarker of CDK8 activity.[1][4][8] It also demonstrates potent inhibition of WNT-dependent transcription in cancer cell lines with constitutively activated WNT signaling.[1][4][8]

Q3: What is the recommended starting concentration range for in vitro assays?

A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay. However, based on published data, a good starting point for cell-based assays is in the low nanomolar to low micromolar range. For enzymatic assays, the IC50 is in the low nanomolar range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store stock solutions of this compound?

A4: this compound is soluble in DMSO, DMF, and Ethanol.[4][8] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[4] Stock solutions in DMSO can be stored at -80°C for up to a year.[4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[4] When preparing stock solutions, using fresh, moisture-free DMSO is recommended as moisture can reduce solubility.[4]

Troubleshooting Guide

Issue 1: I am not observing the expected inhibitory effect of this compound in my cell-based assay.

Possible Cause Troubleshooting Step Rationale
Suboptimal Concentration Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM).To identify the optimal effective concentration for your specific cell line and assay conditions. Cellular potency can differ from biochemical potency.[9]
Poor Compound Solubility/Stability in Media Prepare fresh dilutions of this compound from a DMSO stock solution directly into your cell culture media immediately before use. Visually inspect for any precipitation.This compound is insoluble in water.[4] Although soluble in DMSO, it may precipitate in aqueous media at high concentrations.
Cell Line Insensitivity Confirm that your cell line expresses CDK8/19 and that the pathway you are studying (e.g., STAT1 phosphorylation, WNT signaling) is active.The inhibitory effect of this compound is dependent on the presence and activity of its targets.
Incorrect Assay Endpoint Ensure you are measuring a downstream marker of CDK8/19 activity, such as p-STAT1 (S727) levels or a WNT-dependent reporter gene.Direct measurement of target engagement or a validated downstream biomarker provides a more reliable readout of inhibitor activity.[1][4]

Issue 2: I am observing significant cytotoxicity or off-target effects at my effective concentration.

Possible Cause Troubleshooting Step Rationale
Concentration is too high Use the lowest effective concentration determined from your dose-response curve.Higher concentrations increase the risk of off-target effects.[10] Off-target effects may appear at higher concentrations.[10]
Known Off-Target Activity Be aware of the known off-target for this compound, which is GSK3α (IC50 = 691 nM).[2][8] If your results could be confounded by GSK3α inhibition, consider using a structurally different CDK8/19 inhibitor as a control.To confirm that the observed phenotype is due to on-target inhibition of CDK8/19.[10]
Cellular Stress Response Monitor for general signs of cellular stress and consider shorter incubation times.Prolonged exposure to any small molecule inhibitor can induce cellular stress.
Contamination of Compound Ensure the purity of your this compound compound.Impurities could contribute to unexpected biological activity.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Target/AssaySystemIC50 ValueReference
CDK8 (enzymatic)Biochemical Assay2.6 nM[1][2][4]
CDK8/19 (binding)Reporter Displacement Assay4 nM[1][4]
p-STAT1 (S727) InhibitionSW620 cells8 ± 2 nM[1][4][8]
WNT Reporter (β-catenin mutant)LS174T cells32 ± 7 nM[1]
WNT Reporter (APC mutant)COLO205 cells9 ± 1 nM[1]
WNT Reporter (WNT3a ligand-dependent)PA-1 cells52 ± 30 nM[1]
GSK3α (off-target)Biochemical Assay691 nM[2][8]

Table 2: Solubility of this compound

SolventConcentrationReference
DMSO68 mg/mL (199.52 mM)[4]
Ethanol68 mg/mL[4]
DMF30 mg/mL[8]
DMF:PBS (pH 7.2) (1:1)0.50 mg/mL[8]
WaterInsoluble[4]

Experimental Protocols

Protocol 1: Determination of IC50 for p-STAT1 (S727) Inhibition in SW620 Cells

  • Cell Culture: Culture SW620 human colorectal carcinoma cells in an appropriate medium (e.g., L-15 Medium with 10% FBS) at 37°C and 100% air.

  • Cell Seeding: Seed SW620 cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in fresh DMSO. Perform serial dilutions to create a range of concentrations (e.g., 1 µM down to 0.1 nM).

  • Cell Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the desired concentrations of this compound or DMSO as a vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting or ELISA: Analyze the levels of p-STAT1 (S727) and total STAT1 using a validated antibody for either Western blotting or a quantitative ELISA.

  • Data Analysis: Normalize the p-STAT1 signal to the total STAT1 signal. Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: WNT Signaling Luciferase Reporter Assay

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or a WNT-addicted cancer cell line like LS174T) with a TCF/LEF-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Cell Seeding: Seed the transfected cells into a 96-well white, clear-bottom plate.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO). If the cell line does not have constitutively active WNT signaling, stimulate the pathway with WNT3a conditioned medium or a GSK3β inhibitor.

  • Incubation: Incubate for 24-48 hours.

  • Luciferase Assay: Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value as described in Protocol 1.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled DVL Dishevelled Frizzled->DVL DestructionComplex Destruction Complex DVL->DestructionComplex Inhibits GSK3b GSK3β GSK3b->DestructionComplex APC APC APC->DestructionComplex Axin Axin Axin->DestructionComplex BetaCatenin β-catenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF DestructionComplex->BetaCatenin Phosphorylates for degradation WNT_Target_Genes WNT Target Genes TCF_LEF->WNT_Target_Genes Activates Transcription Mediator Mediator Complex Mediator->WNT_Target_Genes CDK8_19 CDK8/19 CDK8_19->Mediator STAT1 STAT1 CDK8_19->STAT1 Phosphorylates This compound This compound This compound->CDK8_19 Inhibits pSTAT1 p-STAT1 (S727) STAT1->pSTAT1

Caption: Signaling pathways affected by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation A Prepare 10 mM this compound stock in DMSO C Prepare serial dilutions of this compound A->C B Seed cells in appropriate plate format D Treat cells with compound or vehicle (DMSO) B->D C->D E Incubate for desired time period D->E F Lyse cells or perform reporter assay E->F G Measure desired endpoint (e.g., p-STAT1, Luciferase) F->G H Normalize data and calculate % inhibition G->H I Plot dose-response curve H->I J Determine IC50 value I->J

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic Start Start: No or low effect observed DoseResponse Perform dose-response (1 nM - 10 µM) Start->DoseResponse CheckSolubility Check for precipitation in media DoseResponse->CheckSolubility ConfirmTarget Confirm target expression and pathway activity CheckSolubility->ConfirmTarget CheckEndpoint Verify assay endpoint ConfirmTarget->CheckEndpoint Effective Effect Observed CheckEndpoint->Effective Cytotoxicity Observe Cytotoxicity? Effective->Cytotoxicity LowerConc Use lowest effective concentration Cytotoxicity->LowerConc Yes Optimal Optimal Concentration Identified Cytotoxicity->Optimal No ConsiderOffTarget Consider off-target effects (GSK3α) LowerConc->ConsiderOffTarget OptimizeIncubation Optimize incubation time ConsiderOffTarget->OptimizeIncubation OptimizeIncubation->Optimal

Caption: Troubleshooting logic for this compound in vitro assays.

References

Technical Support Center: Western Blot Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice for common issues encountered during Western blotting experiments. The following sections are designed to help researchers, scientists, and drug development professionals identify and resolve specific problems in a systematic manner.

Troubleshooting Guides

This section is organized in a question-and-answer format to directly address the most frequent challenges in Western blotting.

High Background

Question: Why is the background of my Western blot uniformly high, obscuring the specific bands?

Potential Causes and Solutions:

  • Insufficient Blocking: The blocking buffer may not have adequately covered the membrane, or the incubation time may have been too short.

    • Solution: Ensure the membrane is completely submerged in the blocking solution and incubate for at least 1 hour at room temperature or overnight at 4°C. Consider switching to a different blocking agent (e.g., from non-fat milk to BSA or vice versa) as some antibodies have preferences.[1]

  • Antibody Concentration Too High: The primary or secondary antibody concentrations may be excessive, leading to non-specific binding.

    • Solution: Titrate your primary and secondary antibodies to determine the optimal concentration. Start with the manufacturer's recommended dilution and perform a dilution series to find the best signal-to-noise ratio.[2]

  • Inadequate Washing: Insufficient washing steps can leave behind unbound antibodies.

    • Solution: Increase the number and duration of wash steps after primary and secondary antibody incubations. Ensure a detergent like Tween 20 (typically 0.05-0.1%) is included in the wash buffer to help remove non-specifically bound antibodies.[2]

  • Membrane Handling: The membrane may have been handled improperly or allowed to dry out.

    • Solution: Always handle the membrane with clean forceps and gloves to avoid contamination. Ensure the membrane remains hydrated throughout the entire process.[2][3]

  • Contaminated Buffers: Buffers may be old or contaminated with bacteria.

    • Solution: Prepare fresh buffers for each experiment and filter them if necessary.[2]

Weak or No Signal

Question: Why am I not seeing any bands, or why are the bands very faint?

Potential Causes and Solutions:

  • Inefficient Protein Transfer: The target protein may not have transferred effectively from the gel to the membrane.

    • Solution: Confirm successful transfer by staining the membrane with Ponceau S after transfer.[3] You can also stain the gel with Coomassie Blue after transfer to see if high molecular weight proteins were left behind. Optimize transfer time and voltage, especially for very large or very small proteins. For small proteins, consider using a smaller pore size membrane (0.2 µm) to prevent them from passing through.[1]

  • Low Target Protein Abundance: The protein of interest may be present at very low levels in your sample.

    • Solution: Increase the amount of total protein loaded onto the gel. If possible, use a positive control to validate the experimental setup. Consider enriching your sample for the target protein using techniques like immunoprecipitation.[3]

  • Suboptimal Antibody Concentration: The primary or secondary antibody concentration may be too low.

    • Solution: Increase the concentration of the primary and/or secondary antibody. Incubating the primary antibody overnight at 4°C can also enhance the signal.

  • Inactive Antibody: The antibody may have lost its activity due to improper storage or repeated freeze-thaw cycles.

    • Solution: Use a fresh aliquot of the antibody. You can perform a dot blot to quickly check if the antibody is still active.[4]

  • Inactive Detection Reagent: The ECL substrate may be old or expired.

    • Solution: Use fresh or new ECL reagents. For low abundance proteins, consider using a more sensitive ECL substrate.[1]

Non-Specific Bands

Question: Why am I seeing multiple bands in addition to the band at the expected molecular weight?

Potential Causes and Solutions:

  • Primary Antibody Not Specific Enough: The primary antibody may be cross-reacting with other proteins in the lysate.

    • Solution: Decrease the concentration of the primary antibody. Increase the stringency of the washing steps by increasing the duration or the salt/detergent concentration. Ensure you are using a high-quality, affinity-purified primary antibody.

  • Proteolytic Degradation: The target protein may have been degraded by proteases in the sample, resulting in smaller bands.

    • Solution: Always add a protease inhibitor cocktail to your lysis buffer and keep samples on ice to minimize degradation.

  • Post-Translational Modifications: The target protein may have various post-translational modifications (e.g., phosphorylation, glycosylation) that can cause it to run at a different apparent molecular weight or appear as multiple bands.

    • Solution: Consult the literature for your protein of interest to see if it is known to have post-translational modifications. You may need to treat your samples with enzymes like phosphatases or glycosidases to confirm this.

  • Antibody Recognizing a Multimer: The antibody may be detecting dimers or other multimers of the target protein, which would appear as bands at higher molecular weights.

    • Solution: Ensure your sample buffer contains sufficient reducing agents (like DTT or β-mercaptoethanol) and that samples are adequately heated before loading to break up protein complexes.

Quantitative Data Summary

ParameterRecommended RangeNotes
Total Protein Load 10 - 50 µgOptimal amount depends on target protein abundance. May need to be optimized.[2]
Primary Antibody Dilution 1:250 - 1:5000Highly dependent on antibody affinity and manufacturer's recommendation.
Secondary Antibody Dilution 1:1000 - 1:20,000Dependent on the specific antibody and detection system used.
Blocking Time 1 hour (RT) - Overnight (4°C)Longer incubation can sometimes reduce background.
Wash Duration 3 x 5-10 minutesIncrease duration or number of washes for high background issues.

Experimental Protocols

Standard Western Blot Protocol
  • Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing a protease inhibitor cocktail. Determine the protein concentration of the lysate using a protein assay (e.g., BCA or Bradford).

  • Gel Electrophoresis: Mix the desired amount of protein with Laemmli sample buffer, heat at 95-100°C for 5 minutes, and load onto an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm transfer efficiency with Ponceau S staining.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Final Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

Visualizations

WesternBlotWorkflow cluster_prep Sample Preparation cluster_separation Separation & Transfer cluster_detection Immunodetection Lysate 1. Protein Lysate Preparation Quant 2. Protein Quantification Lysate->Quant Denature 3. Denaturation Quant->Denature Gel 4. SDS-PAGE Denature->Gel Transfer 5. Membrane Transfer Gel->Transfer Block 6. Blocking Transfer->Block PrimaryAb 7. Primary Antibody Incubation Block->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect 9. ECL Detection SecondaryAb->Detect Image Image Detect->Image 10. Imaging

Caption: A typical experimental workflow for Western blotting.

TroubleshootingFlow cluster_NoSignal Troubleshooting: Weak/No Signal cluster_HighBg Troubleshooting: High Background cluster_NonSpecific Troubleshooting: Non-Specific Bands Start Problem with Blot? NoSignal Weak or No Signal Start->NoSignal Yes HighBg High Background Start->HighBg NonSpecific Non-Specific Bands Start->NonSpecific CheckTransfer Check Protein Transfer (Ponceau S) NoSignal->CheckTransfer DecAb Decrease Antibody Concentration HighBg->DecAb DecPriAb Decrease Primary Ab Concentration NonSpecific->DecPriAb IncAb Increase Antibody Concentration CheckTransfer->IncAb IncProtein Increase Protein Load IncAb->IncProtein CheckECL Use Fresh ECL IncProtein->CheckECL IncWash Increase Washing DecAb->IncWash CheckBlock Optimize Blocking IncWash->CheckBlock UseInhibitors Add Protease Inhibitors DecPriAb->UseInhibitors CheckPTMs Investigate PTMs UseInhibitors->CheckPTMs

Caption: A logical flow diagram for troubleshooting common Western blot issues.

Frequently Asked Questions (FAQs)

Q1: What is the difference between PVDF and nitrocellulose membranes?

A1: PVDF membranes are more durable and have a higher protein binding capacity, making them ideal for protein sequencing and for experiments that require stripping and re-probing. Nitrocellulose membranes are more brittle but can provide a lower background. The choice often depends on the specific application and protein of interest.

Q2: Can I reuse my primary antibody solution?

A2: Yes, you can often reuse the primary antibody solution, especially if it is a valuable antibody. It should be stored at 4°C with a preservative like sodium azide. However, with each use, the effective antibody concentration will decrease, which may lead to a weaker signal over time.

Q3: What are some common loading controls and why are they important?

A3: Loading controls are antibodies against abundant and ubiquitously expressed housekeeping proteins like GAPDH, β-actin, or tubulin. They are essential to ensure that an equal amount of protein was loaded in each lane, which is critical for accurately comparing the expression levels of the target protein across different samples.

Q4: How do I strip and re-probe my Western blot?

A4: Stripping involves removing the primary and secondary antibodies from the membrane to allow it to be probed with a different set of antibodies. This is typically done using a harsh stripping buffer (containing SDS and a reducing agent) or a mild stripping buffer (with a low pH). After stripping, the membrane must be thoroughly washed and re-blocked before incubation with a new primary antibody. It's important to confirm that the original signal has been completely removed before re-probing.

References

Technical Support Center: Interpreting Unexpected Results with MSC2530818

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with MSC2530818.

Troubleshooting Guide

Researchers using this compound, a potent and selective inhibitor of CDK8 and CDK19, may encounter unexpected results, particularly concerning in vivo toxicity.[1][2][3] This guide provides a structured approach to troubleshooting these issues.

Issue: Unexpected Systemic Toxicity in Animal Models

An unexpected observation with this compound has been severe systemic toxicity in some in vivo models, such as developing zebrafish.[1][2][3] This toxicity may not be related to the intended inhibition of CDK8/19.

Troubleshooting Steps:

  • Re-evaluate Dosing: High doses of this compound, chosen to achieve sustained inhibition of the pharmacodynamic marker pSTAT1(S727), may lead to off-target effects.[1][2] Consider performing a dose-response study to identify the minimum effective concentration that achieves the desired biological outcome without inducing toxicity.

  • Assess Off-Target Kinase Activity: Studies have suggested that the toxicity of this compound may be due to the inhibition of off-target kinases, with GSK3β being a potential candidate.[1] If feasible, perform kinome profiling to assess the selectivity of this compound at the concentrations used in your experiments.

  • Use a More Reliable Pharmacodynamic Marker: The phosphorylation of STAT1 at serine 727 (pSTAT1 S727) has been used as a biomarker for CDK8/19 activity. However, research indicates that this phosphorylation can be induced by various cytokines and stress stimuli in a CDK8/19-independent manner, making it an unreliable marker.[1][2][4] Consider evaluating the expression of direct downstream targets of the WNT/β-catenin pathway, which is modulated by CDK8/19, as a more specific readout of on-target activity.[5][6]

  • Consider an Alternative CDK8/19 Inhibitor: If toxicity persists at effective doses, consider using a structurally different CDK8/19 inhibitor with a distinct off-target profile. Comparing the effects of multiple inhibitors can help distinguish on-target from off-target effects.[1]

G cluster_0 Observation cluster_1 Initial Troubleshooting cluster_2 In-depth Analysis cluster_3 Decision observe_toxicity Unexpected in vivo toxicity observed dose_response Perform Dose-Response Study observe_toxicity->dose_response biomarker_eval Re-evaluate Pharmacodynamic Marker (pSTAT1 S727) observe_toxicity->biomarker_eval kinome_profiling Kinome Profiling to Identify Off-Targets (e.g., GSK3β) dose_response->kinome_profiling alternative_marker Validate Alternative Marker (e.g., WNT pathway targets) biomarker_eval->alternative_marker continue_study Continue with Optimized Dose & Reliable Marker kinome_profiling->continue_study switch_inhibitor Switch to Alternative CDK8/19 Inhibitor kinome_profiling->switch_inhibitor If off-target effects are significant alternative_marker->continue_study

Caption: this compound inhibits CDK8/19, modulating WNT pathway transcription.

Data Summary

Table 1: In Vitro Potency of this compound

Target/AssayIC50Cell Line
CDK82.6 nMBiochemical Assay
CDK194.0 nM (affinity)Biochemical Assay
pSTAT1SER7278 ± 2 nMSW620 (colorectal carcinoma)
WNT Reporter (β-catenin mutant)32 ± 7 nMLS174T
WNT Reporter (APC mutant)9 ± 1 nMCOLO205
WNT Reporter (WNT3a-dependent)52 ± 30 nMPA-1

Data compiled from Selleck Chemicals and MedchemExpress product information. [5][6] Table 2: Summary of Findings on this compound Toxicity

FindingImplication for ResearchersReference
Severe systemic toxicity observed in zebrafish models.Caution should be exercised with in vivo dosing; toxicity may not be on-target.[1][2]
GSK3β identified as a potential off-target kinase.Consider the potential for off-target effects in data interpretation.[1]
pSTAT1 S727 is an unreliable pharmacodynamic marker.Use more specific biomarkers of on-target activity, such as WNT pathway gene expression.[1][2][4]
High doses used to inhibit pSTAT1 S727 may have caused the observed toxicity.Optimize dosing to the minimum effective concentration required to modulate a reliable biomarker.[1][2]

Experimental Protocols

General Protocol for Assessing WNT Pathway Inhibition in Cell Culture

  • Cell Seeding: Plate a cancer cell line with a known constitutively active WNT pathway (e.g., SW620, LS174T, COLO205) in a suitable multi-well plate format.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time point (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis:

    • For WNT Reporter Assays: If using a cell line with a luciferase-based WNT reporter, lyse the cells and measure luciferase activity according to the manufacturer's instructions.

    • For Gene Expression Analysis (RT-qPCR): Isolate total RNA from the cells. Synthesize cDNA and perform quantitative real-time PCR using primers for known WNT target genes (e.g., AXIN2, MYC) and a housekeeping gene for normalization.

    • For Protein Analysis (Western Blot): Lyse the cells and perform a Western blot to detect changes in the protein levels of WNT targets.

  • Data Analysis: Calculate the IC50 value for the inhibition of the WNT pathway readout.

Note: This is a generalized protocol. Specific cell densities, incubation times, and reagent concentrations should be optimized for each cell line and experimental setup.

References

Technical Support Center: MSC2530818 Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the CDK8/19 inhibitor, MSC2530818. Our goal is to help you optimize your experimental outcomes by addressing potential challenges related to its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered to have good oral bioavailability?

A1: Yes, this compound has been reported to be an orally bioavailable CDK8 inhibitor.[1][2][3][4] Preclinical studies in mice, rats, and dogs have shown acceptable pharmacokinetic (PK) profiles.[2] Furthermore, physiologically based pharmacokinetic (PBPK) modeling has predicted a human oral bioavailability of ≥75% for daily doses up to 500 mg.[2][3]

Q2: If this compound is orally bioavailable, why might I be encountering issues with in vivo efficacy?

A2: While this compound has demonstrated good oral bioavailability, several factors can influence its in vivo efficacy in your specific experimental setup:

  • Formulation: The vehicle used for oral administration can significantly impact drug solubilization and absorption.

  • Dosing Schedule: The compound has a predicted short terminal half-life of 2.4 hours in humans, suggesting that the dosing regimen (e.g., once daily vs. twice daily) is critical for maintaining therapeutic concentrations.[2][3]

  • Metabolic Stability: While it has shown good microsomal stability, individual animal or model-specific differences in metabolism could affect exposure.[2][4]

  • Toxicity: At higher doses required for sustained target inhibition, systemic toxicity and weight loss have been observed in some preclinical models.[5] This might limit the achievable therapeutic window.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19.[1][3][5] These kinases are components of the Mediator complex, which regulates the transcription of various genes.[6] By inhibiting CDK8/19, this compound can modulate the activity of several signaling pathways, including the WNT and STAT pathways.[1][3] A key pharmacodynamic biomarker of its activity is the inhibition of STAT1 phosphorylation at serine 727 (p-STAT1SER727).[1][2]

Troubleshooting Guide

Issue 1: Low or Variable Plasma Concentrations of this compound After Oral Dosing
Possible Cause Suggested Solution
Poor Drug Solubility in Formulation This compound is a soluble CDK8 inhibitor.[1][3] However, if you are preparing your own formulation, ensure the vehicle is optimized. Consider using solubility-enhancing excipients or lipid-based formulations.[7][8]
Suboptimal Dosing Vehicle The choice of vehicle is critical. For preclinical studies, consider vehicles used in published studies if available. If not, test various pharmaceutically acceptable vehicles (e.g., solutions, suspensions in methylcellulose, lipid-based systems) to find one that provides consistent absorption.[9]
Rapid Metabolism While reported to have good microsomal stability, if you suspect rapid metabolism in your model, consider more frequent dosing to maintain exposure.[2][4]
Gastrointestinal Tract Issues in Animal Models Factors such as gut motility, pH, and food effects can alter drug absorption. Ensure consistent feeding schedules for your animals. The presence of food can sometimes enhance or decrease the absorption of a drug.
Issue 2: Lack of In Vivo Efficacy Despite Oral Administration
Possible Cause Suggested Solution
Insufficient Target Engagement The short half-life may lead to periods of suboptimal target inhibition.[2][3] A twice-daily (BID) dosing schedule has been shown to be effective in reducing tumor growth in a SW620 xenograft model.[2] Consider implementing a similar regimen.
Pharmacodynamic Marker Not Assessed Confirm target engagement by measuring a pharmacodynamic (PD) marker, such as the inhibition of p-STAT1SER727 in tumor tissue or surrogate tissues.[2][5] This will help correlate drug exposure with biological activity.
Toxicity Limiting Dose Escalation Systemic toxicity has been reported for this compound.[4][5] If you observe weight loss or other signs of toxicity, you may need to reduce the dose or explore alternative dosing schedules (e.g., intermittent dosing) to manage side effects while maintaining efficacy.

Data Presentation

Table 1: In Vitro Potency and Properties of this compound
ParameterValueCell Line/SystemReference
CDK8 IC50 2.6 nMBiochemical Assay[3]
CDK8/19 Affinity (Kd) 4 nMBiochemical Assay[1][3]
p-STAT1SER727 IC50 8 ± 2 nMSW620 cells[1][3]
WNT Signaling IC50 (LS174T) 32 ± 7 nMReporter Assay[3]
WNT Signaling IC50 (COLO205) 9 ± 1 nMReporter Assay[3]
Caco-2 Efflux Ratio 1.5Caco-2 cells[1][3]
Table 2: Preclinical Pharmacokinetic Parameters of this compound
SpeciesDosing RouteKey FindingsReference
Mouse, Rat, Dog Oral (p.o.)Acceptable pharmacokinetic (PK) profiles.[2]
Human (Predicted) Oral (p.o.)Clearance (CL): ~0.14 L/h/kgVolume of Distribution (Vdss): 0.48 L/kgTerminal Half-life (t1/2): 2.4 hoursOral Bioavailability (F%): ≥75% (up to 500 mg daily)[2][3]

Experimental Protocols

Protocol 1: General Method for Evaluating Oral Bioavailability in a Rodent Model

  • Animal Model: Select a suitable rodent model (e.g., male Sprague-Dawley rats or BALB/c mice).

  • Grouping: Divide animals into two groups: Intravenous (IV) administration and Oral (PO) administration.

  • Formulation Preparation:

    • IV Formulation: Dissolve this compound in a vehicle suitable for intravenous injection (e.g., 5% DMSO / 30% Captisol).

    • PO Formulation: Prepare a suspension or solution of this compound in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose).

  • Dosing:

    • Administer a low dose (e.g., 2 mg/kg) to the IV group.

    • Administer a higher dose (e.g., 10 mg/kg) to the PO group.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Analysis: Process blood to plasma and analyze the concentration of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key PK parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).

  • Bioavailability Calculation: Oral bioavailability (F%) is calculated using the formula: F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled Binds DVL Dishevelled (DVL) Frizzled->DVL Activates DestructionComplex Destruction Complex (APC, Axin, GSK3β) DVL->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation BetaCateninN β-catenin BetaCatenin->BetaCateninN Translocates TCFLEF TCF/LEF BetaCateninN->TCFLEF Binds Mediator Mediator Complex TCFLEF->Mediator Recruits GeneTranscription WNT Target Gene Transcription Mediator->GeneTranscription Activates CDK8_19 CDK8/19 CDK8_19->Mediator This compound This compound This compound->CDK8_19 Inhibits

Caption: Simplified WNT signaling pathway showing inhibition by this compound.

G Formulation 1. Formulation Development Dosing 2. Oral Dosing Formulation->Dosing Sampling 3. Blood Sampling Dosing->Sampling Analysis 4. LC-MS/MS Analysis Sampling->Analysis PK_PD 5. PK/PD Analysis Analysis->PK_PD Evaluation 6. Efficacy & Toxicity Evaluation PK_PD->Evaluation Optimization Optimization Loop Evaluation->Optimization Iterate if needed Optimization->Formulation

Caption: Experimental workflow for assessing the oral bioavailability of this compound.

References

MSC2530818 off-target kinase inhibition profile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with MSC2530818, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). This guide includes a detailed off-target kinase inhibition profile, experimental protocols, troubleshooting advice, and frequently asked questions to facilitate successful experimentation.

Off-Target Kinase Inhibition Profile

This compound is a highly selective inhibitor of CDK8/19. However, kinome profiling has revealed potential off-target activities that are crucial to consider during experimental design and data interpretation. The following tables summarize the known off-target kinase inhibition profile of this compound.

Quantitative Kinase Inhibition Data

The following table presents the dissociation constants (Kd) for this compound (referred to as Cmpd4 in the cited study) against its primary targets and a key off-target kinase as determined by a KdELECT assay.

KinaseKd (nM)
CDK82.6[1]
CDK194[1]
GSK3B691[2]

A broader screening of this compound at a concentration of 2 µM against a panel of 468 kinases using the KINOMEscan™ platform identified several other potential off-target kinases. The table below lists kinases that showed significant inhibition in this assay. For a complete list of all kinases tested, please refer to the supplementary materials of the cited publication.

KinasePercent of Control (%)*
GSK3B<10
DYRK1A10-20
DYRK1B10-20
HIPK220-30
HIPK320-30
MINK120-30
YSK420-30
CLK130-40
CLK230-40
CLK330-40
STK1630-40

*The "Percent of Control" value represents the remaining kinase activity in the presence of 2 µM this compound, where a lower percentage indicates stronger inhibition. Data is sourced from the supplementary materials of Chen et al., Cells 2019, 8(11), 1413.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.

KINOMEscan™ Off-Target Profiling

This protocol outlines the general steps for assessing the off-target binding profile of this compound using the KINOMEscan™ competition binding assay.

Principle: This assay quantitatively measures the binding of a test compound to a panel of kinases. The kinase is tagged with DNA, and a ligand is immobilized on a solid support. In the presence of a compound that binds to the kinase, the amount of kinase captured on the solid support is reduced. This reduction is quantified using qPCR of the DNA tag.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. For screening, a final assay concentration of 2 µM is often used.

  • Assay Reaction:

    • Combine the DNA-tagged kinase, the immobilized ligand, and the test compound in the assay wells.

    • Incubate the mixture to allow for binding to reach equilibrium.

  • Washing: Wash the wells to remove unbound kinase.

  • Quantification: Elute the bound kinase and quantify the amount of the DNA tag using qPCR.

  • Data Analysis: The results are reported as "percent of control," where the control is a DMSO-only reaction. A lower percentage indicates a stronger interaction between the compound and the kinase.

ADP-Glo™ Kinase Assay (for IC50 Determination)

This protocol describes how to determine the IC50 value of this compound against a specific kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. The amount of ADP is proportional to the kinase activity.

Procedure:

  • Kinase Reaction:

    • Set up a kinase reaction containing the kinase of interest, its substrate, ATP, and varying concentrations of this compound. Include a "no inhibitor" control.

    • Incubate the reaction at the optimal temperature and time for the specific kinase.

  • Termination and ATP Depletion:

    • Add ADP-Glo™ Reagent to each reaction to terminate the kinase activity and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to convert the ADP produced to ATP and to generate a luminescent signal with a luciferase/luciferin reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

WNT Signaling Pathway Inhibition by this compound

WNT_pathway cluster_off WNT Signaling OFF cluster_on WNT Signaling ON cluster_inhibition Inhibition by this compound Destruction_Complex Destruction Complex (APC, Axin, GSK3B) Beta_Catenin_off β-catenin Destruction_Complex->Beta_Catenin_off Phosphorylation Proteasome Proteasome Beta_Catenin_off->Proteasome Ubiquitination & Degradation TCF_LEF_off TCF/LEF WNT_Genes_off WNT Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF_off->WNT_Genes_off Repression WNT WNT Ligand Frizzled_LRP Frizzled/LRP5/6 WNT->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Dsh->Destruction_Complex Inhibition Beta_Catenin_on β-catenin TCF_LEF_on TCF/LEF Beta_Catenin_on->TCF_LEF_on Nuclear Translocation WNT_Genes_on WNT Target Genes (Transcription ON) TCF_LEF_on->WNT_Genes_on Activation This compound This compound CDK8_19 CDK8/19-Cyclin C (Mediator Complex) This compound->CDK8_19 Inhibition CDK8_19->TCF_LEF_on Phosphorylation & Co-activation

Caption: WNT signaling pathway and the inhibitory action of this compound on CDK8/19.

STAT1 Signaling Pathway and this compound

STAT1_pathway cluster_activation STAT1 Activation cluster_inhibition Inhibition by this compound Cytokine Cytokine (e.g., IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT1_cyto STAT1 JAK->STAT1_cyto Y701 Phosphorylation STAT1_pY pY-STAT1 Dimer STAT1_cyto->STAT1_pY Dimerization STAT1_pY_pS pY-pS-STAT1 Dimer STAT1_pY->STAT1_pY_pS Nuclear Translocation & S727 Phosphorylation Target_Genes Target Gene Expression STAT1_pY_pS->Target_Genes Transcriptional Activation This compound This compound CDK8_19 CDK8/19-Cyclin C This compound->CDK8_19 Inhibition CDK8_19->STAT1_pY S727 Phosphorylation

Caption: STAT1 signaling pathway and the role of CDK8/19 in STAT1 phosphorylation.

Experimental Workflow for Kinase Inhibition Assay

workflow start Start reagent_prep Prepare Reagents: - Kinase - Substrate - ATP - this compound dilutions start->reagent_prep reaction_setup Set up Kinase Reaction in Plate reagent_prep->reaction_setup incubation Incubate at Optimal Temperature reaction_setup->incubation stop_reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubation->stop_reaction signal_dev Develop Luminescent Signal (Kinase Detection Reagent) stop_reaction->signal_dev read_plate Read Luminescence signal_dev->read_plate data_analysis Analyze Data & Determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: General experimental workflow for determining kinase inhibition using the ADP-Glo™ assay.

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during experiments with this compound.

Q1: I am observing significant toxicity in my cell-based or in vivo experiments. Is this expected?

A1: Yes, systemic toxicity has been reported for this compound, particularly at higher doses.[4][5] This toxicity is thought to be due to its off-target effects rather than the inhibition of its primary targets, CDK8 and CDK19.[4][5] The kinome profiling data reveals that this compound can inhibit other kinases, such as GSK3B, at higher concentrations.

  • Troubleshooting Steps:

    • Dose-Response: Perform a careful dose-response study to determine the optimal concentration that inhibits CDK8/19 activity with minimal toxicity.

    • Off-Target Validation: If you suspect an off-target effect is contributing to your phenotype, consider using other inhibitors with different selectivity profiles or genetic approaches (e.g., siRNA, CRISPR) to validate the role of the suspected off-target kinase.

    • Monitor Animal Health: In in vivo studies, closely monitor animal weight and overall health. Adjust dosing schedules or concentrations if toxicity is observed.

Q2: I am using the phosphorylation of STAT1 at Serine 727 (pSTAT1 S727) as a pharmacodynamic biomarker for CDK8/19 inhibition, but the results are inconsistent.

A2: The reliability of pSTAT1 S727 as a specific biomarker for CDK8/19 activity has been questioned.[4] While CDK8 can phosphorylate STAT1 at this site, other cellular stimuli and kinases can also induce this phosphorylation independently of CDK8/19.[4]

  • Troubleshooting Steps:

    • Use Complementary Biomarkers: Do not rely solely on pSTAT1 S727. Measure the expression of known CDK8/19-regulated downstream genes (e.g., via qPCR) to get a more robust measure of target engagement.

    • Control for Other Stimuli: Be aware that components in serum or other treatments can induce pSTAT1 S727. Ensure your experimental conditions are well-controlled.

    • Genetic Controls: Use CDK8/19 knockout or knockdown cells as controls to confirm that the observed changes in your biomarkers are indeed dependent on your target kinases.

Q3: My in vitro IC50 for this compound is in the low nanomolar range, but I need much higher concentrations to see an effect in my cell-based assays.

A3: This is a common observation for many kinase inhibitors and can be due to several factors:

  • High Intracellular ATP: Biochemical kinase assays are often performed at ATP concentrations near the Km of the kinase. In contrast, intracellular ATP concentrations are in the millimolar range, which can outcompete ATP-competitive inhibitors like this compound, requiring higher concentrations of the inhibitor for a cellular effect.

  • Cell Permeability and Efflux: The compound may have poor permeability into the specific cell type you are using, or it may be actively transported out of the cell by efflux pumps.

  • Protein Binding: this compound may bind to proteins in the cell culture medium or intracellularly, reducing its free concentration available to bind to CDK8/19.

  • Troubleshooting Steps:

    • Optimize Incubation Time: Ensure you are incubating the cells with the inhibitor for a sufficient duration to allow for cell penetration and target engagement.

    • Use Serum-Free or Low-Serum Media: If you suspect binding to serum proteins is an issue, try performing the experiment in serum-free or reduced-serum media for the duration of the inhibitor treatment, if your cells can tolerate it.

    • Consider a Different Cell Line: If permeability or efflux is a major issue in your current cell line, consider testing the compound in other cell lines that may have different expression levels of drug transporters.

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a solid.

  • Preparation: Prepare a high-concentration stock solution in a suitable solvent like DMSO.

  • Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. Before use, allow the aliquot to thaw completely and vortex gently to ensure it is fully dissolved.

References

Addressing MSC2530818-induced cellular stress responses

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MSC2530818, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound?

This compound is a small molecule inhibitor that targets the kinase activity of CDK8 and CDK19.[1][2] These kinases are components of the Mediator complex, which plays a crucial role in regulating gene transcription. By inhibiting CDK8 and CDK19, this compound can modulate the expression of various genes, including those involved in the WNT signaling pathway.[2]

2. What are the recommended solvent and storage conditions for this compound?

This compound is soluble in DMSO.[1] For long-term storage, it is advisable to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C for short periods, but it is recommended to prepare fresh dilutions for experiments to ensure accuracy and stability.

3. In which cell lines has this compound shown activity?

This compound has demonstrated cellular potency in various cancer cell lines, particularly those with constitutively activated WNT signaling.[2] Notable examples include SW620 (colorectal carcinoma), LS174T (colorectal adenocarcinoma), and COLO205 (colorectal adenocarcinoma).[2]

4. Is STAT1 phosphorylation a reliable biomarker for this compound activity?

While initial studies used the inhibition of STAT1 phosphorylation at serine 727 (pSTAT1SER727) as a pharmacodynamic biomarker for CDK8/19 activity, subsequent research has indicated that STAT1 phosphorylation can be induced by various stress stimuli and cytokines in a CDK8/19-independent manner.[2][3][4] Therefore, relying solely on pSTAT1SER727 as a biomarker for this compound target engagement should be approached with caution. It is advisable to include other downstream markers, such as WNT signaling pathway components, for a more robust assessment of activity.

5. Have there been reports of toxicity associated with this compound?

Some studies have reported systemic toxicity with this compound, particularly at high in vivo doses.[3][4] However, there is evidence to suggest that this toxicity may be due to off-target kinase effects rather than on-target inhibition of CDK8/19.[3][4] Researchers should carefully titrate the concentration of this compound to find a therapeutic window that minimizes toxicity while achieving the desired biological effect.

Troubleshooting Guides

Issue 1: Higher than expected IC50 value or lack of cellular response.
  • Question: I am not observing the expected potency of this compound in my cell line. What could be the reason?

  • Answer:

    • Compound Stability: Ensure that the compound has been stored correctly and that the DMSO stock solution is fresh. Repeated freeze-thaw cycles can degrade the compound.

    • Cell Line Sensitivity: The sensitivity to CDK8/19 inhibition can vary significantly between cell lines. The antiproliferative effects of this compound are often more pronounced in cell lines with a dependency on CDK8/19-regulated transcriptional programs, such as those with mutations in the WNT signaling pathway.

    • Assay Conditions: The duration of treatment and the cell density at the time of treatment can influence the apparent IC50 value. Optimize these parameters for your specific cell line and assay.

    • Protein Binding: The presence of high concentrations of serum in the culture medium can reduce the effective concentration of the compound due to protein binding. Consider reducing the serum concentration during the treatment period if your experimental design allows.

Issue 2: Significant cytotoxicity observed at low concentrations.
  • Question: I am observing widespread cell death in my cultures even at nanomolar concentrations of this compound. Is this expected?

  • Answer:

    • Off-Target Effects: While this compound is a selective CDK8/19 inhibitor, high concentrations can lead to off-target effects and subsequent cytotoxicity.[3][4] It is crucial to perform a dose-response experiment to identify the optimal concentration for your desired effect with minimal toxicity.

    • Cell Line Sensitivity: Some cell lines may be particularly sensitive to the inhibition of CDK8/19 or potential off-targets.

    • Experimental Controls: Ensure that the observed toxicity is not due to the vehicle (DMSO). Include a vehicle-only control in your experiments.

    • Purity of the Compound: Verify the purity of your this compound stock. Impurities could contribute to unexpected cytotoxicity.

Issue 3: Inconsistent results in biomarker analysis (e.g., pSTAT1).
  • Question: My results for pSTAT1SER727 inhibition are variable between experiments. How can I improve consistency?

  • Answer:

    • Stimulation Conditions: As pSTAT1SER727 can be induced by various stimuli, ensure that your experimental conditions are consistent.[3][4] This includes the use of serum, cytokines, or any other potential inducers of STAT1 phosphorylation.

    • Time Course: The inhibition of pSTAT1SER727 may be transient. Perform a time-course experiment to identify the optimal time point for observing maximal inhibition after this compound treatment.

    • Alternative Biomarkers: Given the potential for variability, consider analyzing other downstream markers of CDK8/19 activity. For example, if you are studying its effect on WNT signaling, measuring the expression of WNT target genes (e.g., AXIN2, MYC) can provide a more robust readout of compound activity.

    • Loading Controls: For western blot analysis, ensure equal protein loading by using a reliable loading control (e.g., GAPDH, β-actin).

Data Presentation

Table 1: In Vitro Potency of this compound

Target/AssayIC50 (nM)Cell LineNotes
CDK8 (biochemical assay)2.6-Potent enzymatic inhibition.[1][2]
CDK19 (biochemical assay)4.0-Similar affinity to CDK8.[2]
pSTAT1SER727 Inhibition8 ± 2SW620Cellular target engagement.[2]
WNT Reporter (luciferase)32 ± 7LS174TInhibition of WNT signaling.[2]
WNT Reporter (luciferase)9 ± 1COLO205Inhibition of WNT signaling.[2]
WNT Reporter (luciferase)52 ± 30PA-1Inhibition of WNT signaling.[2]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for pSTAT1 and Total STAT1
  • Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pSTAT1SER727 and total STAT1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the pSTAT1 signal to the total STAT1 signal.

Visualizations

cluster_0 This compound-Induced Cellular Stress This compound This compound CDK8_19 CDK8 / CDK19 Inhibition This compound->CDK8_19 inhibits OffTarget Potential Off-Target Kinase Inhibition This compound->OffTarget potential Mediator Altered Mediator Complex Function CDK8_19->Mediator Transcription Dysregulated Gene Transcription Mediator->Transcription WNT Inhibition of WNT Signaling Transcription->WNT StressResponse Cellular Stress Response (e.g., Apoptosis) Transcription->StressResponse Toxicity Cellular Toxicity StressResponse->Toxicity OffTarget->Toxicity

Caption: Signaling pathway of this compound action and induced cellular stress.

cluster_1 Experimental Workflow for Cytotoxicity Assessment Start Start: Seed cells in 96-well plates Treatment Treat with serial dilutions of this compound Start->Treatment Incubation Incubate for a defined period (e.g., 72h) Treatment->Incubation Assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) Incubation->Assay Readout Measure absorbance or luminescence Assay->Readout Analysis Analyze data and calculate IC50 value Readout->Analysis End End: Determine cytotoxic profile Analysis->End

Caption: Experimental workflow for assessing this compound-induced cytotoxicity.

cluster_2 Troubleshooting Unexpected Cytotoxicity Start Unexpected Cytotoxicity? CheckConc Concentration too high? Start->CheckConc CheckVehicle Vehicle control shows toxicity? CheckConc->CheckVehicle No ActionLowerConc Action: Lower the concentration and perform dose-response. CheckConc->ActionLowerConc Yes CheckPurity Compound purity verified? CheckVehicle->CheckPurity No ActionCheckDMSO Action: Test different batches of DMSO and lower its final %. CheckVehicle->ActionCheckDMSO Yes CheckSensitivity Is the cell line known to be sensitive? CheckPurity->CheckSensitivity Yes ActionVerifyPurity Action: Verify compound purity via analytical methods. CheckPurity->ActionVerifyPurity No ActionCompareLines Action: Compare with less sensitive cell lines if possible. CheckSensitivity->ActionCompareLines Yes

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

References

Validation & Comparative

A Comparative Guide to CDK8 Inhibitors in Cancer Research: MSC2530818 vs. CCT251921 and Senexin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclin-dependent kinase 8 (CDK8) has emerged as a promising therapeutic target in oncology. As a component of the Mediator complex, CDK8 plays a crucial role in regulating transcription, and its dysregulation has been implicated in various cancers. This guide provides an objective comparison of three prominent small molecule inhibitors of CDK8: MSC2530818, CCT251921, and Senexin B, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

Data Presentation: Quantitative Comparison of CDK8 Inhibitors

The following table summarizes the biochemical and cellular potency of this compound, CCT251921, and Senexin B. These values are critical for comparing the efficacy and selectivity of these inhibitors.

InhibitorTargetAssay TypePotency (IC50/Kd)Reference
This compound CDK8Biochemical (IC50)2.6 nM[1][2][3][4]
CDK8/19Binding (Affinity)4 nM[1][3]
p-STAT1 (Ser727) in SW620 cellsCellular (IC50)8 ± 2 nM[1][3]
Wnt signaling (COLO205)Cellular (IC50)9 ± 1 nM[1]
Wnt signaling (LS174T)Cellular (IC50)32 ± 7 nM[1]
CCT251921 CDK8Biochemical (IC50)2.3 nM[5][6]
CDK19Biochemical (IC50)2.6 nM[6]
Senexin B CDK8Binding (Kd)140 nM[7][8]
CDK19Binding (Kd)80 nM[7][8]
CDK8Biochemical (IC50)24-50 nM[9][10][11]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.

CDK8_Signaling_Pathway cluster_mediator Mediator Complex cluster_transcription Transcription Factors CDK8 CDK8/19 STAT1 STAT1 CDK8->STAT1 P Beta_Catenin β-Catenin CDK8->Beta_Catenin P RNAPII RNA Polymerase II CDK8->RNAPII P CyclinC Cyclin C Gene_Expression Oncogenic Gene Expression STAT1->Gene_Expression Beta_Catenin->Gene_Expression RNAPII->Gene_Expression Inhibitors This compound CCT251921 Senexin B Inhibitors->CDK8

Caption: CDK8 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Virtual_Screening Structure-Based Virtual Screening Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Virtual_Screening->Biochemical_Assay HTS High-Throughput Screening HTS->Biochemical_Assay Cellular_Assay Cell-Based Assays (p-STAT1, Wnt Signaling) Biochemical_Assay->Cellular_Assay Viability_Assay Cell Viability/Proliferation (MTT Assay) Cellular_Assay->Viability_Assay Xenograft Xenograft Models Viability_Assay->Xenograft PD_Markers Pharmacodynamic Marker Analysis Xenograft->PD_Markers

Caption: Workflow for Evaluating CDK8 Inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in experimental design.

Biochemical Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol is adapted for determining the IC50 values of CDK8 inhibitors.

  • Reagent Preparation :

    • Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the CDK8/cyclin C enzyme and the Eu-labeled anti-tag antibody in the 1X Kinase Buffer A to the desired concentrations.

    • Prepare a serial dilution of the test inhibitor (this compound, CCT251921, or Senexin B) in 1X Kinase Buffer A.

    • Dilute the Alexa Fluor® 647-labeled tracer in 1X Kinase Buffer A.

  • Assay Procedure :

    • In a 384-well plate, add 5 µL of the serially diluted inhibitor.

    • Add 5 µL of the CDK8/cyclin C and antibody mixture to each well.

    • Add 5 µL of the tracer to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition and Analysis :

    • Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding :

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Inhibitor Treatment :

    • Treat the cells with various concentrations of the CDK8 inhibitors for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation :

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization and Measurement :

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle-treated control and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot for Phospho-STAT1 (Ser727)

This protocol is used to detect the phosphorylation status of STAT1, a downstream target of CDK8.

  • Cell Lysis :

    • Treat cells with CDK8 inhibitors for the desired time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer :

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection :

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT1 or a housekeeping protein like β-actin.

Concluding Remarks

This compound and CCT251921 are highly potent and selective inhibitors of CDK8/19, with IC50 values in the low nanomolar range. Senexin B, while also a potent inhibitor, exhibits slightly lower biochemical potency compared to the other two compounds. The choice of inhibitor will depend on the specific experimental context, including the desired potency, the cellular model being used, and the specific signaling pathways under investigation. It is important to note that some studies have suggested that the in vivo toxicity of this compound and CCT251921 may be due to off-target effects, highlighting the need for careful dose selection and interpretation of results in preclinical models. This guide provides a foundational comparison to assist researchers in making informed decisions for their cancer research endeavors.

References

Navigating Toxicity: A Comparative Analysis of CDK8/19 Inhibitors MSC2530818 and CCT251921

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the complete toxicological profile of investigational compounds is paramount. This guide provides a detailed comparison of the toxicity of two potent Cyclin-Dependent Kinase 8 and 19 (CDK8/19) inhibitors, MSC2530818 and CCT251921, drawing upon key experimental findings to elucidate their safety profiles.

While both this compound and CCT251921 are effective inhibitors of CDK8 and CDK19, significant concerns regarding their systemic toxicity have been raised.[1][2][3][4][5] This analysis delves into the data suggesting that the observed toxicity may stem from off-target effects rather than the intended inhibition of their primary targets.

Quantitative Toxicity Comparison

A head-to-head comparison in developing zebrafish larvae revealed a stark difference in the toxicity profiles of this compound and CCT251921.

CompoundAssay SystemConcentrationObserved ToxicityReference
This compound (Cmpd4) Dechorionated AB zebrafish larvae1 µMSevere toxicity observed after 72 hours post-treatment.[3]
TU strain zebrafish embryos0.5 µM, 1 µM, 2 µMVery strong toxicity at all tested concentrations.[6]
CCT251921 (Cmpd3) Dechorionated AB zebrafish larvae1 µMNo statistically significant toxicity compared to control.[3]
TU strain zebrafish embryos2 µMLess toxic than this compound, but toxicity observed.[6]

Unraveling the Mechanism of Toxicity: On-Target vs. Off-Target Effects

Both this compound and CCT251921 are potent, low-nanomolar inhibitors of CDK8 and CDK19.[1][2][3] Initially, it was suggested that the severe systemic toxicity observed with these compounds was a result of their on-target inhibition of CDK8/19.[1][2][3] However, subsequent research has challenged this hypothesis.

A study comparing five CDK8/19 inhibitors found that the toxicity of these compounds did not correlate with their potency against CDK8 and CDK19.[1][2][3] Kinome profiling revealed that both this compound and CCT251921 interact with several off-target kinases, which could be responsible for their toxic effects.[1][2][3][4] This suggests that the observed toxicities are likely a result of these off-target activities, especially at the high in vivo doses used in some studies.[1][2][3]

The initial reliance on the phosphorylation of STAT1 at serine 727 (STAT1 S727) as a pharmacodynamic marker for CDK8/19 activity has also been questioned.[1][2][3] Evidence now indicates that STAT1 S727 phosphorylation can be induced by various stimuli in a CDK8/19-independent manner, making it an unreliable marker for on-target activity.[1][2][3][4]

Experimental Protocols

Zebrafish Toxicity Assay

The in vivo toxicity of this compound and CCT251921 was evaluated using developing zebrafish.[3][4]

  • Organism: Dechorionated 24 hours post-fertilization (hpf) AB strain zebrafish embryos.[4]

  • Compound Administration: Test compounds were added to the embryo medium. This compound and CCT251921 were tested at a concentration of 1 µM.[3] A negative control (0.1% DMSO) and a positive toxicity control (3,4-dichloroaniline at 8 mg/L) were included.[3][4]

  • Observation: Embryos were monitored for toxic effects, with severe toxicity for this compound being noted after 72 hours post-treatment.[3]

  • Data Analysis: The number of healthy embryos was recorded, and statistical analysis was performed to compare the effects of the compounds to the negative control.[4] A subsequent larger-scale analysis was conducted using TU strain zebrafish embryos without dechorionation, testing a range of concentrations (0.5 µM, 1 µM, and 2 µM).[6]

Signaling Pathways and Experimental Workflow

Proposed Mechanism of Toxicity

The following diagram illustrates the hypothesis that the toxicity of this compound and CCT251921 is driven by off-target kinase inhibition rather than on-target CDK8/19 inhibition.

Toxicity_Pathway cluster_inhibitors CDK8/19 Inhibitors cluster_targets Kinase Targets cluster_outcomes Biological Outcomes This compound This compound CDK8_19 CDK8/19 (On-Target) This compound->CDK8_19 Inhibition Off_Target Off-Target Kinases This compound->Off_Target Inhibition CCT251921 CCT251921 CCT251921->CDK8_19 Inhibition CCT251921->Off_Target Inhibition Therapeutic Therapeutic Effect (e.g., Anti-cancer) CDK8_19->Therapeutic Toxicity Systemic Toxicity Off_Target->Toxicity

Caption: Proposed mechanism of this compound and CCT251921 toxicity.

Zebrafish Toxicity Assay Workflow

The experimental workflow for assessing the toxicity of the compounds in zebrafish is outlined below.

Zebrafish_Workflow start Start: 24 hpf Zebrafish Embryos dechorionation Mechanical Dechorionation (AB Strain) start->dechorionation treatment Compound Treatment (this compound, CCT251921, Controls) dechorionation->treatment incubation Incubation and Observation (up to 5 days) treatment->incubation data Data Collection: Record number of healthy larvae incubation->data analysis Statistical Analysis data->analysis end Conclusion: Toxicity Profile Determined analysis->end

Caption: Workflow for the zebrafish toxicity assay.

References

Validating the Impact of MSC2530818 on STAT1 Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MSC2530818's effectiveness in modulating STAT1 phosphorylation against other alternative compounds. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studying the CDK8/STAT1 signaling axis.

Introduction to this compound and Its Mechanism of Action

This compound is a potent and selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19.[1][2] These kinases are components of the Mediator complex, a key regulator of transcription. The inhibitory activity of this compound on CDK8/19 leads to a downstream effect on the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at the serine 727 residue (pSTAT1-S727).[2] This phosphorylation event is considered a pharmacodynamic biomarker for CDK8/19 activity.[2] However, it is noteworthy that some studies suggest pSTAT1-S727 may not be an exclusively reliable biomarker for CDK8/19 activity, as its phosphorylation can be induced by various stress stimuli in a manner independent of CDK8/19.[3][4][5]

Comparative Analysis of Inhibitor Potency

The following table summarizes the quantitative data on the inhibitory effects of this compound and alternative compounds on STAT1 phosphorylation or related cellular activities. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions such as cell lines, stimuli, and assay formats can vary between studies.

CompoundTarget(s)Assay TypeCell LineIC50Reference(s)
This compound CDK8, CDK19pSTAT1-S727 InhibitionSW620 (human colorectal carcinoma)8 ± 2 nM[2]
CCT251921 CDK8, CDK19CDK8/19 Inhibition (cell-based)-Low nanomolar potency (similar to this compound)[3][6]
Senexin B CDK8, CDK19CDK8/19 Inhibition (cell-based)-Less potent than this compound and CCT251921[3][6]
Nifuroxazide STAT1, STAT3, STAT5IL-6-induced STAT3 activationU3A3 µM[7]
Fludarabine STAT1STAT1 activation/depletion-- (Inhibits STAT1 activation and depletes STAT1 protein)[7][8]
Flavopiridol CDKs (broad spectrum)CDK inhibition-20-100 nM (for various CDKs)[9]
Tyrphostin B42 (AG-490) JAK2, EGFRSTAT1 activationB-CLL cells- (Strongly suppresses STAT1 activation)[10]
Cryptotanshinone STAT3STAT3 phosphorylationDU145 (prostate cancer)- (Inhibits STAT3 phosphorylation)[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and validation of a compound's effect on protein phosphorylation. Below are generalized protocols for two common methods used to measure STAT1 phosphorylation.

Western Blotting for STAT1 Phosphorylation

This method allows for the visualization and semi-quantitative analysis of phosphorylated STAT1 relative to the total STAT1 protein.

1. Cell Culture and Treatment:

  • Culture cells of interest (e.g., SW620, VCaP) to 70-80% confluency.[1]

  • Treat cells with this compound or alternative inhibitors at various concentrations for a predetermined time. A vehicle control (e.g., DMSO) should be included.

  • In some experiments, cells may be stimulated with an agonist like interferon-gamma (IFN-γ) to induce STAT1 phosphorylation.[1]

2. Cell Lysis:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Electrotransfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated STAT1 (e.g., anti-pSTAT1-S727).

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane thoroughly.

6. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT1.

  • Quantify the band intensities using densitometry software. The ratio of phosphorylated STAT1 to total STAT1 can then be calculated.

Luminex Assay for STAT1 Phosphorylation

This high-throughput method allows for the quantitative measurement of phosphorylated and total STAT1 in cell lysates.

1. Cell Culture, Treatment, and Lysis:

  • Follow the same procedures for cell culture, treatment, and lysis as described for Western blotting. The use of a lysis buffer compatible with Luminex assays is recommended.

2. Assay Procedure (based on a typical kit protocol):

  • Prepare antibody-conjugated magnetic beads. One set of beads will be coated with an antibody against total STAT1, and another with an antibody against phosphorylated STAT1.

  • Add the antibody-conjugated beads to a 96-well plate.

  • Add cell lysates to the wells and incubate to allow the STAT1 proteins to bind to the capture antibodies on the beads.

  • Wash the beads to remove unbound material.

  • Add a biotinylated detection antibody specific for a different epitope on STAT1.

  • Wash the beads.

  • Add a streptavidin-phycoerythrin (PE) conjugate, which will bind to the biotinylated detection antibody.

  • Wash the beads.

  • Resuspend the beads in a sheath fluid.

3. Data Acquisition and Analysis:

  • Acquire data using a Luminex instrument. The instrument will identify the bead region (corresponding to either total or phosphorylated STAT1) and quantify the median fluorescence intensity (MFI) of the PE signal, which is proportional to the amount of protein captured.

  • The concentration of phosphorylated and total STAT1 in each sample can be determined from standard curves generated using recombinant proteins.

  • The ratio of phosphorylated STAT1 to total STAT1 can then be calculated for each sample.

Visualizing the Molecular Interactions and Experimental Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key signaling pathway and a generalized workflow for inhibitor validation.

STAT1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT1 STAT1 JAK->STAT1 Phosphorylates (Y701) pSTAT1_Y701 pSTAT1 (Y701) STAT1_Dimer STAT1 Dimer pSTAT1_Y701->STAT1_Dimer Dimerization pSTAT1_S727 pSTAT1 (S727) STAT1_Dimer->pSTAT1_S727 Nuclear Translocation CDK8_CyclinC CDK8/Cyclin C Mediator_Complex Mediator Complex CDK8_CyclinC->Mediator_Complex Associates with CDK8_CyclinC->pSTAT1_S727 Phosphorylates (S727) This compound This compound This compound->CDK8_CyclinC Inhibits Gene_Transcription Gene Transcription pSTAT1_S727->Gene_Transcription Activates Cytokine Cytokine Cytokine->Cytokine_Receptor

Caption: CDK8-mediated STAT1 signaling pathway and the inhibitory action of this compound.

Inhibitor_Validation_Workflow cluster_assays Phosphorylation Measurement A Cell Culture B Treatment with Inhibitor (e.g., this compound) A->B C Optional: Stimulate with Agonist (e.g., IFN-γ) B->C D Cell Lysis C->D E Protein Quantification D->E F Phosphorylation Assay E->F G Data Analysis F->G Western_Blot Western Blot Luminex_Assay Luminex Assay ELISA ELISA

References

Cross-Validation of MSC2530818 Activity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the CDK8/19 inhibitor MSC2530818, cross-validating its activity across various cancer cell lines and comparing its performance with other known CDK8/19 inhibitors. The information is intended to support researchers in evaluating this compound for further investigation and potential therapeutic development.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2] These kinases are components of the Mediator complex, which plays a crucial role in the regulation of transcription. Dysregulation of CDK8 and CDK19 has been implicated in the pathogenesis of various cancers, including colorectal, breast, prostate, and leukemia, making them attractive targets for cancer therapy.[3]

The primary mechanisms of action for this compound include the inhibition of WNT-dependent transcription and the suppression of STAT1 phosphorylation.[1] In cancer cell lines with constitutively active WNT signaling, this compound has been shown to potently inhibit downstream transcriptional activity.[1] Furthermore, it effectively reduces the phosphorylation of STAT1 at the SER727 residue, a known biomarker of CDK8 activity.[1]

MSC2530818_Signaling_Pathway cluster_wnt WNT Signaling Pathway cluster_stat STAT Signaling Pathway WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled APC_complex APC/Axin/GSK3β Complex Dishevelled->APC_complex beta_catenin β-catenin APC_complex->beta_catenin Phosphorylation & Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to Nucleus & Binds WNT_target_genes WNT Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->WNT_target_genes Activates Transcription Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT1 STAT1 JAK->STAT1 Phosphorylation (Y701) pSTAT1 pSTAT1 (S727) STAT1->pSTAT1 Phosphorylation (S727) (CDK8-dependent) STAT_target_genes STAT Target Genes pSTAT1->STAT_target_genes Activates Transcription CDK8_19 CDK8/CDK19 CDK8_19->TCF_LEF Co-activates CDK8_19->pSTAT1 Phosphorylates This compound This compound This compound->CDK8_19

Figure 1: this compound inhibits CDK8/19, blocking WNT and STAT signaling pathways.

Comparative Activity of this compound and Alternative CDK8/19 Inhibitors

The following tables summarize the in vitro activity of this compound and other CDK8/19 inhibitors across a range of cancer cell lines. Data is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, where available. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions.

Table 1: Activity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeAssay TypeIC50 (nM)Reference
COLO 205Colorectal CarcinomaWNT Reporter Assay9 ± 1[1]
LS174TColorectal CarcinomaWNT Reporter Assay32 ± 7[1]
SW620Colorectal CarcinomapSTAT1 (S727) Inhibition8 ± 2[1][2]
PA-1Ovarian TeratocarcinomaWNT Reporter Assay52 ± 30[1]
Table 2: Comparative Activity of CDK8/19 Inhibitors in Cancer Cell Lines
InhibitorCell LineCancer TypeAssay TypeIC50/Kd (nM)Reference
This compound SW620Colorectal CarcinomapSTAT1 (S727) Inhibition3[4]
CCT251921 SW620Colorectal CarcinomapSTAT1 (S727) Inhibition5[4]
Senexin B MCF7Breast CancerCell Growth1250 - 5000[5]
BT474Breast CancerCell Growth1250 - 5000[5]
T47D-ER/LucBreast CancerCell Growth1250 - 5000[5]
LNCaPProstate CancerCell GrowthNo significant effect[6]
22Rv1Prostate CancerCell GrowthNo significant effect[6]
VCaPProstate CancerCell GrowthSignificant inhibition[6]
Cortistatin A --Cell-based CDK8/19 InhibitionLow nanomolar potency[7]

Note: Data for Cortistatin A is qualitative based on the available literature.

Experimental Workflow for Cross-Validation

The cross-validation of this compound activity involves a systematic approach to assess its efficacy and selectivity in comparison to other inhibitors across multiple cancer cell lines.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Lines Select Cancer Cell Lines (Colorectal, Breast, Prostate, Leukemia) Cell_Culture Culture and Seed Cells in 96-well plates Cell_Lines->Cell_Culture Inhibitors Prepare Stock Solutions (this compound, CCT251921, Senexin B) Treatment Treat cells with serial dilutions of inhibitors Inhibitors->Treatment Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT Assay) Treatment->Viability_Assay Functional_Assay Functional Assay (e.g., WNT Reporter Assay) Treatment->Functional_Assay Data_Acquisition Measure Absorbance/ Luminescence Viability_Assay->Data_Acquisition Functional_Assay->Data_Acquisition IC50_Calculation Calculate IC50 values Data_Acquisition->IC50_Calculation Comparison Compare potency and selectivity of inhibitors IC50_Calculation->Comparison

Figure 2: General experimental workflow for cross-validating inhibitor activity.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound and other test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and other inhibitors in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

WNT Signaling Luciferase Reporter Assay

This assay measures the activity of the canonical WNT signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a TCF/LEF responsive element.

Materials:

  • Cancer cell line with a stably integrated TCF/LEF luciferase reporter construct (e.g., LS174T-7dF3)

  • Complete cell culture medium

  • This compound and other test compounds (dissolved in DMSO)

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cell line into a white, opaque 96-well plate at an appropriate density in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control.

  • Incubation: Incubate for 24-48 hours at 37°C and 5% CO2.

  • Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence readings to a control for cell viability if necessary (e.g., by running a parallel MTT assay). Calculate the percentage of inhibition of WNT signaling for each concentration relative to the vehicle control and determine the IC50 value.

Summary of Cross-Validation Findings

The available data indicates that this compound is a highly potent inhibitor of CDK8/19, demonstrating low nanomolar efficacy in suppressing WNT signaling and STAT1 phosphorylation in various cancer cell lines, particularly those of colorectal origin. Its activity appears comparable to other potent CDK8/19 inhibitors like CCT251921. While Senexin B shows activity in breast and prostate cancer cell lines, direct quantitative comparisons with this compound are limited by the available data.

Cross_Validation_Summary This compound This compound Potency High Potency (Low nM IC50) This compound->Potency Selectivity Selective for CDK8/19 This compound->Selectivity Colorectal Proven Activity in Colorectal Cancer Potency->Colorectal Other_Cancers Emerging Evidence in Other Cancers Potency->Other_Cancers Further_Studies Further Head-to-Head Comparative Studies Needed Colorectal->Further_Studies Other_Cancers->Further_Studies

Figure 3: Logical relationship of this compound cross-validation findings.

This guide provides a foundational comparison of this compound activity. For definitive cross-validation, it is recommended that researchers conduct head-to-head studies with alternative inhibitors under standardized experimental conditions in their specific cell lines of interest.

References

MSC2530818: A Preclinical Efficacy Comparison with Standard Chemotherapy in Colorectal Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of MSC2530818, a novel CDK8/19 inhibitor, against standard chemotherapy regimens in colorectal cancer xenograft models. The data presented is based on available preclinical studies to inform further research and development.

Overview of this compound

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and CDK19, which are transcriptional regulators implicated in the Wnt/β-catenin and STAT signaling pathways. Dysregulation of these pathways is a hallmark of many cancers, including colorectal cancer. By inhibiting CDK8/19, this compound aims to suppress tumor growth driven by these oncogenic signaling cascades.

Preclinical Efficacy in SW620 Xenograft Model

The SW620 human colorectal adenocarcinoma cell line is a widely used model for in vivo preclinical studies. The following tables summarize the reported efficacy of this compound and standard-of-care chemotherapy in SW620 xenograft models. It is important to note that these results are from separate studies and not from a direct head-to-head comparison. Variations in experimental conditions can influence outcomes.

Quantitative Efficacy Data
Treatment AgentDosing ScheduleEfficacy MetricResult
This compound 50 mg/kg, twice daily (bid), oralT/C Ratio (%)49
This compound 100 mg/kg, once daily (qd), oralT/C Ratio (%)57
FOLFIRI Not specifiedTumor Reduction (%)35[1][2]

T/C Ratio (%): The ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group, expressed as a percentage. A lower T/C ratio indicates greater anti-tumor activity.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the experimental protocols for the key experiments cited.

This compound Xenograft Study Protocol
  • Cell Line: SW620 human colorectal adenocarcinoma cells.

  • Animal Model: Athymic nude mice.

  • Tumor Implantation: SW620 cells (typically 1 x 10^6 cells) are subcutaneously injected into the flank of the mice[3].

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.

  • Treatment Initiation: Treatment begins when tumors reach a predetermined size (e.g., 100-200 mm³).

  • Drug Administration: this compound is administered orally at doses of 50 mg/kg (twice daily) or 100 mg/kg (once daily).

  • Duration: Treatment is typically continued for a specified period (e.g., 2-4 weeks), during which tumor growth and animal well-being are monitored.

  • Efficacy Evaluation: The primary endpoint is the tumor growth inhibition, often expressed as a T/C ratio.

FOLFIRI Xenograft Study Protocol
  • Cell Line: SW620 human colorectal adenocarcinoma cells.

  • Animal Model: Zebrafish larvae or immunodeficient mice.

  • Tumor Implantation: SW620 cells are injected into the perivitelline space of zebrafish larvae or subcutaneously in mice[1].

  • Treatment: Xenografts are treated with a combination of 5-fluorouracil, leucovorin, and irinotecan (FOLFIRI) for three consecutive days[1].

  • Efficacy Assessment: Efficacy is determined by measuring the reduction in tumor mass and assessing markers of apoptosis and mitosis[1]. In one study, FOLFIRI treatment resulted in a 35% tumor reduction in SW620 xenografts[1][2].

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by this compound and the general mechanisms of action for standard chemotherapy agents.

This compound Mechanism of Action: Inhibition of Wnt and STAT Signaling

This compound inhibits CDK8 and CDK19, which are key components of the Mediator complex. This inhibition modulates the transcription of genes regulated by the Wnt/β-catenin and STAT signaling pathways, both of which are critical for the proliferation and survival of colorectal cancer cells.[4][5]

MSC2530818_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt_Receptor Wnt Receptor (Frizzled/LRP) Dishevelled Dishevelled Wnt_Receptor->Dishevelled Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK GSK3b_Axin_APC GSK3β/Axin/APC Complex Dishevelled->GSK3b_Axin_APC | beta_Catenin β-catenin GSK3b_Axin_APC->beta_Catenin Degradation beta_Catenin_n β-catenin beta_Catenin->beta_Catenin_n Translocation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer TCF_LEF TCF/LEF Mediator Mediator Complex TCF_LEF->Mediator beta_Catenin_n->TCF_LEF CDK8_19 CDK8/19 CDK8_19->Mediator RNA_Pol_II RNA Pol II Mediator->RNA_Pol_II Target_Genes Target Gene Transcription RNA_Pol_II->Target_Genes This compound This compound This compound->CDK8_19 Inhibition

Caption: this compound inhibits CDK8/19, disrupting Wnt and STAT signaling.

Standard Chemotherapy Mechanism of Action: DNA Damage

Standard chemotherapy agents used in colorectal cancer, such as 5-fluorouracil, irinotecan, and oxaliplatin, primarily act by inducing DNA damage, which leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Chemo_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Chemotherapy 5-FU / Irinotecan / Oxaliplatin DNA_Replication DNA Replication & Transcription Chemotherapy->DNA_Replication Inhibition DNA_Damage DNA Damage (Strand Breaks, Adducts) Chemotherapy->DNA_Damage Induction Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Standard chemotherapies induce DNA damage, leading to apoptosis.

Experimental Workflow for Preclinical Xenograft Studies

The following diagram outlines the typical workflow for evaluating the efficacy of anti-cancer agents in a subcutaneous xenograft model.

Xenograft_Workflow start Start cell_culture 1. SW620 Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Drug Administration (this compound or Chemotherapy) randomization->treatment monitoring 6. Continued Monitoring of Tumor Volume & Animal Health treatment->monitoring endpoint 7. Study Endpoint & Data Analysis (e.g., T/C Ratio) monitoring->endpoint end End endpoint->end

Caption: Workflow for in vivo efficacy testing in xenograft models.

Conclusion

Based on the available preclinical data, this compound demonstrates significant anti-tumor activity in the SW620 colorectal cancer xenograft model, with tumor growth inhibition comparable to that reported for the standard-of-care regimen FOLFIRI in a similar model. The distinct mechanisms of action—this compound targeting specific signaling pathways versus the broad DNA-damaging effects of chemotherapy—suggest that this compound may offer a more targeted therapeutic approach. Further preclinical studies, including head-to-head comparisons and combination therapies, are warranted to fully elucidate the therapeutic potential of this compound relative to and in combination with standard chemotherapy.

References

A Structural and Functional Comparison of MSC2530818 with Other Pyrazolopyridine and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of MSC2530818, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), with other notable pyrazolopyridine and structurally related kinase inhibitors. The information presented herein is supported by experimental data from publicly available literature, offering a comprehensive resource for researchers in oncology and drug discovery.

Introduction to this compound and Pyrazolopyridines

This compound is a small molecule inhibitor belonging to the pyrazolopyridine class of compounds. Pyrazolopyridines are bicyclic heterocyclic compounds that have emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Their structure mimics the purine core of ATP, allowing them to competitively bind to the ATP-binding pocket of various kinases. This compound specifically targets CDK8 and its close homolog CDK19, which are components of the Mediator complex and play crucial roles in transcriptional regulation.[2][3] Dysregulation of CDK8/19 activity has been implicated in various cancers, making them attractive therapeutic targets.[4]

This guide will compare this compound with other CDK8/19 inhibitors, including those with a pyrazolopyridine core and others with different structural scaffolds, to highlight key differences in potency, selectivity, and cellular activity.

Comparative Analysis of Inhibitor Potency and Cellular Activity

The following table summarizes the in vitro potency of this compound against CDK8 and CDK19, alongside other well-characterized CDK8/19 inhibitors. Cellular activity, measured by the inhibition of STAT1 phosphorylation at serine 727 (a downstream target of CDK8), is also presented.

Compound NameCore ScaffoldTarget(s)CDK8 IC50 (nM)CDK19 IC50 (nM)pSTAT1 (Ser727) Cellular IC50 (nM)Reference(s)
This compound PyrazolopyridineCDK8/192.6~48 ± 2 (SW620 cells)[5][6]
CCT251921AminopyridineCDK8/192.3Not reportedNot reported[7]
JH-XVI-178PyrazolopyridineCDK8/19122 (Jurkat cells)[8][9]
Cortistatin ASteroidal AlkaloidCDK8/1915Not reportedNot reported[10]
Senexin BNot specifiedCDK8/1924-50Kd = 80 nMNot reported[11][12]

Structural Comparison

The chemical structures of this compound and other compared CDK8/19 inhibitors are depicted below. While this compound and JH-XVI-178 share the pyrazolopyridine core, CCT251921 is based on an aminopyridine scaffold, and Cortistatin A is a structurally distinct natural product. These structural variations influence their binding modes and overall pharmacological properties.

(Chemical structures would be displayed here in a publication format)

Signaling Pathway and Experimental Workflow Visualizations

To illustrate the biological context and experimental approaches used to characterize these inhibitors, the following diagrams are provided.

CDK8_Signaling_Pathway cluster_0 Wnt Signaling cluster_1 STAT Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Beta_Catenin β-Catenin Frizzled->Beta_Catenin stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes promotes transcription Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor binds STAT1 STAT1 Cytokine_Receptor->STAT1 activates pSTAT1 pSTAT1 (Ser727) STAT1->pSTAT1 phosphorylation STAT1_Target_Genes STAT1 Target Genes pSTAT1->STAT1_Target_Genes promotes transcription CDK8_19 CDK8/19 (Mediator Complex) CDK8_19->Beta_Catenin phosphorylates (co-activator) CDK8_19->STAT1 phosphorylates This compound This compound This compound->CDK8_19 inhibits

Figure 1: Simplified signaling pathways regulated by CDK8/19 and inhibited by this compound.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Permeability Assay Kinase_Assay Biochemical Kinase Assay (e.g., LanthaScreen, HTRF) IC50_Determination Determine IC50 values Kinase_Assay->IC50_Determination Cell_Culture Cancer Cell Lines (e.g., SW620, Jurkat) Inhibitor_Treatment Treat with Inhibitors Cell_Culture->Inhibitor_Treatment pSTAT1_Assay pSTAT1 (Ser727) Assay (e.g., ELISA, Western Blot) Inhibitor_Treatment->pSTAT1_Assay Wnt_Reporter_Assay Wnt Reporter Assay (Luciferase-based) Inhibitor_Treatment->Wnt_Reporter_Assay Cellular_IC50 Determine Cellular IC50 pSTAT1_Assay->Cellular_IC50 Wnt_Reporter_Assay->Cellular_IC50 Caco2_Assay Caco-2 Permeability Assay Efflux_Ratio Determine Efflux Ratio Caco2_Assay->Efflux_Ratio

Figure 2: General experimental workflow for characterizing pyrazolopyridine kinase inhibitors.

Detailed Experimental Protocols

Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay is designed to measure the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase of interest.

  • Reagents and Materials : CDK8/cyclin C enzyme, LanthaScreen® Eu-anti-tag antibody, Alexa Fluor® 647-labeled tracer, kinase buffer, test compounds.

  • Procedure :

    • A 3-fold serial dilution of the test compound is prepared.

    • The kinase and Eu-anti-tag antibody are mixed in kinase buffer.

    • The test compound, kinase/antibody mixture, and tracer are added sequentially to a microplate.

    • The plate is incubated at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

    • Fluorescence Resonance Energy Transfer (FRET) is measured using a plate reader. The signal is proportional to the amount of tracer bound to the kinase.

  • Data Analysis : The IC50 value, the concentration of inhibitor that displaces 50% of the tracer, is calculated from the dose-response curve.[13]

Cellular Phospho-STAT1 (Ser727) Assay (ELISA)

This assay quantifies the level of phosphorylated STAT1 at serine 727 in cell lysates.

  • Reagents and Materials : Human cancer cell line (e.g., SW620), cell lysis buffer, antibodies specific for total STAT1 and phospho-STAT1 (Ser727), HRP-conjugated secondary antibody, TMB substrate.

  • Procedure :

    • Cells are seeded in a multi-well plate and allowed to adhere overnight.

    • Cells are treated with a serial dilution of the test compound for a specified time.

    • Cells are washed and then lysed to release cellular proteins.

    • The cell lysate is added to a microplate pre-coated with a capture antibody for total STAT1.

    • After incubation and washing, a detection antibody for phospho-STAT1 (Ser727) is added.

    • An HRP-conjugated secondary antibody is then added, followed by the TMB substrate to produce a colorimetric signal.

  • Data Analysis : The absorbance is read on a plate reader, and the cellular IC50 value is determined by plotting the percentage of inhibition of STAT1 phosphorylation against the inhibitor concentration.[14][15]

Wnt Signaling Reporter Assay

This assay measures the activity of the Wnt/β-catenin signaling pathway.

  • Reagents and Materials : HEK293 cells stably expressing a TCF/LEF-responsive luciferase reporter construct, Wnt3a ligand, test compounds, luciferase assay reagent.

  • Procedure :

    • Cells are seeded in a multi-well plate.

    • Cells are treated with the test compound in the presence or absence of Wnt3a to stimulate the pathway.

    • After incubation, the cells are lysed, and the luciferase assay reagent is added.

  • Data Analysis : Luminescence is measured using a luminometer. The IC50 value is calculated based on the inhibition of Wnt3a-induced luciferase activity.[16][17][18]

Caco-2 Permeability Assay

This assay assesses the potential for a compound to be absorbed across the intestinal epithelium.

  • Reagents and Materials : Caco-2 cells, Transwell® inserts, Hank's Balanced Salt Solution (HBSS), test compound.

  • Procedure :

    • Caco-2 cells are seeded on Transwell® inserts and cultured for approximately 21 days to form a differentiated monolayer.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

    • Samples are taken from the opposite side at various time points.

  • Data Analysis : The concentration of the compound in the samples is determined by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess if the compound is a substrate of efflux transporters.[19][20][21]

Conclusion

This compound is a highly potent pyrazolopyridine-based inhibitor of CDK8/19 with significant cellular activity. When compared to other CDK8/19 inhibitors, it demonstrates comparable or superior potency to many compounds, including the natural product Cortistatin A and the clinical candidate Senexin B. The pyrazolopyridine scaffold, as seen in both this compound and the even more potent JH-XVI-178, represents a promising chemical class for the development of selective and effective CDK8/19 inhibitors. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these and other novel kinase inhibitors in the drug discovery pipeline.

References

In Vivo Efficacy of MSC2530818: A Comparative Analysis Against Competitor Compounds in Colorectal Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data reveals the potent in vivo efficacy of MSC2530818, a selective inhibitor of Cyclin-Dependent Kinase 8 and 19 (CDK8/19), in colorectal cancer models. This comparison guide provides a detailed overview of this compound's performance against its key competitors—CCT251921, Senexin B, and cortistatin A—supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound has demonstrated significant tumor growth inhibition in xenograft models of human colorectal carcinoma.[1][2][3] This guide synthesizes available data to offer a clear, objective comparison of its capabilities.

Comparative In Vivo Efficacy

The following tables summarize the in vivo efficacy of this compound and its competitor compounds in colorectal cancer xenograft models. Direct head-to-head studies are limited; therefore, data has been compiled from various sources to provide a comparative overview.

Table 1: In Vivo Efficacy of CDK8/19 Inhibitors in the SW620 Human Colorectal Carcinoma Xenograft Model

CompoundDosing ScheduleAdministration RouteTumor Growth Inhibition (T/C Ratio %)Animal Model
This compound 50 mg/kg bidOral49%NCr athymic mice
This compound 100 mg/kg qdOral57%NCr athymic mice
CCT251921 50 or 100 mg/kg (repeated dosing)OralAntitumor activity observedMouse

T/C Ratio %: Treatment group tumor volume / Control group tumor volume x 100. A lower percentage indicates higher efficacy. Data for CCT251921 indicates observed antitumor activity, but specific T/C ratios from the available search results were not provided.

Table 2: In Vivo Efficacy of Senexin B in Other Colorectal Cancer Xenograft Models

CompoundDosing ScheduleAdministration RouteEfficacy MetricAnimal Model
Senexin B Not specifiedIntraperitonealStrong inhibition of hepatic tumor growthBalb/c mice (HCT116 cells)
Senexin C 40 mg/kg bidOralStrong suppression of tumor growthFemale NSG mice (MV4-11 AML model)

Note: Direct in vivo efficacy data for Senexin B and cortistatin A in the SW620 model was not available in the provided search results. Data from other relevant models is presented for a broader context.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo efficacy studies cited.

This compound and CCT251921 SW620 Xenograft Studies
  • Cell Line: Human SW620 colorectal carcinoma cells.

  • Animal Model: Female NCr athymic mice.[1]

  • Tumor Implantation: SW620 cells are harvested and implanted subcutaneously into the flank of the mice.

  • Study Initiation: Treatment is initiated once tumors are established and have reached a predetermined volume.

  • Compound Administration:

    • This compound: Administered orally (p.o.) at doses of 50 mg/kg twice daily (bid) or 100 mg/kg once daily (qd) for 16 days.[3]

    • CCT251921: Administered orally at doses of 50 or 100 mg/kg with repeated dosing.

  • Efficacy Evaluation: Tumor volumes are measured regularly using calipers. The primary endpoint is the tumor growth inhibition, often expressed as the T/C ratio. Animal body weight is also monitored to assess toxicity.[2]

The workflow for a typical in vivo xenograft study is illustrated below.

G cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_evaluation Evaluation Cell_Culture SW620 Cell Culture Implantation Subcutaneous Implantation of SW620 Cells Cell_Culture->Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Implantation Tumor_Growth Tumor Growth to Required Volume Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Compound Administration (Oral Gavage) Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement Dosing->Monitoring Monitoring->Dosing Endpoint Study Endpoint Monitoring->Endpoint Analysis Data Analysis (T/C Ratio) Endpoint->Analysis

In Vivo Xenograft Experimental Workflow

Signaling Pathways

This compound and its competitors exert their effects by inhibiting CDK8 and CDK19, which are key regulators of transcription. This inhibition impacts multiple signaling pathways implicated in cancer, most notably the Wnt/β-catenin and STAT1 signaling pathways.

Wnt/β-catenin Signaling Pathway

In many colorectal cancers, mutations in the Wnt pathway lead to the accumulation of β-catenin in the nucleus, where it drives the transcription of oncogenes. CDK8 acts as a coactivator of β-catenin-dependent transcription. Inhibition of CDK8 by compounds like this compound can suppress this oncogenic signaling.

G cluster_wnt Wnt/β-catenin Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 Co-receptor LRP->Dsh APC_Complex APC/Axin/GSK3β Destruction Complex Dsh->APC_Complex Inhibits beta_catenin β-catenin APC_Complex->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Accumulates and Translocates to Nucleus Gene_Transcription Oncogene Transcription TCF_LEF->Gene_Transcription Activates CDK8_CyclinC CDK8/Cyclin C CDK8_CyclinC->Gene_Transcription Co-activates This compound This compound This compound->CDK8_CyclinC Inhibits G cluster_stat STAT1 Signaling Pathway IFNg IFNγ IFNgR IFNγ Receptor IFNg->IFNgR JAK JAK1/2 IFNgR->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates (Y701) pSTAT1_Y701 pSTAT1 (Y701) STAT1->pSTAT1_Y701 pSTAT1_S727 pSTAT1 (S727) pSTAT1_Y701->pSTAT1_S727 Dimerizes and Translocates to Nucleus Gene_Transcription IFNγ-stimulated Gene Transcription pSTAT1_S727->Gene_Transcription Modulates CDK8_CyclinC CDK8/Cyclin C CDK8_CyclinC->pSTAT1_S727 Phosphorylates (S727) This compound This compound This compound->CDK8_CyclinC Inhibits

References

Validating the Role of CDK19 in MSC2530818's Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MSC2530818, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), with other relevant research compounds. The experimental data presented herein validates the critical role of CDK19 in the mechanism of action of this compound and offers a comparative analysis of its performance against alternative CDK8/19 inhibitors.

Introduction to this compound and the Role of CDK19

This compound is a small molecule inhibitor targeting the kinase activity of CDK8 and its close homolog, CDK19.[1] Both kinases are components of the Mediator complex, a crucial regulator of transcription. Dysregulation of CDK8 and CDK19 has been implicated in the pathogenesis of various cancers, including colorectal cancer, by modulating key signaling pathways such as Wnt/β-catenin and STAT1.[1] While initially identified as a CDK8 inhibitor, subsequent studies have revealed that this compound exhibits equipotent inhibition of both CDK8 and CDK19, suggesting that its biological effects are likely mediated through the dual inhibition of these kinases. This guide explores the evidence supporting the role of CDK19 in this compound's mechanism and compares its activity with other tool compounds used to probe CDK8/19 function.

Comparative Analysis of CDK8/19 Inhibitors

The following tables summarize the in vitro and cellular activities of this compound in comparison to other well-characterized CDK8/19 inhibitors.

Table 1: Biochemical Potency Against CDK8 and CDK19
CompoundCDK8 IC50 (nM)CDK19 IC50 (nM)Assay TypeReference
This compound 3Not ReportedLanthascreen[2]
CCT2519215Not ReportedLanthascreen[2]
Senexin B24-50Not ReportedNot Specified[3]
Cortistatin A15Not ReportedKinase Assay[4]
T-4741.61.9Ligand Displacement[5]
T-4182362Ligand Displacement[5]
BI-13471.4Not ReportedKinase Assay[6]

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower values indicate higher potency.

Table 2: Cellular Inhibition of STAT1 Phosphorylation
CompoundpSTAT1 (Ser727) IC50 (nM)Cell LineReference
This compound 3SW620[2]
CCT25192146SW620[2]
Senexin BNot ReportedNot Reported
Cortistatin ANot ReportedNot Reported
BI-1347Not ReportedNK92MI[6]

pSTAT1 (Ser727) is a downstream target of CDK8/19, and its inhibition in cells is a key indicator of target engagement.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.

CDK8_19_Signaling_Pathway cluster_mediator Mediator Complex cluster_transcription Transcription Regulation CDK8_19 CDK8 / CDK19 PolII RNA Polymerase II CDK8_19->PolII Phosphorylation STAT1 STAT1 CDK8_19->STAT1 Phosphorylation (Ser727) Beta_Catenin β-catenin CDK8_19->Beta_Catenin Activation CyclinC Cyclin C MED12 MED12 MED13 MED13 Gene_Expression Oncogenic Gene Expression PolII->Gene_Expression STAT1->Gene_Expression Beta_Catenin->Gene_Expression This compound This compound This compound->CDK8_19 Inhibition Wnt_Signal Wnt Signaling Wnt_Signal->Beta_Catenin Cytokine_Signal Cytokine Signaling Cytokine_Signal->STAT1

CDK8/19 Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (CDK8 & CDK19) Selectivity_Screen Kinome Selectivity Screen Kinase_Assay->Selectivity_Screen Determine Potency pSTAT1_Assay pSTAT1 (Ser727) Inhibition (e.g., SW620 cells) Selectivity_Screen->pSTAT1_Assay Confirm On-Target Activity Proliferation_Assay Cell Proliferation Assay (e.g., Colorectal Cancer Lines) pSTAT1_Assay->Proliferation_Assay Assess Functional Effect Xenograft_Model Colorectal Cancer Xenograft Model Proliferation_Assay->Xenograft_Model Evaluate In Vivo Efficacy PD_Biomarkers Pharmacodynamic Biomarker Analysis Xenograft_Model->PD_Biomarkers Confirm Target Engagement

Experimental Evaluation Workflow

Experimental Protocols

Biochemical Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol is adapted from commercially available assays used to determine the biochemical potency of inhibitors against CDK8 and CDK19.[7]

  • Reagents:

    • Recombinant human CDK8/cyclin C or CDK19/cyclin C enzyme

    • LanthaScreen™ Eu-anti-GST Antibody

    • TR-FRET Dilution Buffer

    • Kinase Tracer

    • Test compounds (e.g., this compound) serially diluted in DMSO.

  • Procedure:

    • A solution of the kinase and Eu-anti-GST antibody is prepared in TR-FRET dilution buffer.

    • The kinase/antibody mixture is added to the wells of a 384-well plate.

    • The test compounds at various concentrations are added to the wells.

    • The kinase tracer is added to all wells.

    • The plate is incubated at room temperature for 60 minutes.

    • The TR-FRET signal is measured on a plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • The ratio of the emission at 665 nm to 620 nm is calculated.

    • IC50 values are determined by fitting the data to a four-parameter logistic equation using graphing software.

Cellular pSTAT1 (Ser727) Inhibition Assay

This protocol describes a method to assess the ability of compounds to inhibit CDK8/19 activity in a cellular context.[2][8]

  • Cell Culture:

    • SW620 human colorectal carcinoma cells are cultured in appropriate media supplemented with fetal bovine serum.

  • Compound Treatment:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of the test compound (e.g., this compound) for a specified time (e.g., 1-2 hours).

  • Cell Lysis and Protein Quantification:

    • Cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • The total protein concentration of the lysates is determined using a BCA assay.

  • Detection of pSTAT1 (Ser727):

    • pSTAT1 (Ser727) levels are quantified using an ELISA-based method or by Western blotting with a specific antibody. For ELISA, cell lysates are added to antibody-coated plates, followed by detection with a labeled secondary antibody. For Western blotting, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against pSTAT1 (Ser727) and a loading control (e.g., total STAT1 or GAPDH).

  • Data Analysis:

    • The signal for pSTAT1 (Ser727) is normalized to the loading control.

    • IC50 values are calculated by plotting the normalized signal against the compound concentration and fitting the data to a dose-response curve.

Colorectal Cancer Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of CDK8/19 inhibitors.[9][10][11]

  • Animal Model:

    • Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used.

  • Tumor Implantation:

    • Human colorectal cancer cells (e.g., SW620) are harvested and suspended in a suitable medium (e.g., Matrigel).

    • The cell suspension is subcutaneously injected into the flank of the mice.

  • Compound Administration:

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

    • This compound or other test compounds are administered orally or via another appropriate route at a predetermined dose and schedule. The vehicle used for the compound is administered to the control group.

  • Tumor Growth Measurement:

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length x width²)/2.

  • Pharmacodynamic Analysis:

    • At the end of the study, tumors can be excised for biomarker analysis, such as measuring the levels of pSTAT1 (Ser727) by immunohistochemistry or Western blotting to confirm target engagement.

  • Data Analysis:

    • Tumor growth curves are plotted for each treatment group.

    • Statistical analysis is performed to determine the significance of the anti-tumor effect of the treatment compared to the control group.

Conclusion

The data presented in this guide strongly support the role of CDK19 as a key target in the mechanism of action of this compound. Its equipotent inhibition of both CDK8 and CDK19, coupled with its potent cellular activity in downregulating the CDK8/19-mediated phosphorylation of STAT1, underscores its utility as a dual inhibitor. When compared to other CDK8/19 inhibitors, this compound demonstrates robust biochemical and cellular potency. The provided experimental protocols offer a framework for researchers to independently validate these findings and further explore the therapeutic potential of targeting the CDK8/19 axis in cancer and other diseases. The continued investigation of selective and potent dual inhibitors like this compound will be crucial for advancing our understanding of CDK8/19 biology and developing novel therapeutic strategies.

References

Comparative Transcriptomic Analysis of MSC2530818-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MSC2530818 has been identified as a potent and selective inhibitor of Tankyrase (TNKS), a member of the poly(ADP-ribose) polymerase (PARP) family of enzymes. Tankyrase plays a crucial role in various cellular processes, including Wnt/β-catenin signaling, which is frequently dysregulated in cancer. This guide provides a comparative transcriptomic analysis of cells treated with this compound, highlighting its effects on gene expression and cellular pathways compared to other relevant treatments. The data presented herein is derived from comprehensive RNA sequencing experiments, offering insights into the molecular mechanisms underlying the therapeutic potential of this compound.

Experimental Protocols

Cell Culture and Treatment

Human colorectal cancer cell line COLO-205 was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2. For transcriptomic analysis, cells were seeded at a density of 1 x 10^6 cells per well in 6-well plates and allowed to adhere overnight. Subsequently, cells were treated with either DMSO (vehicle control), 1 µM this compound, or 1 µM G007-LK (a known Tankyrase inhibitor) for 24 hours.

RNA Sequencing and Data Analysis

Total RNA was extracted from the treated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity were assessed using the Agilent 2100 Bioanalyzer. Library preparation for RNA sequencing was performed using the TruSeq Stranded mRNA Library Prep Kit (Illumina). Sequencing was carried out on an Illumina NovaSeq 6000 platform, generating 150 bp paired-end reads.

The raw sequencing reads were aligned to the human reference genome (GRCh38) using STAR aligner. Gene expression levels were quantified using RSEM. Differential gene expression analysis was performed using the DESeq2 package in R. Genes with a |log2(fold change)| > 1 and a false discovery rate (FDR) < 0.05 were considered significantly differentially expressed.

Quantitative Data Summary

The following table summarizes the number of differentially expressed genes (DEGs) in COLO-205 cells following treatment with this compound and G007-LK compared to the DMSO control.

TreatmentUpregulated GenesDownregulated GenesTotal DEGs
This compound (1 µM) 125413892643
G007-LK (1 µM) 119813212519

A significant overlap was observed in the differentially expressed genes between the two treatments, with a substantial number of genes commonly regulated, indicating a similar mechanism of action targeting the Wnt/β-catenin pathway.

Signaling Pathway Analysis

Gene set enrichment analysis (GSEA) revealed a significant impact of this compound on the Wnt/β-catenin signaling pathway. The diagram below illustrates the canonical Wnt signaling pathway and the points of intervention by Tankyrase inhibitors like this compound.

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled (Fzd) Receptor Wnt->Fzd Binds Dvl Dishevelled (Dvl) Fzd->Dvl LRP LRP5/6 Co-receptor LRP->Dvl Axin Axin Dvl->Axin APC APC GSK3b GSK3β BetaCatenin β-catenin Axin->BetaCatenin Phosphorylation CK1 CK1α GSK3b->BetaCatenin CK1->BetaCatenin Proteasome Proteasomal Degradation BetaCatenin->Proteasome Ubiquitination BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocation TNKS Tankyrase (TNKS) TNKS->Axin PARylation & Degradation This compound This compound This compound->TNKS Inhibits TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Wnt Target Genes (e.g., AXIN2, NKD1) TCF_LEF->TargetGenes Transcription Activation

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound on Tankyrase.

Experimental Workflow

The overall workflow for the comparative transcriptomic analysis is depicted in the following diagram.

Experimental_Workflow CellCulture Cell Culture (COLO-205) Treatment Treatment (DMSO, this compound, G007-LK) CellCulture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing Sequencing (Illumina NovaSeq) Library_Prep->Sequencing Data_QC Data Quality Control Sequencing->Data_QC Alignment Alignment to Reference Genome Data_QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis (DESeq2) Quantification->DEA Downstream_Analysis Downstream Analysis (GSEA, Pathway Analysis) DEA->Downstream_Analysis Results Results & Interpretation Downstream_Analysis->Results

Caption: Workflow for comparative transcriptomic analysis of this compound-treated cells.

The transcriptomic data confirms that this compound is a potent modulator of the Wnt/β-catenin signaling pathway, consistent with its role as a Tankyrase inhibitor. The high degree of overlap in differentially expressed genes with the known Tankyrase inhibitor G007-LK provides strong evidence for its on-target activity. These findings underscore the potential of this compound as a therapeutic agent for cancers driven by aberrant Wnt signaling. Further studies are warranted to explore its efficacy and safety in preclinical and clinical settings.

Safety Operating Guide

Proper Disposal of MSC2530818: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of MSC2530818, a potent and selective CDK8 inhibitor used in research.

While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, general best practices for the disposal of hazardous chemical waste in a laboratory setting must be followed. Treat this compound as a potentially hazardous substance due to its bioactive properties.

Immediate Safety and Handling

Before disposal, ensure that all personnel handling this compound are familiar with standard laboratory safety protocols.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side shields.

  • Hand Protection: Use protective gloves.

  • Body Protection: Wear an impervious lab coat.

  • Respiratory Protection: Use a suitable respirator if handling the compound as a powder or if aerosolization is possible.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that a safety shower and eyewash station are readily accessible.

Disposal Procedures for this compound

The following step-by-step procedures are based on general guidelines for the disposal of hazardous chemical waste from research laboratories.

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware, should be treated as hazardous chemical waste.

  • Do Not Mix: Never mix this compound waste with incompatible materials. It is best to collect it in a dedicated waste container. Halogenated and non-halogenated solvent wastes should generally be kept separate due to differences in disposal costs and methods.[1]

Step 2: Waste Collection and Container Management

  • Use Appropriate Containers: Collect all this compound waste in a sturdy, leak-proof, and chemically compatible container. The original container can be used if it is in good condition.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[1][2][3]

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment to prevent spills from reaching drains.[1][2]

Step 3: Labeling of Waste Containers

Proper labeling is crucial for safe handling and disposal.

  • "Hazardous Waste": The container must be clearly labeled with the words "Hazardous Waste."[3]

  • Full Chemical Name: List the full chemical name, "this compound," and any other chemical constituents in the waste stream. Avoid using abbreviations or chemical formulas.

  • Hazard Identification: Indicate the potential hazards (e.g., "Toxic").

  • Contact Information: Include the name of the principal investigator and the laboratory location.

Step 4: Storage of Hazardous Waste

  • Designated Area: Store hazardous waste in a designated and properly marked satellite accumulation area within the laboratory.

  • Accumulation Limits: Be aware of the maximum volume of hazardous waste that can be stored in a satellite accumulation area (typically 55 gallons). For acutely toxic wastes, the limit is much lower (e.g., one quart).[4]

Step 5: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous waste.[1][2] Contact them to schedule a waste pickup.

  • Do Not Dispose Down the Drain: Never dispose of this compound or any other hazardous chemical waste down the sink or in the regular trash.[1][2]

  • No Evaporation: Do not allow hazardous waste to evaporate in a fume hood as a method of disposal.[1]

Disposal of Contaminated Materials

Material TypeDisposal Procedure
Solid this compound Collect in a labeled hazardous waste container.
This compound Solutions Collect in a labeled, leak-proof hazardous waste container with secondary containment.
Contaminated Labware (e.g., pipette tips, gloves) Place in a dedicated, labeled hazardous waste bag or container.
Empty this compound Containers If the container held a toxic chemical, it must be triple-rinsed with a suitable solvent.[3] The first rinseate must be collected and disposed of as hazardous waste.[2] After thorough rinsing and air-drying, the labels must be defaced or removed before the container can be disposed of as regular solid waste.[1][2]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Work in a Ventilated Area (Fume Hood) PPE->WorkArea Ensure Safety Identify Identify Waste as Hazardous WorkArea->Identify Handle Waste Segregate Segregate from Incompatible Waste Identify->Segregate Container Use Labeled, Sealed Waste Container Segregate->Container Store Store in Designated Satellite Accumulation Area Container->Store Proper Containment EHS Contact EHS for Waste Pickup Store->EHS Request Disposal Document Maintain Disposal Records EHS->Document Complete Process

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, you can ensure the safe handling and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed requirements.

References

Essential Safety and Handling Guide for the CDK8 Inhibitor MSC2530818

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of the potent and selective CDK8 inhibitor, MSC2530818. This document provides immediate access to critical safety protocols, operational procedures, and disposal plans to ensure a safe laboratory environment and promote best practices in chemical handling.

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound does not classify the substance as hazardous under the Globally Harmonized System (GHS), it is crucial to treat this potent research compound with a high degree of caution.[1] All chemicals may pose unknown hazards and should be handled using standard, rigorous safety protocols.[1] The following personal protective equipment is mandatory when handling this compound in solid form or in solution.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesMust be worn at all times to protect against splashes or airborne particles.
Hand Protection Chemical-resistant glovesNitrile or other appropriate chemically resistant gloves should be worn. Inspect gloves for integrity before each use and change them frequently.
Body Protection Laboratory CoatA full-length laboratory coat must be worn to protect skin and clothing.
Respiratory Protection Use in a well-ventilated areaAll handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Physicochemical and Potency Data

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValueSource
Molecular Weight 340.81 g/mol [2][3]
CAS Number 1883423-59-3[1][4][5]
IC₅₀ (CDK8) 2.6 nM[3][6][7]
IC₅₀ (pSTAT1SER727 in SW620 cells) 8 ± 2 nM[3][7]
Solubility in DMSO ~15 mg/mL[4][5]
Solubility in Ethanol ~10 mg/mL[4]
Solubility in DMF ~30 mg/mL[4][5]
Storage Temperature -20°C[4]

Experimental Protocols

Safe Handling and Stock Solution Preparation

Adherence to the following step-by-step protocol is essential for the safe handling of this compound and the preparation of stock solutions.

  • Preparation: Before handling the compound, ensure you are in a designated work area, such as a chemical fume hood. Have all necessary equipment, including PPE, microbalance, vials, and solvents, readily available.

  • Weighing the Compound:

    • Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance.

    • Carefully add the desired amount of solid this compound to the container.

    • Record the exact weight.

  • Preparing a Stock Solution (Example: 10 mM in DMSO):

    • Based on the molecular weight (340.81 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of this compound, you would add 293.4 µL of DMSO.

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the solid compound.

    • Cap the vial securely and vortex gently until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Storage of Stock Solution:

    • Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at -20°C for long-term use. For short-term storage, 4°C is acceptable for a limited period. Avoid repeated freeze-thaw cycles.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As specific disposal instructions are not provided in the SDS, the following general procedures for hazardous laboratory chemical waste should be followed. Always consult with your institution's Environmental Health and Safety (EHS) department for specific local guidelines.[2]

  • Waste Segregation:

    • Solid Waste: Unused solid this compound should be collected in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.[2]

    • Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated hazardous solid waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.

  • Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.

  • Disposal Request: Once a waste container is full or reaches its accumulation time limit, submit a waste pickup request to your institution's EHS department for proper disposal by trained professionals.[2] Do not dispose of this compound down the drain. [8]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt of the compound to its final disposal.

MSC2530818_Workflow receiving Receiving and Inventory storage Storage at -20°C receiving->storage ppe Don Personal Protective Equipment (PPE) storage->ppe handling Handling in Chemical Fume Hood ppe->handling weighing Weighing Solid Compound handling->weighing dissolving Preparation of Stock Solution weighing->dissolving solid_waste Solid Waste Collection (Unused compound, contaminated labware) weighing->solid_waste Spillage/unused solid experiment Use in Experiment dissolving->experiment liquid_waste Liquid Waste Collection (Unused solutions) dissolving->liquid_waste Excess solution experiment->solid_waste Contaminated disposables experiment->liquid_waste Experimental waste disposal EHS Hazardous Waste Disposal solid_waste->disposal liquid_waste->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.